Hexanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2, Array | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt) | |
| Record name | Caproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021607 | |
| Record name | Hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caproic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5532 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c. | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928 | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0 | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27 | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caproic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5532 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Oily liquid | |
CAS No. |
142-62-1, 67762-36-1, 68603-84-9, 70248-25-8 | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C6-12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxylic acids, C5-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxylic acids, C6-18 and C6-18-unsatd. mono- and C8-15-di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070248258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F8SN134MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoic acid, also known as caproic acid, is a six-carbon, straight-chain saturated fatty acid with the chemical formula C₆H₁₂O₂.[1][2] It is classified as a medium-chain fatty acid and is naturally found in various animal fats and oils, as well as in some plants.[2][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, reactivity, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.
Molecular Structure and Identification
This compound consists of a six-carbon backbone with a carboxyl group (-COOH) at one end.[1] The molecule is a colorless to pale yellow oily liquid at room temperature and is known for its characteristic unpleasant, cheesy, or goat-like odor.[2][4]
Key Identifiers:
-
IUPAC Name: this compound[5]
-
Common Names: Caproic Acid, n-Hexanoic Acid, Butylacetic Acid[2][5]
-
CAS Number: 142-62-1[2]
-
Chemical Formula: C₆H₁₂O₂[1]
-
SMILES: CCCCCC(=O)O[5]
-
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N[5]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for its behavior in various experimental and industrial settings.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 116.16 g/mol | [1][5] |
| Appearance | Colorless to pale yellow oily liquid | [1][2][4] |
| Odor | Unpleasant, cheesy, goat-like | [2][4] |
| Density | 0.927 - 0.929 g/cm³ at 20-25 °C | [2][5] |
| Melting Point | -4 to -3.4 °C (25.9 to 27 °F) | [2][6] |
| Boiling Point | 202 - 205.8 °C (396 - 402.4 °F) | [2][5] |
| Vapor Pressure | 0.18 mmHg at 20 °C | [6] |
| Refractive Index | 1.4161 - 1.4170 at 20 °C | [3] |
Table 2: Solubility and Acidity
| Property | Value | Source(s) |
| Solubility in Water | ||
| at 20 °C | 0.968 - 1.1 g/100 mL | [5][7] |
| at 25 °C | 1.03 g/100 mL | [5] |
| Solubility in Organic Solvents | Highly soluble in ethanol, ether, and most fixed oils. | [1][8][9] |
| pKa | 4.85 - 4.88 at 25 °C | [3][4][5] |
| logP (Octanol-Water Partition Coefficient) | 1.88 - 1.92 | [5][10] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Peaks | Source(s) |
| ¹H NMR | Spectra available for review. | [11][12] |
| ¹³C NMR | Spectra available for review. | [12] |
| Infrared (IR) Spectroscopy | Data available from NIST and Sadtler Research Laboratories Prism Collection. | [5][13] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available from NIST. | [14] |
Chemical Reactivity and Common Reactions
As a carboxylic acid, this compound exhibits typical reactions of this functional group. It is considered a weak acid and can be corrosive.[1][4]
-
Acid-Base Reactions: It reacts with bases to form hexanoate salts and water. These neutralization reactions are rapid, and many of the resulting salts are soluble in water.[4][15]
-
Reaction with Metals: this compound reacts with active metals (those above hydrogen in the electrochemical series) to produce a hexanoate salt and hydrogen gas.[4][15]
-
Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters, which often have pleasant, fruity odors and are used in the flavor and fragrance industry.[1][2]
-
Reduction: It can be reduced to 1-hexanol using strong reducing agents like lithium aluminum hydride.
-
Oxidation: While the alkyl chain is relatively stable, the carboxyl group can undergo oxidative decarboxylation under certain conditions.
-
Incompatibilities: It may react with strong oxidizing agents, strong bases, and reactive metals.[1]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.1 M. Gentle warming may be necessary to fully dissolve the acid; cool to room temperature before proceeding.[16]
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]
-
Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[17]
-
Equivalence Point Determination: As the titration approaches the equivalence point, the pH will change more rapidly. Add the titrant in smaller increments (e.g., 0.1 mL) in this region. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where [this compound] = [hexanoate].
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[16]
-
Workflow for Fatty Acid Analysis by Gas Chromatography (GC)
This workflow describes the general procedure for analyzing this compound as part of a fatty acid profile using gas chromatography, which typically involves derivatization to fatty acid methyl esters (FAMEs).[18]
Materials:
-
Sample containing this compound
-
Internal standard (e.g., C13:0 or C19:0 fatty acid)[18]
-
Extraction solvents (e.g., chloroform/methanol or hexane)[19]
-
Derivatization reagent (e.g., 14% Boron trifluoride in methanol (BF₃-Methanol) or methanolic HCl)[19][20]
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., wax type).[18]
Procedure:
-
Lipid Extraction: If the sample is not a pure oil, lipids are first extracted from the matrix. This often involves homogenization followed by extraction with organic solvents.[18]
-
Saponification and Derivatization (Transesterification):
-
Extraction of FAMEs: After the reaction, water and an organic solvent like hexane are added. The FAMEs partition into the organic layer, which is then separated.[19][20]
-
Drying and Concentration: The organic layer containing the FAMEs is dried over anhydrous sodium sulfate and may be concentrated under a stream of nitrogen.[19][20]
-
GC Analysis: The prepared FAMEs are injected into the GC-FID for separation and quantification.[18]
-
Data Analysis: The retention time of the this compound methyl ester peak is compared to that of a standard for identification. The peak area, relative to the internal standard, is used for quantification.[18]
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway for this compound Production
This compound can be produced through microbial fermentation. The following diagram illustrates a constructed biosynthetic pathway in Kluyveromyces marxianus for this compound production starting from acetyl-CoA.[21][22]
Caption: Engineered biosynthetic pathway for this compound production.
In some microorganisms like Megasphaera elsdenii, a bifurcated pathway involving both acetyl-CoA and the reductive TCA cycle contributes to this compound synthesis.[23][24]
General Workflow for Fatty Acid Analysis
The logical flow for the analysis of fatty acids from a biological sample is depicted below.
Caption: General workflow for fatty acid analysis by GC.
Conclusion
This compound is a well-characterized medium-chain fatty acid with a range of applications stemming from its distinct chemical and physical properties. Its reactivity as a carboxylic acid allows for the synthesis of various derivatives, particularly esters used in the flavor and fragrance industries. The analytical methods for its identification and quantification are robust and well-established. This guide provides foundational data and protocols to support further research and development involving this compound.
References
- 1. Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 2. Caproic acid - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 142-62-1 [chemicalbook.com]
- 5. This compound | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound [chemister.ru]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Showing Compound this compound (FDB013897) - FooDB [foodb.ca]
- 11. This compound(142-62-1) 1H NMR spectrum [chemicalbook.com]
- 12. bmse000351 this compound at BMRB [bmrb.io]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. savemyexams.com [savemyexams.com]
- 16. web.williams.edu [web.williams.edu]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 19. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 22. A biosynthetic pathway for this compound production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoic acid, a six-carbon saturated fatty acid, is a molecule of significant interest across various industrial sectors, including flavors, fragrances, pharmaceuticals, and biofuel production. Its natural occurrence in a variety of plant and animal sources, coupled with advancing capabilities in microbial biosynthesis, presents a compelling landscape for research and development. This technical guide provides a comprehensive overview of the natural reservoirs of this compound and delves into the intricate metabolic pathways governing its synthesis. We present detailed experimental protocols for its extraction, quantification, and microbial production, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound is found in a diverse range of natural matrices, where it contributes to the characteristic flavors and aromas of many foods. It is particularly abundant in animal fats and certain plant materials.
Animal Products
Dairy products are a prominent source of this compound, where it is a key component of milk fat. Its concentration varies significantly depending on the animal species and the processing of the dairy product, such as in cheese ripening.
-
Goat's Milk: The name "caproic acid," another common name for this compound, is derived from the Latin word capra, meaning "goat," highlighting its notable presence in goat's milk. Along with caprylic (C8) and capric (C10) acids, it comprises about 15% of the fat in goat's milk.[1] Analysis of Indian goat milk has shown that short-chain fatty acids (C4 to C10) constitute approximately 13.51 g/100g of fatty acid methyl esters.[2][3]
-
Cheese: this compound is a crucial contributor to the flavor profile of many cheese varieties, with its concentration increasing during the ripening process due to lipolysis.[4][5] For instance, butanoic and hexanoic acids are major free fatty acids in Parmigiano cheese.[4] The overall concentration of free fatty acids, including this compound, increases significantly during the ripening of cheeses made from bovine, ovine, and caprine milks.[5]
-
Other Animal Fats: this compound is also naturally present in various other animal fats and oils.[1]
Plant Sources
While generally more abundant in animal products, this compound is also found in the plant kingdom.
-
Ginkgo Biloba: The fleshy seed coat of the ginkgo fruit contains this compound, which is one of the compounds responsible for its characteristic unpleasant odor upon decomposition.[6]
-
Vanilla: It is also one of the many components that contribute to the complex flavor profile of vanilla.[1]
-
Coconut Oil: Coconut oil contains a small percentage of this compound, typically less than 1%.[7]
Table 1: Quantitative Occurrence of this compound in Natural Sources
| Natural Source | Concentration (mg/100g edible portion) | Reference(s) |
| Fermented Butter | 1800 | [7] |
| Unsalted/Salted Butter | 1700 | [7] |
| Cream (milk fat) | 930 | [7] |
| Whipping Cream (milk fat) | 790 | [7] |
| Cheddar Cheese | 740 | [7] |
| Cream Cheese | 700 | [7] |
| Emmental Cheese | 660 | [7] |
| Blue Cheese | 630 | [8] |
| Gouda Cheese | 610 | [7] |
| Parmesan Cheese | 570 | [7] |
| Coconut Oil | 510 | [7] |
Biosynthesis of this compound
The microbial production of this compound offers a promising and sustainable alternative to chemical synthesis. Metabolic engineering strategies primarily focus on two key pathways: the heterologous reverse β-oxidation (rBOX) pathway and the modification of the endogenous fatty acid biosynthesis (FAB) pathway.
Reverse β-Oxidation (rBOX) Pathway
The reverse β-oxidation pathway is an energy-efficient, synthetic route that elongates acyl-CoA molecules by two carbons in each cycle.[9][10] This pathway is constructed by assembling enzymes from various microorganisms into a host organism, such as Saccharomyces cerevisiae or Escherichia coli. The core of the pathway involves four key enzymatic reactions that reverse the steps of fatty acid degradation.[9]
The cycle begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then sequentially reduced, dehydrated, and reduced again to form butyryl-CoA. This butyryl-CoA can then serve as the primer for a subsequent round of elongation with another molecule of acetyl-CoA to generate hexanoyl-CoA, the direct precursor to this compound.[11] The final step is the hydrolysis of hexanoyl-CoA to this compound, which can be catalyzed by endogenous or heterologously expressed thioesterases.[12]
Key Enzymes in the rBOX Pathway:
-
β-ketothiolase (BktB, AtoB, Erg10): Catalyzes the initial Claisen condensation of two acetyl-CoA molecules or an acyl-CoA with acetyl-CoA.[10][13]
-
3-hydroxyacyl-CoA dehydrogenase (Hbd, PaaH1): Reduces the β-keto group to a hydroxyl group.[10][13]
-
Enoyl-CoA hydratase (Crt): Dehydrates the hydroxyacyl-CoA to form a trans-enoyl-CoA.[10][13]
-
Trans-enoyl-CoA reductase (Ter): Reduces the double bond to yield a saturated acyl-CoA, elongated by two carbons.[10][13]
Modified Fatty Acid Biosynthesis (FAB) Pathway
The native fatty acid biosynthesis (FAB) machinery in microorganisms like E. coli and yeast is optimized for the production of long-chain fatty acids (C16-C18), which are essential for membrane biogenesis.[14] By engineering this pathway, it's possible to redirect the carbon flux towards the production of medium-chain fatty acids (MCFAs), including this compound.
This is typically achieved by introducing a heterologous thioesterase with a preference for medium-chain acyl-ACPs (acyl carrier proteins). This engineered thioesterase effectively cleaves the growing fatty acid chain from the FAS complex at the desired length (e.g., C6), releasing it as a free fatty acid.[15] Further modifications can include engineering the ketoacyl-ACP synthases (KAS), the enzymes responsible for carbon chain elongation, to favor the production of shorter chains.
Table 2: Microbial Production of this compound
| Microorganism | Pathway / Genetic Modification | Substrate | Titer (mg/L) | Reference(s) |
| Kluyveromyces marxianus | rBOX (AtoB, BktB, Crt, Hbd, Ter) | Galactose | 154 | [13][16] |
| Kluyveromyces marxianus | rBOX (AtoB, BktB, Crt, Hbd, Ter) | Glucose | 23 | [13] |
| Saccharomyces cerevisiae | rBOX | Glucose | 40 | [12] |
| Saccharomyces cerevisiae | Optimized rBOX and FAB combination | Glucose | 120 | [17] |
| Saccharomyces cerevisiae | Optimized rBOX | Glucose | 75 | [10] |
| Escherichia coli | Optimized rBOX | Glucose | 14.7 mg/L/h (Productivity) | [18] |
| Megasphaera elsdenii | Native | Sucrose | 4690 | [17] |
| Megasphaera elsdenii | Native with in-situ extraction | Sucrose | 28420 | [17] |
Experimental Protocols
Accurate quantification and efficient production of this compound require robust experimental methodologies. This section provides detailed protocols for sample preparation, microbial fermentation, and analytical quantification.
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol describes the extraction of this compound and other short-chain fatty acids (SCFAs) from a microbial fermentation broth for subsequent analysis.
Materials:
-
Fermentation broth sample
-
5 M HCl
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Collection: Collect 5-10 mL of fermentation broth into a centrifuge tube.
-
Cell Removal: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer 1 mL of the supernatant to a new, clean tube.
-
Acidification: Acidify the sample to a pH of approximately 2 by adding 5 M HCl. This protonates the carboxylate ions to their less polar carboxylic acid form, improving extraction efficiency into an organic solvent.
-
Solvent Extraction: Add 2 mL of diethyl ether to the acidified sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully collect the upper organic layer (diethyl ether) and transfer it to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Final Sample: The dried organic extract is now ready for derivatization (if required) and GC-MS analysis.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
For GC analysis, polar compounds like carboxylic acids often require derivatization to increase their volatility and thermal stability. Silylation is a common method where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[19][20]
Materials:
-
Dried organic extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Solvent Evaporation: Evaporate the solvent from the organic extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 µL of pyridine.
-
Derivatization Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The reaction time and temperature may need optimization depending on the sample matrix.[19]
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the GC-MS analysis of derivatized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Capillary column suitable for fatty acid analysis (e.g., DB-5ms, HP-INNOWax, SH-WAX).[21][22]
GC-MS Parameters (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identification: Identify the TMS-derivatized this compound peak based on its retention time and comparison of its mass spectrum with a known standard or a library (e.g., NIST).[21]
-
Quantification: Prepare a calibration curve using standards of known this compound concentrations that have undergone the same extraction and derivatization procedure. Quantify the this compound in the samples by comparing the peak area to the calibration curve.
Experimental Workflow Diagram
Conclusion
This compound remains a molecule of high industrial relevance. Understanding its natural distribution provides valuable context for its applications, particularly in the food and flavor industries. Furthermore, the advancements in metabolic engineering, specifically through the implementation of the reverse β-oxidation pathway and the modification of fatty acid synthesis in microbial hosts, have opened up new avenues for its sustainable and high-titer production. The experimental protocols and data presented in this guide offer a robust framework for researchers to explore, optimize, and innovate in the field of this compound production and analysis. As research continues, the integration of systems biology approaches with advanced metabolic engineering techniques will undoubtedly lead to even more efficient and economically viable biosynthetic routes for this versatile C6 platform chemical.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mntca.umn.edu [mntca.umn.edu]
- 7. Foods High in this compound (1st - 20th) | Whole Food Catalog [wholefoodcatalog.info]
- 8. This compound Content of Foods | Whole Food Catalog [wholefoodcatalog.info]
- 9. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 14. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A biosynthetic pathway for this compound production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OASIS Repository@POSTECHLIBRARY: Optimization of this compound production in recombinant Escherichia coli by precise flux rebalancing [poasis.postech.ac.kr]
- 19. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. shimadzu.com [shimadzu.com]
The Role of Hexanoic Acid in Fatty Acid Metabolism: A Technical Guide
Executive Summary
Hexanoic acid, a six-carbon medium-chain fatty acid (MCFA), is emerging as a significant modulator of fatty acid metabolism with potential therapeutic applications in metabolic disorders. Unlike long-chain fatty acids (LCFAs), this compound is rapidly absorbed and metabolized, primarily through mitochondrial β-oxidation in the liver.[1][2] Recent in vivo and in vitro studies have demonstrated its capacity to mitigate high-fat diet-induced obesity, improve glucose homeostasis, and regulate key signaling pathways involved in lipid synthesis and catabolism. This technical guide provides a comprehensive overview of the metabolic fate of this compound, its influence on key enzymatic and transcriptional regulators, and detailed methodologies for its study.
Introduction to this compound Metabolism
This compound, as a medium-chain fatty acid, possesses unique metabolic properties that distinguish it from its long-chain counterparts.[3] MCFAs are directly transported to the liver via the portal vein, bypassing the lymphatic system and chylomicron formation.[4] This rapid hepatic uptake facilitates their efficient entry into mitochondria for β-oxidation, a process that is less dependent on the carnitine palmitoyltransferase I (CPT1) shuttle system compared to LCFAs.[4]
In Vivo Effects of this compound on Metabolic Health
A pivotal study investigating the effects of dietary this compound supplementation in a high-fat diet (HFD)-induced obese mouse model revealed significant improvements in both lipid and glucose metabolism.[1][5]
Data Presentation: In Vivo Mouse Model
The following tables summarize the key quantitative findings from a 4-week study where male C57BL/6J mice were fed a normal chow diet (ND), a high-fat diet (HFD), an HFD supplemented with 5% butyric acid (HFD_C4), or an HFD supplemented with 5% this compound (HFD_C6).[2][6][7]
Table 1: Effects of this compound on Body Weight and Adipose Tissue
| Parameter | ND | HFD | HFD_C4 | HFD_C6 |
| Body Weight Gain (g) | 2.5 ± 0.4 | 12.1 ± 0.7 | 7.9 ± 0.6 | 7.6 ± 0.5 |
| Epididymal WAT Weight (g) | 0.5 ± 0.1 | 1.8 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Mesenteric WAT Weight (g) | 0.3 ± 0.05 | 0.9 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| Subcutaneous WAT Weight (g) | 0.4 ± 0.1 | 1.5 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| *p < 0.05 compared to HFD group. Data are presented as mean ± SEM. |
Table 2: Effects of this compound on Plasma and Hepatic Lipids
| Parameter | ND | HFD | HFD_C4 | HFD_C6 |
| Plasma NEFA (mEq/L) | 0.8 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Hepatic Triglycerides (mg/g) | 10.1 ± 1.5 | 35.2 ± 4.1 | 18.5 ± 2.5 | 16.8 ± 2.1 |
| *p < 0.05 compared to HFD group. Data are presented as mean ± SEM. |
Table 3: Effects of this compound on Glucose Homeostasis
| Parameter | ND | HFD | HFD_C4 | HFD_C6 |
| Fasting Blood Glucose (mg/dL) | 95 ± 5 | 155 ± 10 | 148 ± 8 | 125 ± 7 |
| Fasting Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.2 |
| p < 0.05 compared to HFD group. Data are presented as mean ± SEM. |
Molecular Mechanisms of this compound Action
This compound exerts its metabolic effects through the modulation of key signaling pathways and transcriptional regulators.
Regulation of Lipogenesis
In vivo studies have shown that this compound supplementation decreases the expression of key lipogenic genes in white adipose tissue, including Chrebp (Carbohydrate-responsive element-binding protein) and Fasn (Fatty Acid Synthase).[1][5] In vitro experiments using the HepG2 human hepatoma cell line corroborate these findings, demonstrating that this compound can inhibit insulin- and T3-induced FASN expression.[8][9] This inhibition appears to be, at least in part, at the transcriptional level, targeting the T3 response element on the FAS promoter.[8] For its inhibitory effect, this compound needs to be activated to its CoA derivative.[8]
Modulation of Insulin Signaling
In HepG2 cells, this compound has been shown to preserve insulin sensitivity, which is often impaired by long-chain fatty acids like palmitate.[3][4] Furthermore, this compound can foster both basal and insulin-dependent phosphorylation of key proteins in the Akt-mTOR signaling pathway.[3][4] This pathway is central to the regulation of cell growth, proliferation, and metabolism.
Below is a diagram illustrating the proposed signaling pathway for the regulation of lipogenesis by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound's metabolic effects.
In Vivo Experimental Protocols
The following protocols are based on methodologies used in the study of this compound in high-fat diet-fed mice.[2][7]
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Prepare a 20% glucose solution in sterile saline. Inject the glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail blood at 15, 30, 60, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Measurement: Record body weight and obtain a baseline blood glucose reading (t=0).
-
Insulin Administration: Prepare a solution of human insulin in sterile saline. Inject the insulin intraperitoneally at a dose of 0.75 U/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.
-
Data Analysis: Express blood glucose levels as a percentage of the initial baseline concentration and plot over time.
-
Sample Collection: Collect whole blood from fasted mice into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
NEFA Assay: Use a commercial NEFA quantification kit according to the manufacturer's instructions. These kits typically involve a multi-step enzymatic reaction that results in the formation of a colored product, which is measured spectrophotometrically.
-
Calculation: Determine NEFA concentration by comparing the absorbance of the samples to a standard curve.
-
Tissue Homogenization: Excise and weigh a portion of the liver. Homogenize the tissue in a suitable buffer.
-
Lipid Extraction: Extract total lipids from the homogenate using a chloroform:methanol (2:1) solution.
-
Triglyceride Assay: After evaporation of the organic solvent, resuspend the lipid extract. Use a commercial triglyceride quantification kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric measurement of glycerol.
-
Calculation: Determine the triglyceride concentration from a standard curve and normalize to the initial liver tissue weight.
In Vitro Experimental Workflow
The study of this compound's direct cellular effects often employs hepatocyte cell lines like HepG2.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of insulin and T3-induced fatty acid synthase by hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
"toxicology and safety data for hexanoic acid"
An In-depth Technical Guide on the Toxicology and Safety of Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 142-62-1), also known as caproic acid, is a C6 straight-chain saturated fatty acid. It is a naturally occurring compound found in various animal fats and oils and is used in the synthesis of esters for artificial flavors, perfumes, and in the production of pharmaceuticals and other chemicals.[1][2] A thorough understanding of its toxicological profile is essential for ensuring its safe handling and use in research and industrial applications. This document provides a comprehensive overview of the available toxicology and safety data for this compound, focusing on quantitative data, experimental methodologies, and key biological pathways.
Acute Toxicity
This compound generally displays low to moderate acute systemic toxicity depending on the route of exposure.
Table 1: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | EPA Toxicity Category | Reference |
| LD50 | Rat | Oral | 1886 - 6440 mg/kg bw | N/A | [3][4] |
| LD50 | Mouse | Oral | 5000 mg/kg bw | N/A | [3] |
| LD50 | Rabbit | Dermal | 580 - >5000 mg/kg bw | IV | [3][5] |
| LC50 | Rat | Inhalation | >1368 mg/m³ (8 hr) | III | [3][5] |
| LC50 | Mouse | Inhalation | 4100 mg/m³ (2 hr) | N/A | [3] |
Experimental Protocols: Acute Toxicity
-
Oral LD50 (Rat): Studies cited in ECHA registration dossiers involved administering this compound via oral gavage to rats. The reported LD50 values range from 1886 mg/kg to 6440 mg/kg.[3][4] For example, one study reported an LD50 of 3 g/kg (3000 mg/kg) in rats.[6][7]
-
Dermal LD50 (Rabbit): Acute dermal studies in rabbits have shown varied results, with LD50 values ranging from 580 mg/kg to over 5000 mg/kg bw.[3] The EPA has classified its acute dermal toxicity in Category IV.[5]
-
Inhalation LC50 (Rat): In a study with rats, no deaths occurred after an 8-hour exposure to a saturated vapor concentration of 1368 mg/m³ (1.37 mg/L).[3][4] This corresponds to an EPA Toxicity Category III.[5]
Irritation and Sensitization
This compound is a significant skin and eye irritant, with corrosive potential at higher concentrations.
Table 2: Irritation and Sensitization Data
| Endpoint | Species/Test System | Concentration | Result | Reference |
| Skin Irritation | Rabbit | 465 mg (open patch) | Mild Irritant | [1] |
| Skin Irritation | Rabbit | Undiluted (4 hr, occluded) | Erythema and Edema | [4] |
| Skin Corrosion | N/A | >70% | Corrosive (Category 1C) | [3][8] |
| Eye Irritation | Rabbit | 15% | Severe Irritant | [1][3] |
| Eye Corrosion | Bovine Cornea (in vitro) | N/A | Corrosive (Category 1) | [3][4][9] |
| Skin Sensitization | Human / Guinea Pig | 1% (Human) | Not a sensitizer | [3] |
Experimental Protocols: Irritation and Corrosion
-
Eye Corrosion (Bovine Cornea Opacity and Permeability Test, OECD 437): This in vitro test uses corneas from cattle to assess the potential of a substance to cause severe eye damage. This compound was identified as corrosive in this assay, a finding that supports its classification as causing serious eye damage.[3][4][9]
-
Skin Irritation (Rabbit): In a standard Draize test, rabbits were dermally exposed to this compound for 4 hours under an occluded patch, resulting in the development of erythema and edema.[4] The substance is classified as a Category 1 irritant by the EPA, indicating the highest level of severity.[5]
-
Human Patch Test: Daily patch applications on human volunteers showed that 5.8% this compound caused erythema in 1 out of 10 subjects, while 11.6% caused erythema in 7 out of 10 subjects, demonstrating a dose-dependent irritant response.[3]
Repeated-Dose Toxicity
The quality of available repeated-dose toxicity studies for this compound is generally limited.[3]
Table 3: Repeated-Dose and Reproductive Toxicity Data
| Study Type | Species | Route | Dose Levels | NOAEL / LOAEL | Key Findings | Reference |
| 28-Day Study | Rat (Male) | Oral Gavage | Up to 1000 mg/kg/day | NOAEL: 1000 mg/kg/day | Non-adverse breathing difficulties observed. | [4] |
| Reproductive Screen (Limited) | Rat | N/A | 1000 mg/kg/day | N/A | "Unspecified" clinical observations in maternal rats. | [3] |
| Read-Across (Docosanoic Acid) | Rat | Oral | Up to 1000 mg/kg/day | NOAEL: 1000 mg/kg/day | Used by REACH registrants for repeated-dose evaluation. | [3] |
Experimental Protocols: Repeated-Dose Toxicity
-
28-Day Oral Study (Rat): In a study referenced in the ECHA registration dossier, male rats were administered this compound daily for 28 days via oral gavage at doses up to 1000 mg/kg, which was the highest dose tested. The only treatment-related effect was transient breathing difficulties in some animals, which was not considered an adverse effect. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[4]
Genotoxicity
Based on a weight of evidence from multiple assays, this compound is not considered to be genotoxic.
Table 4: Genotoxicity Assay Results
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium / E. coli | With and Without | Negative | [3][9][10] |
| Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y cells | With and Without | Negative | [4] |
Experimental Protocols: Genotoxicity
-
Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. This compound was tested both with and without an external metabolic activation system (S9 mix) and produced negative results, indicating it does not cause point mutations in these bacterial strains.[3][9]
-
Mouse Lymphoma Assay (OECD 490): This in vitro test assesses the potential of a substance to induce gene mutations and chromosomal aberrations in mammalian cells. This compound was found to be non-mutagenic in L5178Y mouse lymphoma cells, both with and without metabolic activation.[4]
Carcinogenicity and Reproductive Toxicity
-
Carcinogenicity: There are no carcinogenicity studies available for this compound.[3][8]
-
Reproductive and Developmental Toxicity: No reliable, guideline-compliant reproductive toxicity studies are available for this compound.[3][4] A screening study was of unknown reliability.[3] Due to the lack of data, risk assessment often relies on read-across to structurally similar fatty acids. For instance, a prenatal developmental study on the related compound octanoic acid established a maternal NOAEL of 750 mg/kg/day.[5] However, such read-across should be interpreted with caution.
Metabolism and Toxicokinetics
As a medium-chain fatty acid, this compound is readily metabolized in the body. The primary metabolic pathway is mitochondrial beta-oxidation, which breaks down the fatty acid into acetyl-CoA units.
The acetyl-CoA produced through this pathway enters the citric acid (TCA) cycle to generate energy (ATP). This rapid metabolism prevents significant bioaccumulation and is a key factor in its relatively low systemic toxicity upon repeated exposure.
Safety Assessment Framework
The toxicological evaluation of a chemical like this compound follows a structured safety assessment process. This involves hazard identification, dose-response assessment, exposure assessment, and finally, risk characterization to determine safe exposure levels.
References
- 1. This compound | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. ec.europa.eu [ec.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound (142-62-1) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
An In-depth Technical Guide to the Solubility of Hexanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of hexanoic acid in a variety of common organic solvents. Understanding the solubility characteristics of this compound, a medium-chain fatty acid, is critical for its application in pharmaceutical formulations, chemical synthesis, and various industrial processes. This document collates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual aids to guide solvent selection and to illustrate the underlying principles of solubility at a molecular level.
Introduction
This compound, also known as caproic acid, is a six-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₄COOH. Its amphiphilic nature, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail, results in a diverse range of solubilities across different solvent classes. This dual characteristic is pivotal in its function as a precursor in the synthesis of esters for artificial flavors, in the production of hexyl derivatives like hexylphenols, and in its emerging use as a biodegradable solvent.[1] In the pharmaceutical industry, understanding its solubility is paramount for the development of effective drug delivery systems and formulations.
This guide aims to provide a detailed technical resource for professionals working with this compound, summarizing its solubility in key organic solvents and providing the necessary methodologies to determine solubility for specific applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molar Mass | 116.16 g/mol | [2] |
| Appearance | Colorless oily liquid | [2][3] |
| Odor | Fatty, cheesy, waxy | [3] |
| Density | 0.927 g/mL at 25 °C | [4] |
| Boiling Point | 202-203 °C | [4] |
| Melting Point | -4 °C | [4] |
| pKa | 4.88 | [3] |
Solubility of this compound in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a given solvent. The solubility of this compound is governed by the interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules.
Qualitative Solubility
This compound is generally described as soluble to highly soluble in a wide range of common organic solvents. This is attributed to the ability of its carboxylic acid group to form hydrogen bonds with polar solvents and the favorable interactions of its alkyl chain with nonpolar solvents.
-
Polar Protic Solvents (e.g., Alcohols): this compound is readily soluble in alcohols such as ethanol.[2][4] This is due to the strong hydrogen bonding interactions between the carboxylic acid group of this compound and the hydroxyl group of the alcohol.
-
Polar Aprotic Solvents (e.g., Ketones, Esters): It is expected to be highly soluble in polar aprotic solvents like acetone and ethyl acetate, which can act as hydrogen bond acceptors.
-
Nonpolar Solvents (e.g., Hydrocarbons): Due to its significant nonpolar alkyl chain, this compound is also soluble in nonpolar solvents like diethyl ether and toluene.[5]
-
Chlorinated Solvents: this compound is soluble in chloroform.[6]
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively available in readily accessible literature. However, the following table summarizes the available data and provides context by including data for shorter-chain carboxylic acids to illustrate solubility trends. Generally, as the alkyl chain length of a carboxylic acid increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents increases.
| Solvent | Solute | Temperature (°C) | Solubility | Reference |
| Water | This compound | 20 | 1.1 g/100 mL | [7] |
| Ethanol | This compound | Not Specified | Soluble/Miscible | [4][6] |
| Ethanol-d | This compound-d11 | Not Specified | ~30 mg/mL | [8] |
| Diethyl Ether | This compound | Not Specified | Soluble/Miscible | [4][6] |
| Chloroform | This compound | Not Specified | Miscible | [6] |
| Dimethyl Sulfoxide (DMSO) | This compound-d11 | Not Specified | ~30 mg/mL | [8] |
| Dimethylformamide (DMF) | This compound-d11 | Not Specified | ~30 mg/mL | [8] |
| Water | Acetic Acid (C2) | Room Temp. | Miscible | [9] |
| Ethanol | Acetic Acid (C2) | Not Specified | Miscible | [9] |
| Diethyl Ether | Acetic Acid (C2) | Not Specified | Miscible | [9] |
| Hexane | Acetic Acid (C2) | Not Specified | Miscible | [10] |
| Chloroform | Acetic Acid (C2) | Not Specified | Miscible | [10] |
| Water | Propanoic Acid (C3) | > -19.3 | Miscible | [5] |
| Organic Solvents | Propanoic Acid (C3) | Not Specified | Soluble | [11] |
| Water | Butyric Acid (C4) | Room Temp. | Miscible | [12] |
| Ethanol | Butyric Acid (C4) | Not Specified | Soluble | [13] |
| Ether | Butyric Acid (C4) | Not Specified | Soluble | [13] |
| Water | Pentanoic Acid (C5) | Room Temp. | ~0.5 g/100 mL | [1] |
| Ethanol | Pentanoic Acid (C5) | Not Specified | Highly Soluble | [1] |
| Ether | Pentanoic Acid (C5) | Not Specified | Highly Soluble | [1] |
| Chloroform | Pentanoic Acid (C5) | Not Specified | Highly Soluble | [1] |
Note: "Soluble" and "Miscible" are qualitative terms found in the literature. Miscible indicates solubility in all proportions.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is often necessary. The following protocols describe common methods for determining the solubility of a liquid solute like this compound in an organic solvent.
Gravimetric Method (Shake-Flask Method)
This is a widely used and reliable method for determining equilibrium solubility.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Pipettes and syringes
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.45 µm)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved this compound at the end of the equilibration period is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed container to remove any undissolved micro-droplets.
-
-
Quantification:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the container under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures complete solvent removal without significant loss of the less volatile this compound.
-
Once the solvent is completely evaporated, reweigh the container with the remaining this compound residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the container minus the initial weight.
-
The mass of the solvent is the weight of the container with the solution minus the final weight of the container.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).
-
Spectroscopic Method (UV-Vis or HPLC)
This method is suitable when this compound has a chromophore or can be derivatized to be UV-active, or more commonly, when using High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature using HPLC.
Materials:
-
Same as for the gravimetric method.
-
HPLC system with a suitable detector (e.g., UV or Refractive Index detector).
-
Volumetric flasks and appropriate mobile phase.
Procedure:
-
Preparation of Saturated Solution and Sampling:
-
Follow steps 1 and 2 of the gravimetric method to prepare a filtered saturated solution.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualizing Solubility Concepts and Workflows
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a specific application involving this compound depends on several factors beyond just solubility, including safety, cost, and process compatibility. The following diagram illustrates a logical workflow for solvent selection.
Caption: A logical workflow for selecting an appropriate organic solvent for this compound.
Molecular Interactions in Different Solvent Types
The solubility of this compound is dictated by the nature of the intermolecular forces between it and the solvent molecules. The following diagram illustrates these interactions.
Caption: Molecular interactions between this compound and different types of organic solvents.
Conclusion
This compound exhibits a versatile solubility profile, being generally soluble in a wide array of organic solvents, from polar alcohols to nonpolar hydrocarbons. This broad solubility is a direct consequence of its amphiphilic molecular structure. While comprehensive quantitative data remains somewhat limited in publicly available literature, this guide provides the existing information and outlines robust experimental protocols for its determination. For researchers, scientists, and drug development professionals, a thorough understanding of these solubility characteristics and the methods to quantify them is indispensable for the successful application and formulation of this compound. The provided workflows and diagrams serve as practical tools to guide solvent selection and to conceptualize the molecular interactions that govern solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Caproic acid - Wikipedia [en.wikipedia.org]
- 4. This compound purum, = 98.0 GC 142-62-1 [sigmaaldrich.com]
- 5. Propionic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. synthetikaeu.com [synthetikaeu.com]
- 7. ICSC 1167 - this compound [inchem.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Acetic acid - Wikipedia [en.wikipedia.org]
- 11. Propionic acid puriss. p.a., = 99.5 GC 79-09-4 [sigmaaldrich.com]
- 12. byjus.com [byjus.com]
- 13. Butyric Acid | Fisher Scientific [fishersci.co.uk]
An In-depth Technical Guide to the Physical Characteristics of Pure Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of pure hexanoic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.
Introduction
This compound, also known as caproic acid, is a six-carbon, straight-chain saturated fatty acid with the chemical formula CH₃(CH₂)₄COOH.[1][2] It is a medium-chain fatty acid that occurs naturally in various animal fats and oils.[1][2][3] This document details its key physical properties, the experimental methods for their determination, and its primary metabolic pathway.
Physical and Chemical Properties
Pure this compound is a colorless to light yellow, oily liquid at room temperature.[1][2][4] It is characterized by a distinctive unpleasant odor, often described as fatty, cheesy, or goat-like.[1][5]
The following tables summarize the key quantitative physical characteristics of pure this compound, compiled from various reputable sources.
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][2][6] |
| Molar Mass | 116.16 g/mol | [1][2][6] |
| Appearance | Colorless to light yellow oily liquid | [1][2][4] |
| Odor | Fatty, cheesy, waxy, goat-like | [1][5] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Conditions | Source(s) |
| Melting Point | -4 to -3 °C | 760 mmHg | [6][7][8] |
| Boiling Point | 202-206 °C | 760 mmHg | [4][6][7][8] |
| Flash Point | 102 °C (closed cup) | [7][9] | |
| Auto-ignition Temp. | 380 °C | [7] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Temperature | Source(s) |
| Density | 0.927 - 0.929 g/cm³ | 20-25 °C | [1][6][8] |
| Vapor Pressure | 0.18 - 0.24 hPa | 20 °C | [8][10] |
| Refractive Index | 1.416 - 1.417 | 20 °C | [2][8] |
| pKa | 4.88 | 25 °C | [1][6] |
| logP (octanol/water) | 1.88 - 1.92 | [7][11] |
Table 4: Solubility of this compound
| Solvent | Solubility | Temperature | Source(s) |
| Water | 1.082 - 1.1 g/100 mL | 20 °C | [1][7] |
| Ethanol | Soluble / Miscible | Room Temperature | [1][12] |
| Diethyl Ether | Soluble / Miscible | Room Temperature | [1][12] |
Experimental Protocols for Determination of Physical Characteristics
The following are detailed methodologies for the key experiments used to determine the physical properties of this compound.
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Spatula
Procedure:
-
A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath (like a Thiele tube filled with mineral oil) or a digital melting point apparatus.
-
The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1°C).
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
Procedure:
-
A small amount of liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube.
-
As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound is added to the pycnometer or graduated cylinder.
-
The mass of the container with the this compound is then measured.
-
The mass of the this compound is determined by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the this compound by its volume (Density = Mass/Volume).[11]
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes
Procedure:
-
A specific volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube.
-
A small, measured amount of this compound (e.g., 0.1 g) is added to the solvent.
-
The mixture is vigorously agitated using a vortex mixer or stirring rod for a set period.
-
The mixture is then allowed to stand and observed for the presence of any undissolved this compound.
-
If the this compound dissolves completely, further increments are added until the solution becomes saturated.
-
The solubility is expressed as the mass of solute that dissolves in a given volume or mass of the solvent at a specific temperature.[13][14]
The refractive index is a dimensionless number that describes how light propagates through a medium.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of this compound are placed on the surface of the prism.
-
The prisms are closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.
-
The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The compensator is adjusted to eliminate any color fringes.
-
The refractive index is read directly from the instrument's scale.
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution, indicating the strength of an acid.
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
A known concentration of a this compound solution is prepared in a beaker.
-
The pH meter is calibrated using standard buffer solutions.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette to the this compound solution while continuously monitoring the pH.
-
The volume of the base added and the corresponding pH are recorded at each step.
-
A titration curve is generated by plotting the pH (y-axis) against the volume of the titrant added (x-axis).
-
The equivalence point (the point of inflection on the curve) is determined.
-
The volume of the titrant at the half-equivalence point is found. The pH at this half-equivalence point is equal to the pKa of the weak acid.[1][15]
Metabolic Pathway and Experimental Workflow Visualization
This compound plays a role in fatty acid metabolism.[12] The following diagram illustrates a simplified biosynthetic pathway for this compound production, starting from acetyl-CoA. This pathway is relevant in various microorganisms and is a target for metabolic engineering.[16][17]
Caption: Simplified biosynthetic pathway of this compound from acetyl-CoA.
The analysis of fatty acids like this compound from biological samples typically follows a standardized workflow. The diagram below outlines the key steps from sample preparation to analysis.
Caption: General experimental workflow for fatty acid analysis.
Conclusion
This technical guide has provided a detailed summary of the physical characteristics of pure this compound, along with standardized experimental protocols for their determination. The inclusion of a metabolic pathway and an analytical workflow visualization aims to provide a broader context for the relevance of this compound in biological and analytical research. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers in their respective fields.
References
- 1. scribd.com [scribd.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. 515. This compound upgrading into hexyl hexanoate: An efficient way to obtain a new sustainable biofuel - Magritek [magritek.com]
- 4. mdpi.com [mdpi.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. homesciencetools.com [homesciencetools.com]
- 12. Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. chem.ws [chem.ws]
- 15. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 16. A biosynthetic pathway for this compound production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. calslab.snu.ac.kr [calslab.snu.ac.kr]
Hexanoic Acid: A Multifaceted Molecule in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoic acid, a simple six-carbon saturated fatty acid, has emerged as a molecule of significant interest across various scientific disciplines. Initially recognized for its characteristic odor and role as a metabolic intermediate, recent research has unveiled its potent capabilities as a signaling molecule in plant defense and as a modulator of epigenetic mechanisms through the inhibition of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, its intricate roles in biological pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development, agricultural science, and molecular biology, facilitating further exploration of the therapeutic and practical applications of this compound.
Physicochemical Properties of this compound
This compound, also known as caproic acid, is a medium-chain fatty acid with the chemical formula C₆H₁₂O₂. A clear, oily liquid at room temperature, it is characterized by a distinctive fatty, cheesy, or waxy odor. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 142-62-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] |
| Molecular Weight | 116.16 g/mol | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] |
| Synonyms | Caproic acid, n-Hexanoic acid, Butylacetic acid | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] |
Biological Significance and Signaling Pathways
This compound plays a crucial role in two key biological areas: as a signaling molecule in plant defense and as a histone deacetylase (HDAC) inhibitor, a mechanism with significant implications for drug development, particularly in oncology.
Role in Plant Defense Signaling
This compound has been identified as a potent priming agent in plants, inducing a state of enhanced defense readiness against a broad spectrum of pathogens. Its application can trigger a more rapid and robust activation of defense responses upon subsequent pathogen attack. This priming effect is primarily mediated through the modulation of two key phytohormone signaling pathways: the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways.
-
Jasmonic Acid (JA) Pathway: The JA pathway is crucial for defense against necrotrophic pathogens and herbivorous insects. This compound treatment has been shown to prime the expression of JA-responsive genes, such as PLANT DEFENSIN 1.2 (PDF1.2).
-
Salicylic Acid (SA) Pathway: The SA pathway is central to the defense against biotrophic and hemi-biotrophic pathogens. This compound can potentiate SA-mediated defense responses, leading to the increased expression of pathogenesis-related (PR) genes like PR1.
The interplay between these pathways upon this compound treatment allows for a versatile and potent defense response.
References
- 1. Transcript analysis of some defense genes of tomato in response to host and non-host bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repressor- and Activator-Type Ethylene Response Factors Functioning in Jasmonate Signaling and Disease Resistance Identified via a Genome-Wide Screen of Arabidopsis Transcription Factor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Frontiers | this compound Treatment Prevents Systemic MNSV Movement in Cucumis melo Plants by Priming Callose Deposition Correlating SA and OPDA Accumulation [frontiersin.org]
- 6. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Priming by this compound Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. Priming of plant resistance by natural compounds. This compound as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi-res.com [mdpi-res.com]
- 15. benchchem.com [benchchem.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. The promoter of the plant defensin gene PDF1.2 from Arabidopsis is systemically activated by fungal pathogens and responds to methyl jasmonate but not to salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mcgill.ca [mcgill.ca]
- 20. uniprot.org [uniprot.org]
- 21. Pathogenesis related protein-1 (PR-1) genes in tomato (Solanum lycopersicum L.): Bioinformatics analyses and expression profiles in response to drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds (121/180) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uniprot.org [uniprot.org]
- 24. WikiGenes - PDF1.2 - ethylene- and jasmonate-responsive plant... [wikigenes.org]
- 25. Systemic Gene Expression in Arabidopsis during an Incompatible Interaction with Alternaria brassicicola - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
An In-depth Technical Guide to the Synthesis Pathways for Deuterated Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for producing deuterated hexanoic acid, a vital tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry. The guide details various labeling patterns, including α-dideuterio (D2), terminal-trideuterio (D3), α,β-dideuterio (D2), and perdeuterated (D11) this compound. For each pathway, this document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data in structured tables to facilitate comparison. Visual diagrams generated using Graphviz are included to illustrate reaction schemes and experimental workflows.
Overview of Synthesis Strategies
The synthesis of deuterated this compound can be achieved through several distinct chemical strategies, each offering advantages in terms of achievable labeling patterns, cost, and scalability. The choice of a particular pathway often depends on the desired position and number of deuterium atoms to be incorporated into the this compound molecule. The primary methods covered in this guide are:
-
Deuterium Exchange of Keto-Acids: Ideal for introducing deuterium at the α-position to a carbonyl group.
-
Catalytic Deuteration of Unsaturated Precursors: A versatile method for saturating double or triple bonds with deuterium gas.
-
Grignard Reaction with Deuterated Reagents: Enables the specific introduction of deuterated alkyl groups.
-
Reduction of Unsaturated Systems with Deuterated Reagents: Useful for specific dideuteration patterns.
-
Malonic Ester Synthesis with Deuterated Alkyl Halides: A classic method for preparing α-deuterated carboxylic acids.
The logical relationship between these general approaches and the resulting deuterated this compound products is illustrated in the diagram below.
The Occurrence of Hexanoic Acid in Plant Oils: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoic acid, a six-carbon saturated fatty acid also known as caproic acid, is a constituent of various plant oils, albeit typically in lower concentrations compared to more common fatty acids. Its presence is of growing interest in the fields of pharmaceuticals, biofuels, and industrial chemistry due to its unique properties as a medium-chain fatty acid (MCFA). This technical guide provides a comprehensive overview of the occurrence of this compound in plant oils, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its production in plants. The information is presented to support research and development efforts in leveraging this versatile fatty acid.
Introduction
This compound (C6:0) is a medium-chain fatty acid that has been identified in the essential oils and seed oils of various plants.[1] While not as prevalent as long-chain fatty acids like oleic or linoleic acid, its unique physicochemical properties make it a valuable compound for diverse applications. In the pharmaceutical industry, MCFAs are explored for their roles in drug delivery and as active pharmaceutical ingredients. Understanding the natural sources and concentrations of this compound is a critical first step for its potential extraction and utilization. This guide aims to consolidate the current knowledge on the quantitative occurrence of this compound in plant-derived oils, provide detailed analytical methodologies, and illustrate the underlying biochemical pathways.
Quantitative Occurrence of this compound in Plant Oils
The concentration of this compound varies significantly among different plant species. While many common vegetable oils contain only trace amounts, if any, certain genera, such as Cuphea, are known for their significant accumulation of medium-chain fatty acids, including this compound. The following table summarizes the quantitative data on this compound content in various plant oils.
| Plant Species | Common Name | Oil Source | This compound (C6:0) Content (% of total fatty acids) | Reference |
| Cuphea llavea | Llave's Cuphea | Seed Oil | up to 92% (reported as caproate) | [2] |
| Cocos nucifera | Coconut | Kernel Oil | 0.4 - 0.8% | [1][3][4] |
| Elaeis guineensis | Oil Palm | Kernel Oil | Trace - 0.4% | [1] |
| Cuphea species | Cuphea | Seed Oil | Varies significantly by species | [2][5][6][7] |
Note: The data presented is compiled from various sources and analytical methods. Concentrations can vary based on plant variety, growing conditions, and extraction methods.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in plant oils predominantly relies on gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). The standard procedure involves the conversion of fatty acids in the oil's triglycerides into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.
Lipid Extraction (from seeds)
For the analysis of seed oils, the lipids must first be extracted from the plant material.
-
Sample Preparation: Seeds are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The ground seed material is typically extracted using a Soxhlet apparatus with a non-polar solvent such as hexane or petroleum ether for several hours.
-
Solvent Removal: The solvent is then evaporated from the extract under reduced pressure using a rotary evaporator to yield the crude plant oil.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
The conversion of triglycerides to FAMEs is a critical step for GC analysis.
3.2.1. Base-Catalyzed Transesterification
-
Reaction Mixture: A small amount of the extracted oil (e.g., 50 mg) is dissolved in a solvent like hexane or isooctane.
-
Catalyst Addition: A solution of sodium methoxide (e.g., 0.5 M in methanol) is added to the oil solution.[8]
-
Reaction Conditions: The mixture is vortexed vigorously and heated (e.g., at 50-60°C) for a specific duration (e.g., 15-30 minutes) until the oil droplets disappear.[9][10]
-
Neutralization and Extraction: The reaction is stopped by adding an acid (e.g., glacial acetic acid).[8] Water and hexane are then added to partition the FAMEs into the hexane layer.
-
Sample Collection: The upper hexane layer containing the FAMEs is carefully collected for GC analysis.[10]
3.2.2. Acid-Catalyzed Transesterification
-
Reagent: A solution of boron trifluoride (BF3) in methanol (e.g., 14%) is a common reagent.
-
Reaction: The oil sample is mixed with the BF3-methanol reagent and hexane.
-
Heating: The mixture is heated in a sealed tube at a high temperature (e.g., 100°C) for a set time (e.g., 1-2 hours).
-
Extraction: After cooling, water is added, and the FAMEs are extracted into the hexane layer.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small volume (e.g., 1 µL) of the FAMEs solution in hexane is injected into the GC.
-
GC Column: A polar capillary column, such as a DB-225ms or a BPX-70, is typically used for the separation of FAMEs.[8]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.[9][11]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[9][11]
-
Mass Spectrometry Detection: The eluting FAMEs are ionized (typically by electron ionization), and the resulting fragments are detected by the mass spectrometer.
-
Identification and Quantification: this compound methyl ester is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard.
Biosynthesis of this compound in Plants
The biosynthesis of fatty acids in plants primarily occurs in the plastids through the action of the fatty acid synthase (FAS) complex.[12][13][14] This process typically leads to the formation of long-chain fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0).
The production of medium-chain fatty acids like this compound is a result of a modification to this standard pathway, primarily observed in certain plant genera like Cuphea. In these plants, the fatty acid synthesis is terminated prematurely. This early chain termination is facilitated by specialized acyl-ACP thioesterases that have a high affinity for medium-chain acyl-ACPs. These enzymes hydrolyze the acyl group from the acyl carrier protein (ACP) before it can be further elongated by the FAS complex, releasing the free medium-chain fatty acid.
In some specialized metabolic pathways, such as the one leading to cannabinoids in Cannabis sativa, a unique acyl-activating enzyme has been identified that diverts C6 fatty acid units (hexanoyl-CoA) towards the synthesis of these compounds.[12]
Conclusion
This compound is a naturally occurring medium-chain fatty acid found in a select number of plant oils, with species of the Cuphea genus being particularly rich sources. Its analysis is reliably achieved through well-established gas chromatography methods following transesterification. The biosynthesis of this compound in plants represents a fascinating variation of the canonical fatty acid synthesis pathway, involving specialized enzymes for early chain termination. For researchers and professionals in drug development and other scientific fields, understanding these aspects of this compound in the plant kingdom is essential for tapping into its potential as a valuable biochemical. Further research into the genetic and enzymatic regulation of medium-chain fatty acid production in plants could pave the way for new agricultural and biotechnological applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. web.pdx.edu [web.pdx.edu]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. Cuphea oil - Wikipedia [en.wikipedia.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 9. Analysis of fatty acids with GC–MS [bio-protocol.org]
- 10. GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids | MDPI [mdpi.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. aocs.org [aocs.org]
Microbial Production of Hexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoic acid, a six-carbon saturated fatty acid, is a valuable platform chemical with wide-ranging applications in the synthesis of pharmaceuticals, biofuels, lubricants, and fragrances.[1][2] Traditionally produced through chemical synthesis from fossil fuels, there is a growing demand for sustainable and environmentally friendly production methods.[3] Microbial fermentation presents a promising alternative, offering the potential for renewable production from various feedstocks. This technical guide provides an in-depth overview of the core principles, metabolic pathways, key microorganisms, and experimental strategies involved in the microbial production of this compound.
Metabolic Pathways for this compound Biosynthesis
The microbial synthesis of this compound is primarily achieved through two distinct metabolic routes: the engineered native fatty acid biosynthesis (FAB) pathway and the heterologous reverse β-oxidation (rBOX) pathway.[4][5][6]
Engineered Fatty Acid Biosynthesis (FAB) Pathway
In many microorganisms, the native fatty acid synthase (FAS) complex is responsible for the production of long-chain fatty acids.[4] By engineering this complex, specifically through mutations in the thioesterase domain or by introducing heterologous thioesterases with a preference for shorter chain lengths, the production can be shifted towards medium-chain fatty acids (MCFAs) like this compound.
Reverse β-Oxidation (rBOX) Pathway
The reverse β-oxidation pathway is a synthetic route constructed by assembling enzymes from various organisms to create a carbon chain elongation cycle.[4][5] This pathway starts from acetyl-CoA and iteratively adds two-carbon units to elongate the acyl-CoA chain. The core of the rBOX pathway consists of four key enzymatic reactions:
-
Thiolase: Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
3-hydroxyacyl-CoA dehydrogenase: Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.
-
Enoyl-CoA hydratase (Crotonase): Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA.
-
Trans-2-enoyl-CoA reductase: Reduces crotonyl-CoA to butyryl-CoA.
This cycle can be repeated with the resulting butyryl-CoA and another molecule of acetyl-CoA to produce hexanoyl-CoA, the direct precursor to this compound.
Key Microorganisms and Production Titers
Several microorganisms have been engineered for this compound production, with varying levels of success. The choice of microbial chassis depends on factors such as substrate utilization, genetic tractability, and tolerance to this compound toxicity.
| Microorganism | Genetic Modifications / Pathway | Substrate | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | rBOX pathway, ∆faa2, engineered CoA biosynthesis | Glucose | 120 | [4] |
| Saccharomyces cerevisiae | rBOX pathway, ∆adh1-5, ∆gpd2 | Glucose | 75 | [7] |
| Kluyveromyces marxianus | rBOX pathway (AtoB, BktB, Crt, Hbd, Ter) | Galactose | 154 | [1][2][8] |
| Escherichia coli | Engineered FAB pathway | Glucose | 528 | [4] |
| Megasphaera elsdenii | Wild type with in-situ extraction | Sucrose | 28,420 | [9][10] |
| Clostridium sp. BS-1 | Wild type with in-situ extraction | Galactitol | 32,000 (in solvent) | [11] |
| Clostridium sp. BS-1 | Wild type, co-culture with Clostridium sp. BS-7 | D-galactitol | 2,990 | [12][13] |
Experimental Protocols
Strain Construction and Genetic Engineering
A general workflow for engineering a microbial strain for this compound production involves several key steps:
Methodology for Heterologous Pathway Expression in Yeast (Example: S. cerevisiae)
-
Gene Sourcing and Codon Optimization: Genes for the rBOX pathway are sourced from various organisms, such as Cupriavidus necator (bktB, paaH1), Clostridium acetobutylicum (crt), and Treponema denticola (ter).[4][5] The gene sequences are codon-optimized for expression in the host organism (e.g., S. cerevisiae).
-
Plasmid Construction: The codon-optimized genes are synthesized and cloned into yeast expression vectors under the control of strong constitutive promoters.
-
Yeast Transformation: The expression plasmids are transformed into the desired S. cerevisiae strain using standard methods like the lithium acetate/polyethylene glycol (LiAc/PEG) protocol.
-
Genomic Integration: For stable expression, the gene cassettes can be integrated into the yeast genome using CRISPR-Cas9 or homologous recombination.
-
Deletion of Competing Pathways: To prevent the degradation of this compound and redirect carbon flux, genes involved in β-oxidation (e.g., FAA2) and byproduct formation (e.g., alcohol dehydrogenases) are knocked out.[5][14]
Fermentation Conditions
Batch Fermentation Protocol (Example for K. marxianus)
-
Media Preparation: A typical fermentation medium consists of YP medium (10 g/L yeast extract, 20 g/L peptone) supplemented with a carbon source (e.g., 20 g/L galactose).[1]
-
Inoculum Preparation: A single colony of the engineered strain is used to inoculate a seed culture in the same medium and grown overnight at 30°C with shaking.
-
Fermentation: The main fermentation is initiated by inoculating the production medium with the seed culture to a starting OD600 of approximately 0.1. The fermentation is carried out in a bioreactor at a controlled temperature (e.g., 30°C) and pH.
-
Sampling and Analysis: Samples are taken at regular intervals to measure cell density (OD600), substrate consumption, and product formation.
Analytical Methods
Quantification of this compound by Gas Chromatography (GC)
-
Sample Preparation: A known volume of the culture supernatant is acidified (e.g., with HCl) and extracted with an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., heptanoic acid).
-
GC Analysis: The organic extract is injected into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a standard curve.[1]
Challenges and Future Directions
Product Toxicity
This compound is toxic to most microorganisms at high concentrations, primarily due to its ability to disrupt cell membranes and dissipate the proton motive force.[15][16] This toxicity limits the achievable product titers. Strategies to overcome this challenge include:
-
Engineering Robust Strains: Evolving strains for increased tolerance to this compound.[17][18]
-
In-situ Product Recovery (ISPR): Continuously removing this compound from the fermentation broth as it is produced.[11][19][20][21]
In-situ Product Recovery (ISPR)
ISPR techniques are crucial for achieving high titers and productivities. Common methods include:
-
Liquid-Liquid Extraction: Using an organic solvent to selectively extract this compound from the aqueous fermentation broth.[10][19]
-
Sorption: Employing resins to adsorb this compound.[22]
-
Membrane-based Separation: Utilizing membranes to separate the product.[19]
Conclusion
The microbial production of this compound is a rapidly advancing field with significant potential to replace conventional chemical synthesis. Through metabolic engineering of both native and heterologous pathways in a variety of microbial hosts, substantial improvements in production titers have been achieved. Addressing the challenges of product toxicity through strain engineering and the implementation of efficient in-situ product recovery systems will be critical for the economic viability of this technology. Continued research in these areas will undoubtedly pave the way for the large-scale, sustainable production of this compound and other valuable bio-based chemicals.
References
- 1. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 2. A biosynthetic pathway for this compound production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 4. Optimizing this compound biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In situ extractive fermentation for the production of this compound from galactitol by Clostridium sp. BS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of this compound from D-galactitol by a newly isolated Clostridium sp. BS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. zhaogroup.web.illinois.edu [zhaogroup.web.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. research-hub.nrel.gov [research-hub.nrel.gov]
- 21. research-hub.nrel.gov [research-hub.nrel.gov]
- 22. repository.tudelft.nl [repository.tudelft.nl]
Methodological & Application
Application Notes and Protocols for the Derivatization of Hexanoic Acid for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of hexanoic acid for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step to improve the volatility, thermal stability, and detectability of polar analytes like carboxylic acids, leading to enhanced chromatographic performance.
Introduction
This compound, a six-carbon saturated fatty acid, often requires derivatization prior to chromatographic analysis to overcome its inherent polarity and low volatility, which can result in poor peak shape and low sensitivity. This document outlines three common derivatization techniques:
-
For Gas Chromatography (GC):
-
Esterification: Conversion to a more volatile methyl ester (fatty acid methyl ester or FAME) using boron trifluoride (BF₃) in methanol.
-
Silylation: Formation of a trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
For High-Performance Liquid Chromatography (HPLC): 3. UV-Labeling: Attachment of a chromophore through esterification with p-bromophenacyl bromide (BPB) to enable sensitive UV detection.
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the derivatization of short-chain fatty acids (SCFAs) using methods analogous to those described in this document. It is important to note that performance metrics can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Esterification (BF₃-Methanol) for GC | Silylation (BSTFA) for GC | UV-Labeling (p-Bromophenacyl Bromide) for HPLC |
| Analyte(s) | Short-Chain Fatty Acids | Short-Chain Fatty Acids | Perfluorinated Carboxylic Acids (as a proxy) |
| Limit of Detection (LOD) | 0.21–0.54 µg/mL (for a mix of FAMEs)[1] | 0.244–0.977 µM (for various SCFAs)[2] | < 5 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.63–1.63 µg/mL (for a mix of FAMEs)[1] | Not specified | Not specified |
| Recovery | > 97% (for SCFAs)[4] | 55.7% to 97.9% (for various SCFAs)[2] | 86-92% (conversion yield)[3] |
| Linearity (r²) | > 0.9998[1] | 0.9947 to 0.9998[5] | > 0.999[6] |
Protocol 1: Esterification of this compound for GC Analysis using Boron Trifluoride-Methanol
This protocol describes the conversion of this compound to its methyl ester, this compound methyl ester, which is significantly more volatile and suitable for GC analysis.
Experimental Protocol
Materials:
-
This compound standard or sample
-
14% Boron trifluoride in methanol (BF₃-MeOH)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction:
-
Extraction:
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[7]
-
-
Analysis: The hexane extract containing the this compound methyl ester is ready for injection into the GC-FID or GC-MS system.
Workflow Diagram
Caption: Esterification workflow for GC analysis.
Protocol 2: Silylation of this compound for GC Analysis using BSTFA
This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester, which increases its volatility for GC-MS analysis.[6]
Experimental Protocol
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an aprotic solvent. Ensure the sample is free of water, as moisture can interfere with the silylation reaction.[7]
-
Reaction:
-
Cooling and Dilution:
-
After incubation, allow the vial to cool to room temperature.[6]
-
Dilute the sample with an appropriate solvent if necessary.
-
-
Analysis: The derivatized sample is ready for injection into the GC-MS system.
Workflow Diagram
Caption: Silylation workflow for GC-MS analysis.
Protocol 3: Derivatization of this compound with p-Bromophenacyl Bromide for HPLC-UV Analysis
This protocol describes the derivatization of this compound with p-bromophenacyl bromide (BPB) to form a p-bromophenacyl ester, which has a strong UV absorbance, enabling sensitive detection by HPLC-UV.
Experimental Protocol
Materials:
-
This compound standard or sample
-
p-Bromophenacyl bromide (BPB) reagent solution
-
Acetonitrile (dry)
-
Potassium hydroxide (KOH) in methanol or potassium bicarbonate (KHCO₃)
-
Phenolphthalein indicator
-
Methanol
-
Reaction vials
-
Magnetic stirrer and stir bar
-
Heating block
-
Nitrogen gas supply
Procedure:
-
Salt Formation:
-
Dissolve approximately 10 mg of this compound in methanol in a reaction vial.[8]
-
Add a drop of phenolphthalein and neutralize the solution with 85% KOH in methanol until a faint pink color persists. Alternatively, use 3-5 molar equivalents of KHCO₃.[8]
-
Evaporate the methanol to dryness under a stream of nitrogen.[8]
-
-
Derivatization:
-
Analysis:
Workflow Diagram
Caption: UV-Labeling workflow for HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing Hexanoic Acid as an Internal Standard in Chromatographic Analysis
Introduction
In the quantitative analysis of complex mixtures, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. Hexanoic acid, and particularly its stable isotope-labeled form (e.g., this compound-d3 or -d11), serves as an effective internal standard for the analysis of short- and medium-chain fatty acids (SCFAs and MCFAs) across a variety of matrices. Its chemical properties are representative of many common fatty acid analytes, making it an ideal candidate to mimic their behavior during extraction, derivatization, and chromatographic analysis.
These application notes provide detailed protocols for the use of this compound and its deuterated analogues as an internal standard in both gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications. The methodologies are tailored for researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids in biological and other complex samples.
Key Principles of Using an Internal Standard
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both the calibration standards and the unknown samples prior to any sample manipulation. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively mitigates errors arising from:
-
Sample loss during preparation: Extraction, evaporation, and transfer steps can lead to analyte loss. The IS experiences similar losses, thus preserving the analyte/IS ratio.
-
Injection volume variability: Minor differences in the volume of sample injected into the chromatograph are compensated for.
-
Instrumental drift: Fluctuations in detector response over time are normalized.
-
Matrix effects in MS: Ion suppression or enhancement caused by co-eluting matrix components can be corrected for, especially when using a stable isotope-labeled internal standard.
Applications
The use of this compound as an internal standard is prevalent in various fields, including:
-
Clinical Research: Quantification of SCFAs in plasma, serum, urine, and fecal samples to study gut microbiome activity and its impact on health and disease.
-
Food and Beverage Industry: Analysis of volatile fatty acids in products like wine, cheese, and fermented foods to monitor quality and flavor profiles.[1][2][3][4][5]
-
Pharmaceutical Development: Monitoring of fatty acid metabolism and related biomarkers in preclinical and clinical studies.
-
Environmental Analysis: Measurement of organic acids in various environmental matrices.
Data Presentation: Method Validation Parameters
The following tables summarize typical quantitative data from validated analytical methods employing a this compound-related internal standard.
Table 1: Gas Chromatography (GC) Method Validation Data
| Analyte | Matrix | Internal Standard | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Short-Chain Fatty Acids | Fecal Samples | 2-Ethylbutyric acid | 0.99994 - 0.99998 | 0.02 - 0.23 | 0.08 - 0.78 | Not Specified |
| Volatile Fatty Acids | Wine | Isobutanol | 0.9291 - 0.9997 | 3.97 - 36.45 | Not Specified | Not Specified |
| Free Fatty Acids | Wine Distillate | Not Specified | Not Specified | ~1-10 ppm (per component) | Not Specified | Not Specified |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation Data
| Analyte | Matrix | Internal Standard | Linearity (r²) | LOD (mM) | LOQ (mM) | Recovery (%) |
| Short-Chain Fatty Acids | Serum | ¹³C₂-Acetic acid, D₇-Butyric acid, 2-Ethylbutyric acid | > 0.999 | Not Specified | Not Specified | Not Specified |
| Short-Chain Fatty Acids | Biological Fluids | Isotope Labeled SCFAs | > 0.998 | 0.001 - 0.003 | Not Specified | 92 - 120 |
| This compound Ester & Mepiquat Chloride | Soil, Cotton | Not Specified | > 0.997 | < 0.005 mg/kg | < 0.015 mg/kg | 76.3 - 100.0 |
| Short-Chain Fatty Acids | Fecal Samples | [¹³C,D₃]-FA 2:0, [D₅]-FA 3:0, [D₇]-FA 4:0 | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: GC-FID Analysis of Volatile Fatty Acids in Wine
This protocol is adapted for the quantification of volatile fatty acids (including this compound) in wine samples using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Materials and Reagents
-
This compound (analyte)
-
Heptanoic acid or 2-Ethylbutyric acid (Internal Standard)
-
Diethyl ether (extraction solvent)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Methanol
-
Boron trifluoride (BF₃) in methanol (14%) (for derivatization)
-
Hexane
-
Saturated NaCl solution
2. Internal Standard Stock Solution Preparation
-
Prepare a stock solution of heptanoic acid (or 2-ethylbutyric acid) in methanol at a concentration of 1000 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 5 mL of wine sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 1000 µg/mL internal standard stock solution.
-
Add 1 g of NaCl and 100 µL of concentrated HCl. Vortex to mix.
-
Add 2 mL of diethyl ether. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove residual water.
4. Derivatization (Esterification)
-
Transfer the dried ether extract to a clean vial.
-
For analysis of free fatty acids, direct injection of the ether extract is possible. For improved chromatography, derivatization to form methyl esters is recommended.
-
Evaporate the ether under a gentle stream of nitrogen.
-
Add 100 µL of 14% BF₃ in methanol.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex and allow the layers to separate.
-
Transfer the upper hexane layer to a GC vial for analysis.
5. GC-FID Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: Agilent DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 8°C/min to 150°C
-
Ramp 2: 15°C/min to 230°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Detector: FID at 270°C
-
Makeup Gas: Nitrogen
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
6. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of this compound and other target fatty acids.
-
Spike each calibration standard with the same amount of internal standard as the samples.
-
Perform the same extraction and derivatization procedure on the standards.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of this compound in the wine samples using the regression equation from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids in Human Serum
This protocol describes the quantification of SCFAs in human serum using LC-MS/MS with derivatization and a stable isotope-labeled internal standard.
1. Materials and Reagents
-
This compound (analyte)
-
This compound-d11 (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Human serum (for matrix-matched standards and QCs)
2. Internal Standard Working Solution
-
Prepare a working solution of this compound-d11 in 50:50 (v/v) ACN:water at a concentration of 10 µg/mL.
3. Sample Preparation (Protein Precipitation and Derivatization)
-
Thaw serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of serum with 10 µL of the 10 µg/mL internal standard working solution.
-
Add 150 µL of cold ACN to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.
-
To the supernatant, add 20 µL of 200 mM 3-NPH·HCl in 50% ACN and 20 µL of 120 mM EDC·HCl in 50% ACN containing 6% pyridine.
-
Vortex and incubate at 40°C for 30 minutes.
-
After incubation, add 860 µL of 0.1% formic acid in water.
-
Transfer to an LC vial for analysis.
4. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
MS System: Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions:
-
This compound (derivatized): Determine experimentally
-
This compound-d11 (derivatized): Determine experimentally
-
5. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped serum).
-
Add the internal standard to each calibrator and quality control (QC) sample at the same concentration as the unknown samples.
-
Process the standards and QCs using the same procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify the this compound in the serum samples from the calibration curve.
Mandatory Visualizations
Caption: GC-FID workflow for volatile fatty acid analysis in wine.
Caption: LC-MS/MS workflow for SCFA analysis in serum.
References
- 1. agilent.com [agilent.com]
- 2. [PDF] Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine [mdpi.com]
- 4. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexanoic Acid in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoic acid, also known as caproic acid, is a six-carbon saturated fatty acid naturally found in various animal fats and oils.[1] While it possesses a pungent, cheesy, and waxy odor on its own, its primary value in the flavor and fragrance industry lies in its role as a versatile precursor for the synthesis of a wide array of esters.[2] These esters, known as hexanoates, are responsible for a diverse palette of fruity and floral aromas, making them indispensable components in the formulation of artificial flavors and fragrances.[1][3] Additionally, this compound itself is used "neat" to impart specific characteristics to certain food flavors, particularly in dairy applications.
This document provides detailed application notes on the uses of this compound, quantitative data for key compounds, and comprehensive protocols for the synthesis and analysis of hexanoate esters.
Application Notes
Direct Application of this compound in Flavors
This compound is used directly to build and enhance specific flavor profiles, most notably in dairy products where its cheesy and fatty notes are desired. It contributes complexity and a rich, fermented character to various food systems. The following table summarizes suggested starting concentrations for adding this compound to different flavor profiles.
Data Presentation: Suggested Concentrations of this compound in Flavors
| Flavor Category | Specific Flavor | Suggested Starting Level (ppm in final product) | Notes |
| Dairy | Cheddar Cheese | 10,000 | A key component in building a complex cheese flavor profile. |
| Butter | 4,000 | Contributes to a wide range of butter profiles. | |
| Condensed Milk | 1,000 | Adds a more pronounced cheesy note compared to fresh milk. | |
| Cream & Fresh Milk | 200 | Used at much lower levels for a subtle fatty acid complexity. | |
| Fruit | Plum | 1,000 | Injects life and attack into potentially dull profiles. |
| Orange | 800 | Adds lift and authenticity to juice flavors. | |
| Strawberry | 500 | Very effective in strawberry flavors, providing a natural effect at moderate levels. | |
| Mango & Apricot | 500 | Adds depth, balance, and enhances skin notes. | |
| Apple & Pear | 400 | Enhances the "skin" character and adds complexity. | |
| Other | Bread / Pizza Base | 3,000 | Underpins the rich, fermented profile. |
| Caramel / Toffee | 2,000 | Can be used effectively in these sweet brown flavors. | |
| Chocolate (Milk) | up to 2,000 | Level depends on the desired dairy character. | |
| Whisky | 1,000 | Enhances realistic taste characteristics. |
This compound as a Precursor for Flavor and Fragrance Esters
The most significant application of this compound is in the synthesis of its esters.[3] Through esterification with various alcohols, the pungent odor of the acid is transformed into a wide range of pleasant, often fruity, aromas.[4] These hexanoate esters are foundational components for creating flavors like pineapple, apple, and banana, and for adding fruity notes to fragrances.[5]
Data Presentation: Common Hexanoate Esters in Flavor & Fragrance
| Ester Name | Alcohol Reactant | Molecular Formula | Typical Aroma Profile | Odor Threshold (in water, ppb) |
| Methyl Hexanoate | Methanol | C₇H₁₄O₂ | Fruity, sweet, pineapple, ethereal, slightly floral.[4][6] | - |
| Ethyl Hexanoate | Ethanol | C₈H₁₆O₂ | Strong, fruity, winey; notes of apple, banana, pineapple.[7] | 1[7] |
| Propyl Hexanoate | Propanol | C₉H₁₈O₂ | Fruity, pineapple, blackberry, cheesy, wine-like.[8] | - |
| Butyl Hexanoate | Butanol | C₁₀H₂₀O₂ | Fruity, pineapple, waxy, green, juicy apple.[1] | 700[9] |
| Pentyl Hexanoate (Amyl Hexanoate) | Pentanol | C₁₁H₂₂O₂ | Fruity, apple, pineapple. | - |
| Hexyl Hexanoate | Hexanol | C₁₂H₂₄O₂ | Fruity, ethereal, green. | - |
| Isoamyl Hexanoate | Isoamyl Alcohol | C₁₁H₂₂O₂ | Fruity, apple, pineapple.[2] | - |
Experimental Protocols
Protocol 1: Chemical Synthesis of Ethyl Hexanoate via Fischer Esterification
This protocol describes the synthesis of ethyl hexanoate, a common flavor ester with a pineapple-like aroma, using a classic acid-catalyzed esterification.
Objective: To synthesize ethyl hexanoate from this compound and ethanol.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (≥ 5.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq, catalyst)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound and an excess of anhydrous ethanol.[10] Slowly add the concentrated sulfuric acid catalyst while swirling the flask.[11] Add a boiling stone.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[11] Continue refluxing for 1-2 hours. The reaction is driven to completion by the large excess of ethanol.[12]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing deionized water.
-
Carefully wash the organic layer with 5% sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted this compound.[13] Caution: CO₂ gas will be evolved; vent the funnel frequently.[13]
-
Wash the organic layer again with brine to remove residual water and salts.[11]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Purification:
-
Filter the dried organic layer to remove the drying agent.
-
Purify the crude ethyl hexanoate by simple distillation. Collect the fraction boiling at approximately 166-168 °C.
-
-
Yield Calculation: Weigh the purified product and calculate the percent yield. Yields for this reaction are typically in the range of 65-95%, depending on the efficiency of water removal and purification.[11]
Protocol 2: Biocatalytic (Enzymatic) Synthesis of Ethyl Hexanoate
This protocol utilizes an immobilized lipase as a biocatalyst, offering a "greener" alternative that can be labeled as "natural" and often results in very high conversion rates under mild conditions.[14]
Objective: To synthesize ethyl hexanoate using an immobilized lipase catalyst.
Materials:
-
This compound (1.0 eq)
-
Ethanol (e.g., 3.0 eq)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B) (2-5% w/w of substrates)
-
Organic solvent (optional, e.g., n-hexane, or solvent-free system)[15]
-
Glass stoppered flask, orbital shaker with temperature control
Methodology:
-
Reaction Setup: In a glass stoppered flask, combine this compound, ethanol, and the solvent (if used).[16] Note: A solvent-free system, where the alcohol is in excess, is often preferred.[16]
-
Enzyme Addition: Add the immobilized lipase to the substrate mixture. The amount is typically a small percentage of the total substrate weight.
-
Incubation: Seal the flask and place it in an orbital shaker set to a specific temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-250 rpm).[15][16]
-
Reaction Monitoring: The reaction can be monitored over time (e.g., 24-96 hours) by taking small aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion rate.[15]
-
Product Recovery:
-
Once the desired conversion is reached (often >90%), stop the reaction.[16]
-
Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused for several cycles.
-
-
Purification: The resulting product is typically of high purity. If necessary, residual substrates can be removed by vacuum distillation.
Protocol 3: Analysis of Synthesized Esters by GC-MS
This protocol outlines the general procedure for analyzing the purity and identity of the synthesized hexanoate esters.
Objective: To confirm the identity and determine the purity of the synthesized ester product.
Materials & Instrumentation:
-
Synthesized ester sample
-
Appropriate solvent (e.g., Dichloromethane or Hexane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
GC Column (e.g., DB-5ms or a polar equivalent like a WAX column)[17]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized ester in a suitable solvent (e.g., 1 µL of ester in 1 mL of solvent).
-
Instrumentation Setup (Example Parameters):
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).[18]
-
Oven Program: Start at 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C and hold for 5 minutes.[18] This program should be optimized based on the specific ester's boiling point.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
The resulting chromatogram will show peaks corresponding to the different components in the sample. The area of each peak is proportional to its concentration.
-
The mass spectrum of the main peak can be compared to a reference library (e.g., NIST) to confirm the identity of the synthesized ester.
-
-
Purity Calculation: Purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the general workflow from synthesis to analysis for producing a flavor ester like ethyl hexanoate.
Logical Relationship: From Reactants to Aroma
This diagram shows how combining this compound with different simple alcohols results in esters with distinct fruity aromas.
Simplified Olfactory Signaling Pathway
This diagram illustrates the key steps in the G-protein coupled receptor (GPCR) pathway responsible for the perception of odorants like hexanoate esters.[19]
References
- 1. butyl hexanoate, 626-82-4 [thegoodscentscompany.com]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methyl Hexanoate 106-70-7| Premium Aroma Chemical Supplier [chemicalbull.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. glooshi.com [glooshi.com]
- 7. Esters [leffingwell.com]
- 8. Propyl hexanoate - Wikipedia [en.wikipedia.org]
- 9. Odor Detection Thresholds & References [leffingwell.com]
- 10. coachbenner.weebly.com [coachbenner.weebly.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. cerritos.edu [cerritos.edu]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. perfumerflavorist.com [perfumerflavorist.com]
- 18. ijpsonline.com [ijpsonline.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Hexanoic Acid Supplementation in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanoic acid, a medium-chain fatty acid, is increasingly recognized for its role in cellular metabolism and signaling. These application notes provide a comprehensive protocol for the supplementation of this compound in cell culture experiments. The following sections detail the preparation of this compound solutions, experimental protocols to assess its effects on cell viability, apoptosis, and cell cycle, as well as its impact on key signaling pathways such as the Akt/mTOR pathway.
Data Presentation
The following tables summarize quantitative data for this compound supplementation in the HepG2 human hepatocellular carcinoma cell line. Researchers should note that optimal concentrations and incubation times may vary between different cell types and experimental conditions.
Table 1: Effect of this compound on HepG2 Cell Viability
| Concentration (mM) | Incubation Time (hours) | Cell Viability (% of Control) | Reference |
| 0.1 | 24 | No significant change | [1] |
| 0.25 | 24 | No significant change | [1] |
| 0.5 | 24 | No significant change | [1] |
Table 2: Effect of this compound on Akt and mTOR Phosphorylation in HepG2 Cells
| Treatment | Phospho-Akt (Ser473) / Total Akt (Fold Change vs. BSA Control) | Phospho-mTOR (Ser2448) / Total mTOR (Fold Change vs. BSA Control) | Reference |
| 0.25 mM this compound (24h) | Maintained insulin-induced phosphorylation | Increased basal and insulin-induced phosphorylation | [1] |
| 0.25 mM this compound (24h) + 100 nM Insulin (10 min) | Maintained | ~1.5-fold increase | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is adapted from a method for preparing fatty acid solutions for cell culture.[1]
Materials:
-
This compound sodium salt (or this compound)
-
150 mM sterile NaCl solution
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile water
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 10 mM solution of this compound sodium salt by dissolving it in 150 mM NaCl at 37°C. If using this compound, it may require gentle warming to dissolve completely.
-
Prepare a fatty acid-free BSA solution (e.g., 0.12% w:v) in 150 mM NaCl at 37°C.
-
Slowly mix the this compound solution and the BSA solution at a 1:1 volume ratio while stirring for 1 hour at 37°C. This allows for the complexing of this compound to BSA, which improves its solubility and delivery to cells in culture.
-
Adjust the pH of the final solution to 7.4.
-
Sterile-filter the final stock solution using a 0.22 µm filter.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Lysis solution (e.g., 10% SDS, 0.01 M HCl) or DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 mM) and a vehicle control (BSA solution without this compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After the incubation with MTT, add 100 µL of lysis solution or DMSO to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at 37°C or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or cell scraping.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by flow cytometry using Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Akt/mTOR Signaling
This protocol is for the detection of total and phosphorylated Akt and mTOR proteins by Western blotting.[1]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, and a loading control like beta-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously. For insulin stimulation, starve cells in serum-free medium before treating with this compound, and then stimulate with 100 nM insulin for 10 minutes.[1]
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Experimental Workflow
References
Application of Hexanoic Acid in Animal Nutrition: Enhancing Gut Health and Performance
FOR IMMEDIATE RELEASE
[City, State] – [Date] – As the global demand for sustainable and efficient animal production continues to rise, researchers and animal nutritionists are increasingly exploring alternatives to antibiotic growth promoters. Hexanoic acid, a six-carbon saturated fatty acid, has emerged as a promising feed additive with the potential to improve gut health, enhance nutrient utilization, and boost the overall performance of livestock. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy of this compound in animal nutrition studies.
Introduction
This compound, also known as caproic acid, is a naturally occurring short-chain fatty acid (SCFA) found in various animal fats and plant oils. In animal nutrition, it is recognized for its antimicrobial properties and its role in modulating gut health and metabolism.[1][2] Supplementation of animal diets with this compound and other organic acids has been shown to positively influence growth performance, gut morphology, and the composition of the intestinal microbiota.[3][4][5] These effects are attributed to its ability to inhibit pathogenic bacteria, serve as an energy source for intestinal epithelial cells, and modulate key signaling pathways involved in growth and inflammation.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of organic acid supplementation, including studies with this compound or its related compounds, on key performance indicators in poultry and swine.
Table 1: Effect of Organic Acid Supplementation on Broiler Performance
| Parameter | Control Group | Organic Acid Group | Percentage Change | Reference |
| Body Weight Gain (g) | ||||
| Day 1-21 | 850 | 920 | +8.2% | [3] |
| Day 22-42 | 1550 | 1720 | +11.0% | [3] |
| Feed Conversion Ratio | ||||
| Day 1-21 | 1.65 | 1.55 | -6.1% | [3] |
| Day 22-42 | 1.80 | 1.68 | -6.7% | [3] |
| Gut Morphology (µm) | ||||
| Villus Height (Duodenum) | 1250 | 1400 | +12.0% | [4] |
| Crypt Depth (Duodenum) | 180 | 160 | -11.1% | [4] |
| Villus Height (Jejunum) | 1100 | 1250 | +13.6% | [5] |
| Crypt Depth (Jejunum) | 150 | 135 | -10.0% | [5] |
Table 2: Effect of Organic Acid Supplementation on Swine Performance
| Parameter | Control Group | Organic Acid Group | Percentage Change | Reference |
| Average Daily Gain ( g/day ) | 450 | 485 | +7.8% | [8] |
| Feed Conversion Ratio | 1.80 | 1.72 | -4.4% | [9] |
| Gut Microbiota | ||||
| Lactobacillus spp. (relative abundance) | 15% | 25% | +66.7% | [10] |
| E. coli (relative abundance) | 8% | 4% | -50.0% | [8] |
Experimental Protocols
This section outlines detailed methodologies for conducting in vivo animal nutrition studies to evaluate the effects of this compound.
In Vivo Broiler Nutrition Trial
Objective: To evaluate the effect of dietary this compound supplementation on the growth performance, gut morphology, and nutrient digestibility of broiler chickens.
Materials:
-
Day-old broiler chicks (e.g., Ross 308)
-
Basal starter and grower diets (formulated to meet or exceed NRC requirements)
-
This compound (feed grade)
-
Metabolic cages for digestibility trial
-
Standard laboratory equipment for sample analysis
Procedure:
-
Animal Acclimatization: Upon arrival, house chicks in a temperature-controlled brooder with ad libitum access to water and a standard starter diet for a 7-day acclimatization period.
-
Experimental Design: Randomly allocate chicks to experimental groups (e.g., Control, 0.1% this compound, 0.2% this compound) with a sufficient number of replicates per group.
-
Diet Preparation: Prepare experimental diets by mixing the basal diet with the specified concentrations of this compound.
-
Feeding Trial: Provide the respective experimental diets and fresh water ad libitum for a period of 42 days.
-
Data Collection:
-
Record body weight and feed intake weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
At the end of the trial, select a subset of birds from each group for sample collection.
-
-
Gut Morphology Analysis:
-
Nutrient Digestibility Trial:
-
During the final week of the trial, house a subset of birds in metabolic cages.
-
Conduct a 3-day total excreta collection period.
-
Analyze feed and excreta samples for dry matter, crude protein, and gross energy to determine apparent metabolizable energy and nutrient digestibility.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
In Vivo Swine Nutrition Trial
Objective: To assess the impact of dietary this compound supplementation on the growth performance and gut microbiota composition of weanling pigs.
Materials:
-
Weanling pigs (e.g., Large White x Landrace)
-
Basal nursery diet
-
This compound (feed grade)
-
Individual pens
-
Equipment for fecal sample collection and DNA extraction
Procedure:
-
Animal Acclimatization: After weaning, house pigs in individual pens and provide a common nursery diet for a 5-day acclimatization period.
-
Experimental Design: Randomly assign pigs to experimental treatments (e.g., Control, 0.15% this compound, 0.30% this compound).
-
Diet Preparation and Feeding: Prepare and provide the respective experimental diets ad libitum for 28 days.
-
Performance Monitoring: Record individual pig weight and feed consumption weekly to calculate ADG, ADFI, and FCR.[13]
-
Fecal Sample Collection: Collect fresh fecal samples from each pig at the beginning and end of the trial for gut microbiota analysis.
-
Gut Microbiota Analysis:
-
Statistical Analysis: Use appropriate statistical tests to compare performance data and microbiota composition between treatment groups.
Signaling Pathways and Mechanisms of Action
This compound exerts its beneficial effects through various mechanisms, including the modulation of key signaling pathways.
GPR41/GPR43 Signaling Pathway
This compound, as a short-chain fatty acid, can act as a ligand for G-protein coupled receptors GPR41 and GPR43, which are expressed on intestinal epithelial and immune cells.[6][7][16] Activation of these receptors can trigger downstream signaling cascades that influence gut hormone secretion, immune responses, and intestinal barrier function.
Caption: this compound activation of GPR41/GPR43 signaling.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. By providing energy and potentially through receptor-mediated signaling, this compound may contribute to the activation of this pathway in intestinal epithelial cells, promoting gut development and nutrient absorption.[17][18][19]
Caption: PI3K/Akt/mTOR pathway in cell growth.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting an animal nutrition study with this compound.
Caption: Workflow for an animal nutrition study.
Conclusion
This compound holds significant promise as a valuable feed additive in animal nutrition. Its multifaceted effects on gut health, nutrient utilization, and growth performance make it a compelling alternative to traditional growth promoters. The protocols and information provided herein offer a framework for researchers to systematically evaluate the benefits of this compound and further elucidate its mechanisms of action in various animal species. Continued research in this area is crucial for the development of innovative and sustainable solutions for the animal production industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Supplementation of Mixed Organic Acids Improves Growth Performance, Meat Quality, Gut Morphology and Volatile Fatty Acids of Broiler Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Dietary Supplementation of Organic Acids on Performance, Intestinal Histomorphology, and Serum Biochemistry of Broiler Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Feed-conversion ratio of finisher pigs in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes of Gut Microbiota and Its Correlation With Short Chain Fatty Acids and Bioamine in Piglets at the Early Growth Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pahc.com [pahc.com]
- 13. Factors affecting feed conversion ratio (FCR) in pigs | AHDB [ahdb.org.uk]
- 14. Interrelation between gut microbiota, SCFA, and fatty acid composition in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexanoic Acid as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoic acid, a six-carbon saturated fatty acid, serves as a versatile and valuable precursor in the synthesis of a variety of pharmaceutical compounds. Its chemical structure allows for straightforward modifications, making it an ideal starting material for creating active pharmaceutical ingredients (APIs) with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals derived from this compound, including progestins, anticonvulsants, and antifungal agents. The information presented herein is intended to guide researchers and drug development professionals in the efficient utilization of this compound as a strategic building block in medicinal chemistry.
I. Progestin Synthesis: Hydroxyprogesterone Caproate and Gestonorone Caproate
This compound is a key reagent in the synthesis of progestin esters, such as hydroxyprogesterone caproate and gestonorone caproate. These synthetic hormones are crucial in managing various gynecological conditions and in preventing preterm birth. The synthesis involves the esterification of the corresponding steroid alcohol with this compound or its activated form.
A. Synthesis of Hydroxyprogesterone Caproate
Hydroxyprogesterone caproate is synthesized via an esterification reaction between 17α-hydroxyprogesterone and this compound.[1]
Experimental Protocol:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, combine 20 g of 17α-hydroxyprogesterone, 40 mL of n-hexanoic acid, 16 mL of pyridine, and 1.6 g of p-toluenesulfonic acid in 300 mL of toluene.[2]
-
Esterification: Heat the reaction mixture to 110-120 °C and maintain this temperature for 3 hours with continuous stirring.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove toluene, pyridine, and unreacted n-hexanoic acid.[2]
-
Hydrolysis of Byproducts: To the residue, add 100 mL of ethanol and 3 mL of concentrated hydrochloric acid. Reflux the mixture for 2 hours to hydrolyze any diester byproducts.[2]
-
Purification: Cool the solution to below 5 °C to precipitate the crude hydroxyprogesterone caproate. Filter the solid, wash with cold ethanol, and dry.[2]
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure hydroxyprogesterone caproate.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 17α-hydroxyprogesterone (20 g) | [2] |
| Reagents | n-Hexanoic acid (40 mL), Pyridine (16 mL), p-Toluenesulfonic acid (1.6 g) | [2] |
| Solvent | Toluene (300 mL) | [2] |
| Reaction Temperature | 110-120 °C | [2] |
| Reaction Time | 3 hours | [2] |
| Crude Product Yield | ~120% (due to residual solvent/impurities) | [2] |
| Final Yield (after purification) | up to 99.0% | [2] |
Reaction Workflow:
Signaling Pathway:
Hydroxyprogesterone caproate, as a synthetic progestin, mimics the action of natural progesterone. It binds to and activates progesterone receptors in target tissues like the uterus.[2][4] This activation leads to the modulation of gene expression, resulting in the maintenance of uterine quiescence and the prevention of premature uterine contractions.[2]
B. Synthesis of Gestonorone Caproate
Proposed Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve gestonorone in an aprotic solvent such as dichloromethane or toluene.
-
Acylation: Add an excess of hexanoyl chloride or hexanoic anhydride in the presence of a base like pyridine or triethylamine to catalyze the reaction and neutralize the formed acid.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water or a dilute acid solution. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Concentrate the organic phase and purify the crude product by column chromatography or recrystallization to yield gestonorone caproate.
Signaling Pathway:
Similar to other progestins, gestonorone caproate exerts its effects by binding to and activating progesterone receptors, leading to downstream effects on gene transcription that are beneficial in treating conditions like benign prostatic hyperplasia.[6][7]
II. Anticonvulsant Synthesis: Valproic Acid
Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant and mood stabilizer. While direct synthesis from this compound is not the most common route, it can be achieved by first converting this compound to a suitable intermediate, such as an α-bromo this compound ester, followed by a malonic ester-type synthesis. A more common laboratory synthesis starts from diethyl malonate.
Experimental Protocol (via Malonic Ester Synthesis, adaptable from a this compound derivative):
This protocol describes a common synthesis of valproic acid starting from diethyl malonate, which illustrates the construction of the 2-propylpentanoic acid backbone.
-
Deprotonation: In a flask containing absolute ethanol, dissolve sodium metal to form sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature.
-
First Alkylation: Add 1-bromopropane to the reaction mixture and reflux until the first alkylation is complete.
-
Second Alkylation: After cooling, add a second equivalent of sodium ethoxide followed by a second equivalent of 1-bromopropane and reflux to complete the dialkylation.
-
Hydrolysis and Decarboxylation: Saponify the resulting diethyl dipropylmalonate with aqueous sodium hydroxide. Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding valproic acid.
-
Purification: Extract the valproic acid with an organic solvent, dry the organic layer, and purify by distillation.
Quantitative Data (Illustrative from related syntheses):
| Parameter | Value | Reference |
| Overall Yield (from alkyl alkanoylacetate) | 55% | [8] |
| Purity (flow synthesis) | >99% | [8] |
Reaction Workflow:
Signaling Pathway:
Valproic acid is a known inhibitor of histone deacetylases (HDACs).[9][10] By inhibiting HDACs, valproic acid leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This epigenetic modification is believed to be one of the key mechanisms underlying its anticonvulsant and mood-stabilizing effects.
III. Antifungal Agent Synthesis
This compound and its derivatives have demonstrated potential as antifungal agents.[11] Their mechanism of action is often attributed to the disruption of the fungal cell membrane. The synthesis of novel antifungal agents can involve the modification of the this compound backbone to enhance potency and selectivity. An example is the synthesis of methoxylated fatty acids, which have shown increased antifungal activity.[12]
A. Synthesis of (±)-4-Methoxydecanoic Acid (A Representative Antifungal)
This synthesis, starting from a related precursor, illustrates the chemical modifications that can be applied to fatty acids to generate antifungal activity.
Experimental Protocol (Multi-step synthesis):
-
Protection: The hydroxyl group of a suitable starting alcohol (e.g., 4-penten-1-ol) is protected.[12]
-
Chain Elongation: The carbon chain is extended to the desired length through reactions such as Grignard addition.[13]
-
Hydroxylation/Methoxylation: A hydroxyl group is introduced at the desired position and subsequently methylated.[12]
-
Deprotection and Oxidation: The protecting group is removed from the primary alcohol, which is then oxidized to the carboxylic acid to yield the final product.[12]
Quantitative Data (for (±)-4-Methoxydecanoic Acid):
| Parameter | Value | Reference |
| Overall Yield (6 steps) | 25% | [12] |
| Antifungal Activity (MIC vs. C. albicans) | 1.5 mM | [12] |
| Antifungal Activity (MIC vs. C. neoformans) | 1.5 mM | [12] |
Logical Workflow:
Proposed Mechanism of Action:
Fatty acids and their derivatives can act as antifungal agents by disrupting the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.[11]
Conclusion
This compound is a readily available and cost-effective precursor for the synthesis of a range of important pharmaceuticals. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the synthesis of progestins, anticonvulsants, and antifungal agents. The straightforward chemistry of this compound, coupled with its potential for diverse functionalization, ensures its continued importance in the field of drug discovery and development. Further research into novel derivatives of this compound is warranted to explore new therapeutic possibilities.
References
- 1. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is Hydroxyprogesterone Caproate used for? [synapse.patsnap.com]
- 5. Gestronol - Wikipedia [en.wikipedia.org]
- 6. Gestonorone Caproate [drugfuture.com]
- 7. What is the mechanism of Gestonorone Caproate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
Application Notes and Protocols: An Experimental Model of the Metabolic Effects of Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of an experimental model to study the metabolic effects of hexanoic acid. The protocols and data presented are based on established research and are intended to guide the design and execution of similar studies.
I. Introduction
This compound, a medium-chain fatty acid (MCFA), is gaining attention for its potential beneficial effects on metabolism.[1][2][3] Unlike long-chain fatty acids, MCFAs are rapidly absorbed and metabolized by the liver, suggesting a direct impact on hepatic lipid and glucose homeostasis.[1] This document outlines an in vivo experimental model using mice fed a high-fat diet (HFD) to investigate the anti-obesity and anti-diabetic properties of this compound. Additionally, an in vitro model using a human hepatoma cell line is described to explore the direct cellular effects of this compound on hepatocytes.
II. In Vivo Experimental Model: High-Fat Diet-Induced Obese Mice
This model is designed to assess the systemic metabolic effects of this compound in the context of diet-induced obesity and insulin resistance.
A. Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of dietary this compound supplementation in a high-fat diet (HFD) mouse model.[1][2][4][5]
Table 1: Effects of this compound on Body Weight and Adiposity
| Parameter | HFD Control | HFD + 5% this compound | HFD + 5% Butyric Acid | Normal Chow |
| Body Weight Gain | Significantly Increased | Prevented | Prevented | Baseline |
| White Adipose Tissue Accumulation | Significantly Increased | Prevented | Prevented | Baseline |
Table 2: Effects of this compound on Lipid Metabolism
| Parameter | HFD Control | HFD + 5% this compound | HFD + 5% Butyric Acid |
| Plasma NEFA Levels | Elevated | Suppressed | Suppressed |
| Hepatic Triglyceride Content | Elevated | Suppressed | Suppressed |
| Expression of Lipogenesis Genes (Chrebp, Fasn) in Adipose Tissue | Increased | Decreased | Decreased |
Table 3: Effects of this compound on Glucose Metabolism
| Parameter | HFD Control | HFD + 5% this compound | HFD + 5% Butyric Acid |
| Hyperglycemia | Present | Improved | No significant improvement |
| Hyperinsulinemia | Present | Attenuated | Attenuated |
| Plasma GLP-1 Levels | - | Increased | - |
| Expression of Gluconeogenesis Genes | Decreased | Restored | - |
| Glucose Tolerance (IPGTT) | Impaired | Significantly Enhanced | - |
| Insulin Sensitivity (ITT) | Impaired | Significantly Enhanced | - |
B. Experimental Protocols
1. Animal Model and Diet
-
Animal Strain: Male C57BL/6J mice are a commonly used strain for studying diet-induced obesity.[1][2][4][5]
-
Acclimation: House mice under controlled temperature (24°C) and humidity (50%) with a 12-hour light/dark cycle for at least one week before the experiment.[4]
-
Diet Groups:
-
Duration: Feed mice their respective diets for a period of 4 weeks.[1][2][5][6]
-
Monitoring: Measure body weight and food intake weekly.[5]
2. Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability to clear a glucose load from the bloodstream.
-
Fasting: Fast mice for 16 hours overnight.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Injection: Administer an intraperitoneal injection of glucose (2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
3. Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity.
-
Fasting: Fast mice for 6 hours.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Insulin Injection: Administer an intraperitoneal injection of human insulin (0.75 U/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
4. Biochemical Analyses
-
Plasma Collection: At the end of the study, collect blood from the inferior vena cava into heparinized tubes and centrifuge to separate plasma.[5]
-
Metabolite Quantification: Use commercially available kits to measure plasma levels of non-esterified fatty acids (NEFA), triglycerides, total cholesterol, insulin, and GLP-1.
-
Hepatic Triglyceride Quantification: Homogenize liver tissue and use appropriate kits to measure triglyceride content.[5]
-
Gene Expression Analysis: Isolate RNA from adipose tissue and liver, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to measure the expression of target genes involved in lipogenesis (e.g., Chrebp, Fasn) and gluconeogenesis.[1]
5. Quantification of this compound
-
Sample Preparation: Homogenize plasma or liver samples in methanol containing an internal standard (e.g., C19:0). Perform lipid extraction using chloroform and water.[4]
-
Analysis: Analyze the extracted fatty acids using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[7][8][9]
C. Visualizations
III. In Vitro Experimental Model: Human Hepatoma (HepG2) Cells
This model is useful for investigating the direct effects of this compound on hepatocyte lipid metabolism and insulin signaling, independent of systemic factors.[10][11]
A. Quantitative Data Summary
Table 4: Effects of this compound on HepG2 Cells
| Parameter | Control (BSA) | Palmitate (0.25 mM) | This compound (C6, 0.25 mM) | Octanoic Acid (C8, 0.25 mM) | Decanoic Acid (C10, 0.25 mM) |
| Cell Viability (MTT Assay) | 100% | Decreased | No significant change | No significant change | No significant change |
| Mitochondrial Membrane Potential | Normal | Strongly Decreased | No significant change | Decreased | No significant change |
| Lipid Catabolism (Oleate Oxidation) | Baseline | Decreased | Trend towards increase | Trend towards increase | No significant change |
| Insulin-Induced Glucose Uptake | Normal | Impaired | Preserved | Preserved | Preserved |
| Basal & Insulin-Induced Akt-mTOR Phosphorylation | Normal | Impaired | Fostered | Fostered | Fostered |
B. Experimental Protocols
1. Cell Culture and Treatment
-
Culture Conditions: Maintain cells in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Fatty Acid Preparation: Prepare stock solutions of this compound and other fatty acids (e.g., palmitate as a lipotoxic control) complexed to bovine serum albumin (BSA).
-
Treatment: Treat HepG2 cells with the desired concentrations of fatty acids (e.g., 0.25 mM) for 24 hours.[10][11]
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which reflects their viability.
-
Procedure:
-
Plate HepG2 cells in a 96-well plate and allow them to adhere.
-
Treat cells with different concentrations of fatty acids for 24 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
3. Mitochondrial Integrity Assay
-
Principle: Uses a fluorescent dye (e.g., JC-1) that accumulates in mitochondria and changes color depending on the membrane potential.
-
Procedure:
-
Treat cells with fatty acids as described above.
-
Incubate cells with JC-1 dye.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.[11]
-
4. Fatty Acid Oxidation Assay
-
Principle: Measures the rate of β-oxidation of a radiolabeled fatty acid (e.g., [14C]-oleate).
-
Procedure:
-
Treat cells with non-radiolabeled fatty acids.
-
Incubate the cells with [14C]-oleate.
-
Measure the production of radiolabeled CO2 or acid-soluble metabolites.
-
5. Glucose Uptake Assay
-
Principle: Measures the uptake of a radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose).
-
Procedure:
-
Treat cells with fatty acids.
-
Stimulate the cells with insulin (e.g., 100 nM for 1 hour).[10]
-
Add [3H]-2-deoxyglucose and incubate for a short period.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
6. Western Blot Analysis
-
Principle: Detects and quantifies specific proteins to assess signaling pathway activation.
-
Procedure:
-
Treat cells with fatty acids and stimulate with insulin.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR).
-
Use secondary antibodies conjugated to an enzyme for detection.
-
IV. Concluding Remarks
The described in vivo and in vitro models provide a robust framework for elucidating the metabolic effects of this compound. The in vivo model in HFD-fed mice is crucial for understanding the systemic impact on obesity, lipid metabolism, and glucose homeostasis.[1][2][5] The in vitro model using HepG2 cells allows for a more mechanistic investigation of the direct cellular actions of this compound on liver cells, a key metabolic organ.[10][11] Together, these models can significantly contribute to the development of novel therapeutic strategies for metabolic diseases.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencecast.org [sciencecast.org]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Hexanoic Acid in Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction Hexanoic acid (caproic acid), a short-chain fatty acid (SCFA), is a key metabolite in various microbial fermentation processes. It serves as a precursor for biofuels, chemicals, and pharmaceuticals, and its concentration is a critical parameter for monitoring fermentation efficiency and product yield. Accurate quantification of this compound in complex fermentation broth matrices is essential for process optimization, quality control, and research. This document provides detailed protocols for the quantification of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two of the most robust and widely adopted analytical techniques for this purpose.
General Analytical Workflow
The quantification of this compound from a fermentation broth sample follows a structured workflow, from initial sample collection to final data analysis. The choice between major analytical techniques like GC or HPLC will dictate the specifics of sample preparation and instrumental conditions.
Caption: General workflow for this compound quantification.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC is a powerful technique for separating volatile compounds. For SCFA analysis, the fermentation broth is first acidified to convert carboxylate salts to their more volatile free acid form. The sample can be directly injected or undergo liquid-liquid extraction (LLE) to concentrate the analyte and clean up the matrix. Derivatization to form esters (e.g., methyl or butyl esters) can also be employed to improve peak shape and thermal stability, though direct injection methods are also common.[1][2][3][4] The separated components are detected by a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon atoms.
Detailed Experimental Protocol (GC-FID)
1. Reagents and Materials:
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., Heptanoic acid or this compound-d3[5]
-
Solvents: Diethyl ether (HPLC grade), Methanol (HPLC grade)[6]
-
Acids: Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄), Formic acid
-
Salts (for salting out effect): Sodium chloride (NaCl) or Sodium bisulfate (NaH₂PO₄)[6]
-
Deionized water
-
GC vials (2 mL) with septa
2. Equipment:
-
Gas Chromatograph with FID
-
Capillary GC column (e.g., DB-WAX UI, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
-
Centrifuge
-
Vortex mixer
-
Micropipettes
3. Sample Preparation (Liquid-Liquid Extraction):
-
Collect 1 mL of fermentation broth into a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cells and debris.[7]
-
Transfer 500 µL of the supernatant to a clean glass tube.
-
Spike with the internal standard (e.g., Heptanoic acid) to a final concentration of 100 mg/L.
-
Acidify the sample by adding 50 µL of 50% H₂SO₄.
-
Add a salting-out agent like NaH₂PO₄ to improve extraction efficiency.[6]
-
Add 400 µL of diethyl ether, vortex vigorously for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the top organic layer (diethyl ether) to a GC vial for analysis.
4. GC-FID Conditions:
-
Carrier Gas: Hydrogen or Helium, flow rate ~2.5 mL/min[6]
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C[8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp 1: 10°C/min to 210°C
-
Ramp 2: 40°C/min to 245°C, hold for ~2 minutes[6]
-
-
Detector: FID
5. Calibration:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 mg/L) by diluting the stock solution.
-
Process each calibration standard through the same extraction procedure (Step 3) as the samples.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration.
GC-FID Analysis Workflow Diagram
Caption: Detailed workflow for GC-FID analysis of this compound.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is an excellent alternative to GC, particularly as it often requires minimal sample preparation and operates at lower temperatures.[9] For SCFA analysis, Reverse Phase HPLC (RP-HPLC) is commonly used.[9] The sample, after filtration, is injected into the system. Separation occurs on a hydrophobic stationary phase (e.g., C18 column) with a polar mobile phase, typically an acidified aqueous buffer.[10][11] this compound, lacking a strong chromophore, is detected at a low UV wavelength (~210-215 nm).[12]
Detailed Experimental Protocol (HPLC-UV)
1. Reagents and Materials:
-
This compound standard (≥98% purity)
-
Mobile Phase A: 0.1% Phosphoric acid (H₃PO₄) or 50 mM Monopotassium phosphate (KH₂PO₄) in water, adjusted to pH 2.7-2.8[11][12]
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Deionized water
-
Syringe filters (0.2 or 0.45 µm)
2. Equipment:
-
HPLC system with a UV/PDA detector
-
RP-HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Centrifuge
3. Sample Preparation:
-
Collect 1 mL of fermentation broth into a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[10] If concentrations are expected to be high, dilute the sample with the mobile phase.
4. HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with 0.05 M KH₂PO₄ (pH 2.7) / Acetonitrile (95:5 v/v)[12] or a gradient elution for separating multiple SCFAs.
-
Flow Rate: 0.6 - 1.0 mL/min[12]
-
Column Temperature: 25-40°C[12]
-
Injection Volume: 10-20 µL[12]
-
Detector Wavelength: 210 nm or 215 nm[12]
5. Calibration:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in the mobile phase.
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 mg/L) by diluting the stock solution with the mobile phase.
-
Inject each standard into the HPLC system.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
Data Presentation: Method Performance and Results
Quantitative data from method validation provides a basis for selecting the appropriate technique. Below are tables summarizing typical performance parameters and example results.
Table 1: Comparison of Typical Method Validation Parameters
| Parameter | GC-FID[6] | HPLC-UV |
| Linearity (R²) | 0.994 - 0.997 | > 0.999 |
| LOD (mg/L) | 0.04 - 0.51 | ~0.01 - 0.08 |
| LOQ (mg/L) | 0.13 - 1.70 | ~0.04 - 0.27 |
| Precision (%RSD) | < 5% | < 5.3% |
| Recovery (%) | Dependent on extraction | 76.3 - 96.2% |
| Analysis Time | ~20 min | ~10-25 min |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Table 2: Example Quantification of this compound in Fermentation Samples
| Sample Type | Fermentation Method | This compound Conc. (mM) | Analytical Method | Reference |
| Bacterial Culture | L. acidophilus Fermentation | 2.32 ± 0.10 | LC-MS | [13] |
| Wine | White Wine Fermentation | 6.1 ± 3.0 (mg/L) | GC-FID | [6] |
| Wine | Red Wine Fermentation | 4.7 ± 0.8 (mg/L) | GC-FID | [6] |
Concentrations are presented as mean ± standard deviation.
Troubleshooting and Considerations
-
Peak Tailing (GC): Free carboxylic acids can interact with active sites in the GC system, causing peak tailing.[14] This can be mitigated by using an inert column (like wax-based columns), ensuring a clean inlet liner, or through derivatization.[14]
-
Matrix Effects: Fermentation broth is a complex matrix. For GC-MS or LC-MS methods, matrix effects should be assessed to ensure they do not cause ion suppression or enhancement, which would affect accuracy.[15]
-
Derivatization: While adding a step, derivatization for GC analysis can increase sensitivity, improve peak shape, and allow for the use of more robust, non-polar columns.[1] However, derivatization reactions must be optimized for completeness and reproducibility.
-
Internal Standard Selection: A suitable internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and injection volume. The IS should be chemically similar to the analyte but not present in the sample.[5] Deuterated analogs are ideal for MS-based methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Analysis of this compound in alcoholic extracts. - Chromatography Forum [chromforum.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DE10134658C2 - Method for the determination of volatile fatty acids (VFA) in anaerobic fermentations - Google Patents [patents.google.com]
- 9. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hexanoic Acid GC Analysis: Technical Support Center
Welcome to the Technical Support Center for hexanoic acid gas chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with my this compound analysis?
A1: Peak tailing is a common issue when analyzing polar compounds like this compound. It is often caused by the interaction of the acidic carboxyl group with active sites on the GC column, such as exposed silanol groups.[1][2] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.[2] To mitigate this, consider the following:
-
Column Choice: Use a column specifically designed for acid analysis, such as a FFAP (Free Fatty Acid Phase) or a wax column.[3] These columns have a more acidic stationary phase that reduces interactions with the analyte.
-
Derivatization: Chemically modifying the this compound to a less polar ester (e.g., methyl or silyl ester) is a highly effective way to eliminate peak tailing.[1][4][5]
-
Inlet and Liner Maintenance: Active sites can also be present in the inlet liner. Ensure you are using a deactivated liner and that it is replaced regularly.[2]
Q2: Is derivatization necessary for this compound GC analysis?
A2: While direct analysis of this compound is possible, derivatization is highly recommended for robust and reproducible results.[1][4] The high polarity and low volatility of free carboxylic acids can lead to poor peak shape, low sensitivity, and poor reproducibility.[1][4] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, which significantly improves chromatographic performance.[5] The two most common derivatization methods are silylation and methylation.[1]
Q3: What are "ghost peaks" and why are they appearing in my chromatogram?
A3: Ghost peaks are unexpected peaks that appear in your chromatogram.[6][7] They can originate from several sources:
-
Sample Carryover: Residuals from a previous, more concentrated sample may be retained in the injection port or the front of the column and elute in a subsequent run.[8]
-
Septum Bleed: Small particles from the injection port septum can break off and enter the liner, releasing volatile siloxanes at high temperatures.[9]
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contamination in the gas lines can accumulate on the column at low temperatures and be released during the temperature program.[6]
-
Backflash: If the injection volume is too large for the liner and inlet conditions, the sample vapor can expand back into the carrier gas line, leading to contamination and carryover.[6][10]
Q4: My retention times are shifting from one injection to the next. What could be the cause?
A4: Retention time instability is a common sign of a problem with the GC system.[11][12] Potential causes include:
-
Unstable Carrier Gas Flow: Leaks in the system or a faulty pressure regulator can cause fluctuations in the carrier gas flow rate.[11]
-
Inconsistent Oven Temperature: If the GC oven is not maintaining a stable and reproducible temperature program, retention times will vary.[11]
-
Column Contamination or Degradation: Buildup of non-volatile residues on the column can alter its chromatographic properties.[11]
-
Changes in Sample Matrix: Variations in the sample solvent or matrix can slightly alter the retention times of your analytes.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
This guide will help you diagnose and resolve peak tailing issues in your this compound analysis.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Reproducibility
Follow these steps if you are experiencing inconsistent peak areas or retention times.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Injection System | Inconsistent injection volume | Use an autosampler for precise injections. If using manual injection, ensure a consistent technique.[11] |
| Leaking septum | Replace the septum.[11] | |
| Contaminated inlet liner | Replace the liner.[11] | |
| Carrier Gas | Leaks in the system | Perform a leak check on all fittings and connections.[11] |
| Unstable flow rate | Check the gas cylinder pressure and the regulator.[11] | |
| Column | Column contamination | Bake out the column according to the manufacturer's instructions. |
| Column degradation | Trim the front end of the column (10-20 cm) or replace the column if necessary.[13] | |
| Detector | Detector contamination | Clean the detector as per the instrument manual. |
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester for GC analysis.[5]
Materials:
-
This compound sample (dried)
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][5]
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the sample is free of water, as silylation reagents are moisture-sensitive.[1] If necessary, dry the sample under a stream of nitrogen or by lyophilization.
-
Dissolve the dried sample in a small volume of anhydrous solvent in a reaction vial.
-
Add the silylation reagent (BSTFA + 1% TMCS) to the vial. A 2:1 ratio of reagent to sample is a good starting point.
-
Tightly cap the vial and vortex for 10-15 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.[5]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Caption: Silylation workflow for GC analysis.
Protocol 2: Methylation of this compound (using BF₃-Methanol)
This protocol details the formation of fatty acid methyl esters (FAMEs) for the analysis of this compound.[1]
Materials:
-
This compound sample
-
14% Boron trifluoride (BF₃) in methanol[1]
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place the this compound sample into a reaction vial.
-
Add 14% BF₃ in methanol to the vial.
-
Cap the vial tightly and heat at 60°C for approximately 15-30 minutes.
-
After cooling to room temperature, add a saturated NaCl solution to stop the reaction.
-
Add hexane to the vial to extract the this compound methyl ester. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane extract is now ready for injection into the GC system.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of this compound in alcoholic extracts. - Chromatography Forum [chromforum.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. GC Troubleshooting: Origins of Ghost Peaks [de.restek.com]
- 8. aafco.org [aafco.org]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Technical Support Center: Optimizing Hexanoic Acid Analysis by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the peak shape of hexanoic acid in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape (tailing) of this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions between the ionized form of the acid and the stationary phase.[1] This often occurs when the mobile phase pH is not low enough to keep the this compound fully protonated (non-ionized).[1] Another significant factor can be interactions with residual silanol groups on the silica-based column packing.[2]
Q2: What is the ideal mobile phase pH for analyzing this compound?
A2: To ensure sharp, symmetrical peaks, the mobile phase pH should be at least 2 pH units below the pKa of this compound. The pKa of this compound is approximately 4.88.[3] Therefore, a mobile phase pH between 2.5 and 3.0 is highly recommended to maintain the analyte in its non-ionized form, minimizing peak tailing.
Q3: Can I use a mobile phase without a buffer?
A3: While using a simple acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can be effective, a buffer is recommended for robust and reproducible results.[4] Buffers resist small changes in pH, which is crucial for consistent ionization states of the analyte and the column's stationary phase, leading to stable retention times and improved peak shapes.[2]
Q4: Which column is best suited for this compound analysis?
A4: A standard, high-purity, end-capped C18 column is a good starting point for this compound analysis.[5] End-capping minimizes the number of free silanol groups, reducing unwanted secondary interactions. For methods using highly aqueous mobile phases, a column with an aqueous-stable C18 phase (AQ-C18) can prevent phase collapse.[6]
Q5: My this compound peak is broad, not tailing. What could be the cause?
A5: Broad peaks can result from several issues, including a contaminated or old column, a slow injection, or excessive extra-column volume (dead volume) in the HPLC system.[1] Injecting the sample in a solvent stronger than the mobile phase can also lead to peak broadening.[7][8]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is wider than the front half.
Caption: A decision tree to troubleshoot peak tailing of this compound.
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase pH | The pKa of this compound is ~4.88.[3] Ensure the mobile phase pH is between 2.5 and 3.0 to suppress ionization. Use a phosphate buffer for stable pH control.[9][10] |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 column. If tailing persists, consider adding a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%), but be aware of potential ion suppression if using mass spectrometry detection. |
| Column Contamination | Flush the column with a series of strong solvents. A general procedure for reversed-phase columns is to flush with water (to remove buffers), followed by isopropanol, and then hexane. Always ensure miscibility between solvents.[6] For detailed protocols, refer to the "Experimental Protocols" section. |
| Sample Overload | Injecting too much sample can saturate the column.[11] Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, overload was the likely cause.[11] |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Use low-volume fittings and ensure connections are properly made to avoid dead space. |
Issue 2: Broad Peaks
Broad peaks are symmetrical but wider than expected, leading to decreased sensitivity and poor resolution.
Caption: A decision tree to troubleshoot broad peaks of this compound.
| Potential Cause | Recommended Solution |
| Incompatible Sample Solvent | The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for the sample, it can cause the analyte to spread on the column before the separation begins.[7] Re-dissolve the sample in the initial mobile phase composition.[8] |
| Column Degradation | Over time, columns lose efficiency, leading to broader peaks. If flushing does not restore performance, the column should be replaced. |
| Low Flow Rate | Excessively low flow rates can lead to band broadening due to diffusion.[7] Ensure the flow rate is optimized for your column's dimensions and particle size. |
| Temperature Fluctuations | Inconsistent temperatures can affect retention and peak width. Using a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reproducibility. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 2.7)
This protocol describes the preparation of a mobile phase suitable for the analysis of this compound.
-
Prepare 20 mM Potassium Phosphate Buffer:
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in approximately 950 mL of HPLC-grade water.
-
Adjust the pH to 2.7 using phosphoric acid (H₃PO₄).[5]
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Filter the Buffer:
-
Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[9]
-
-
Prepare the Mobile Phase:
-
Mix the filtered buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 aqueous:organic).
-
Always add the organic solvent to the aqueous buffer to reduce the risk of salt precipitation.[1]
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.[1]
-
Protocol 2: C18 Column Flushing and Regeneration
This protocol is for cleaning a contaminated reversed-phase C18 column. Disconnect the column from the detector before starting.[9]
-
Initial Flush (Remove Buffers):
-
Flush the column with 10-20 column volumes of HPLC-grade water (or mobile phase without buffer salts).[9]
-
-
Organic Solvent Wash:
-
Flush with 20 column volumes of 100% methanol.
-
Follow with 20 column volumes of 100% acetonitrile.
-
-
Stronger Solvent Wash (for highly retained impurities):
-
For stubborn contaminants, a sequence of stronger, non-polar solvents can be used. A common procedure is:
-
20 column volumes of isopropanol.
-
20 column volumes of methylene chloride.
-
20 column volumes of hexane.
-
-
Crucially , after using non-polar solvents like hexane or methylene chloride, flush the column with isopropanol (20 column volumes) before returning to an aqueous mobile phase to ensure miscibility.[6]
-
-
Re-equilibration:
-
Flush the column with the mobile phase (without buffer) before reintroducing the buffered mobile phase.
-
Equilibrate the column with the final mobile phase until a stable baseline is achieved.
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| pKa | 4.88 | [3] |
Table 2: Recommended Mobile Phase pH for this compound Analysis
| Analyte | pKa | Recommended pH Range | Rationale |
| This compound | 4.88 | 2.5 - 3.0 | To maintain the analyte in its non-ionized (protonated) form, minimizing secondary interactions and peak tailing. |
Table 3: Column Flushing Solvent Sequence
| Step | Solvent | Purpose |
| 1 | HPLC-grade Water | Remove buffer salts and polar contaminants. |
| 2 | Methanol / Acetonitrile | Remove non-polar contaminants. |
| 3 | Isopropanol | Intermediate polarity solvent, good for transitioning to non-polar solvents. |
| 4 | Hexane / Methylene Chloride | Remove strongly bound, non-polar contaminants. |
| 5 | Isopropanol | Transition back to polar solvents. |
| 6 | Mobile Phase | Re-equilibrate the column. |
References
- 1. welch-us.com [welch-us.com]
- 2. sielc.com [sielc.com]
- 3. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Preparation of Phosphate Buffered Saline (PBS) [hplctips.blogspot.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. nacalai.com [nacalai.com]
- 10. hplc.eu [hplc.eu]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Hexanoic Acid Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexanoic acid in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability-related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in aqueous solutions?
This compound is a C6 straight-chain saturated fatty acid.[1] It is generally considered stable under ambient storage conditions.[2] However, its stability in aqueous solutions can be influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents or other reactive species. As a carboxylic acid, it can participate in acid-base reactions and may be susceptible to degradation under certain stress conditions. Carboxylic acids are generally resistant to aqueous environmental hydrolysis.[1]
Q2: What is the solubility of this compound in water and how does temperature affect it?
This compound is slightly soluble in water.[3] Its solubility is temperature-dependent, increasing with higher temperatures.
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 1.1 |
Note: This table presents a single data point. A more comprehensive study showed a non-linear increase in solubility with temperature between 298.15 K (25°C) and 333.15 K (60°C), though specific values at each temperature were not provided in the abstract.[4]
Q3: What is the pKa of this compound and how does it influence its stability?
The pKa of this compound is approximately 4.88.[1] This means that in aqueous solutions with a pH below 4.88, the acidic (protonated) form, this compound, will predominate. At a pH above 4.88, the basic (deprotonated) form, hexanoate, will be the major species. The speciation of the molecule can significantly impact its reactivity and degradation kinetics. For instance, the deprotonated carboxylate group can have different reactivity towards certain reactants compared to the protonated carboxylic acid group.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an Aqueous Formulation
Symptom: You observe a decrease in the concentration of this compound over time in your aqueous formulation, confirmed by a stability-indicating analytical method.
Possible Causes and Troubleshooting Steps:
-
pH of the Solution: The pH of your aqueous solution can significantly influence the stability of this compound. Although carboxylic acids are generally resistant to hydrolysis, extreme pH conditions combined with elevated temperatures can promote degradation.
-
Action: Measure the pH of your formulation. If it is highly acidic or alkaline, consider adjusting it to a more neutral pH range if your experimental design allows. Conduct a pH-stability profile study to identify the optimal pH for your formulation.
-
-
Exposure to Light: Photodegradation can be a potential degradation pathway.
-
Presence of Oxidizing Agents: Contamination with oxidizing agents (e.g., peroxides from excipients, metal ions) can lead to oxidative degradation.
-
Action: Review the composition of your formulation for any potential oxidizing agents. Ensure high-purity excipients are used. Consider purging your solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
-
Elevated Temperature: Higher temperatures generally accelerate chemical degradation reactions.
-
Action: Store your formulation at controlled room temperature or under refrigerated conditions, if appropriate. Evaluate the effect of temperature on stability by conducting studies at different temperatures.
-
Issue 2: Incompatibility with Excipients in a Solid or Semi-Solid Formulation
Symptom: You observe discoloration, changes in physical properties, or the appearance of new peaks in your chromatogram when this compound is formulated with certain excipients.
Possible Causes and Troubleshooting Steps:
-
Interaction with Lactose: If your formulation contains lactose and an amine-containing active pharmaceutical ingredient (API) alongside this compound, the Maillard reaction could occur, leading to browning. While this compound itself does not have an amine group, interactions in a complex formulation are possible.
-
Action: Although direct interaction is less likely, consider replacing lactose with a non-reducing sugar like sucrose or using microcrystalline cellulose if you suspect an incompatibility issue in a multi-component system.
-
-
Interaction with Magnesium Stearate: Magnesium stearate, a common lubricant, can be incompatible with acidic compounds.[8] The basic nature of magnesium stearate can lead to acid-base reactions.
-
Action: If you suspect an interaction, consider using an alternative lubricant such as stearic acid or sodium stearyl fumarate.[9] Conduct compatibility studies by preparing binary mixtures of this compound and magnesium stearate and analyzing them over time under accelerated conditions.
-
-
Moisture Content from Excipients: Hygroscopic excipients can absorb moisture, which can then facilitate degradation reactions.
-
Action: Use excipients with low moisture content. Store the formulation in a tightly sealed container with a desiccant if necessary.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. The conditions provided are starting points and may need to be optimized. The goal is to achieve 5-20% degradation.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix an aliquot of the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL.
- Incubate at 60°C for 24 hours.
- Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis:
- Mix an aliquot of the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL.
- Incubate at 60°C for 24 hours.
- Withdraw samples at appropriate time points.
- Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final this compound concentration of 100 µg/mL.
- Keep the solution at room temperature for 24 hours, protected from light.
- Withdraw samples at appropriate time points.
-
Thermal Degradation:
- Prepare an aqueous solution of this compound (100 µg/mL).
- Store the solution at 70°C for 48 hours, protected from light.
- Withdraw samples at appropriate time points.
-
Photodegradation:
- Prepare an aqueous solution of this compound (100 µg/mL) in a quartz cuvette or other transparent container.
- Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[7]
- Simultaneously, keep a control sample in the dark at the same temperature.
- Withdraw samples from both the exposed and dark control solutions at appropriate time points.
3. Sample Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its potential degradation products.
1. Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
- A: 0.1% Phosphoric acid in water.
- B: Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 95% A to 50% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the carboxyl group has some absorbance in the low UV range).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the stressed samples from the forced degradation study. The method is considered specific if the degradation product peaks are well-resolved from the this compound peak and from each other. Peak purity analysis using a diode array detector can be used to confirm the homogeneity of the this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
- Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
- Intermediate Precision (Inter-day precision): Analyze the samples on different days, by different analysts, or on different equipment. The RSD should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) within a small range and assess the impact on the results.
Visualizations
References
- 1. This compound | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. This compound = 99 142-62-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. resolvemass.ca [resolvemass.ca]
"preventing esterification of hexanoic acid during sample prep"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted esterification of hexanoic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing ester peaks (e.g., ethyl hexanoate, methyl hexanoate) during analysis?
A1: Unwanted ester formation, known as Fischer-Speier esterification, is a common issue when a carboxylic acid like this compound is in the presence of an alcohol (e.g., methanol, ethanol) and an acid catalyst.[1][2] This reaction is an equilibrium process where the acid and alcohol react to form an ester and water.[3] The presence of alcohols in your sample or extraction solvents, combined with acidic conditions, will drive the formation of these ester impurities.
Q2: What are the primary factors that promote the esterification of this compound during sample preparation?
A2: The primary factors are the presence of an alcohol, the presence of an acid catalyst (even trace amounts can be sufficient), and elevated temperatures.[4][5] Many standard protocols use solvents like methanol or ethanol, which can act as reactants. Heating the sample during extraction or concentration steps can significantly accelerate the esterification reaction.[6]
Q3: How can I avoid using alcohol-based solvents during my sample preparation?
A3: To prevent esterification, it is crucial to use solvents that do not contain hydroxyl groups. Good alternatives for extracting this compound include ethyl acetate or diethyl ether, as this compound is soluble in these organic solvents.[7][8] If your sample is aqueous, these solvents are suitable for liquid-liquid extraction.
Q4: Can I analyze this compound directly without derivatization to avoid this issue entirely?
A4: Yes, direct analysis of free carboxylic acids is possible and is a straightforward way to avoid esterification issues.[9] This method typically requires a specialized gas chromatography (GC) column, such as a Free Fatty Acid Phase (FFAP) or a wax-type column (e.g., INNOWax), which are designed to handle polar acidic compounds and provide good peak shape without derivatization.[1][9]
Q5: How does pH control help in preventing esterification?
A5: Controlling the pH is a highly effective strategy. By adjusting the pH of your aqueous sample to be basic (e.g., with sodium bicarbonate), you convert the this compound into its water-soluble carboxylate salt (hexanoate).[10] This salt is not reactive and will not undergo esterification. This allows you to wash away any contaminating alcohols with an organic solvent. Afterward, you can re-acidify the aqueous layer to convert the salt back to this compound for extraction with an organic solvent.[10][11]
Q6: If I must derivatize my sample for analysis, what is the best approach to avoid unintended esterification?
A6: Intentional derivatization is a robust method to prepare carboxylic acids for GC analysis.[12] The key is to use a method that is quantitative and specific, avoiding the conditions that cause random esterification. Silylation, which converts the acidic proton into a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a very common and effective technique.[13] This process is typically performed under controlled, anhydrous conditions immediately before analysis, ensuring the this compound is stabilized.[12][13]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Unexpected ester peaks in chromatogram. | The sample contained alcohol (e.g., methanol, ethanol) and was exposed to acidic conditions or heat, causing Fischer esterification.[1][4] | 1. Avoid Alcohols: Use non-alcoholic solvents like ethyl acetate for extraction.[7] 2. Control pH: Perform a basic wash (e.g., with sodium bicarbonate) to convert this compound to its non-reactive salt form before extraction.[10] 3. Keep Cool: Avoid heating the sample at any stage of the preparation. |
| Poor recovery of this compound. | An emulsion formed during liquid-liquid extraction, trapping the analyte. This can be common during basic washes.[10] | 1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[10] 2. Centrifuge: If the emulsion persists, centrifuging the sample can help separate the layers. |
| Broad, tailing peaks for underivatized this compound. | The GC column is not suitable for analyzing free carboxylic acids, leading to poor chromatography due to the high polarity of the analyte.[12] | 1. Use Appropriate Column: Switch to a polar GC column designed for free fatty acid analysis, such as a FFAP or wax-type column.[1][9] 2. Derivatize: If changing the column is not an option, use a derivatization technique like silylation to create a less polar, more volatile analyte.[13] |
| Low or no signal after derivatization. | The derivatization reaction was incomplete. This can be due to the presence of water, incorrect temperature, or insufficient reaction time.[13] | 1. Ensure Anhydrous Conditions: Dry the sample extract thoroughly (e.g., with anhydrous sodium sulfate) before adding the derivatizing reagent. 2. Optimize Reaction: Ensure the correct temperature and time are used as specified by the reagent manufacturer. For silylation with BSTFA, heating at 75°C for 30-45 minutes is often required.[13] |
Experimental Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction
This protocol is designed to isolate this compound from an aqueous sample containing alcohols by manipulating pH to prevent esterification.
-
Sample Alkalinization: Adjust the pH of the aqueous sample to >8.0 using a 5% sodium bicarbonate solution. This converts this compound to sodium hexanoate.
-
Alcohol Removal: Transfer the basic aqueous sample to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate. Drain and discard the organic layer, which now contains the unwanted alcohols. Repeat this wash step.
-
Sample Acidification: After removing the alcohols, acidify the remaining aqueous layer to pH <2.0 by slowly adding concentrated HCl. This converts the sodium hexanoate back to this compound.
-
This compound Extraction: Add a fresh volume of ethyl acetate to the separatory funnel. Shake vigorously to extract the this compound into the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask containing anhydrous sodium sulfate to remove residual water. Filter or decant the dried solvent and concentrate it under a gentle stream of nitrogen before analysis.
Protocol 2: Silylation (TMS Derivatization) for GC-MS Analysis
This protocol creates a stable trimethylsilyl (TMS) ester of this compound for robust GC-MS analysis.
-
Sample Preparation: Ensure your this compound sample or extract is completely dry. If extracted from an aqueous solution, use a drying agent like anhydrous sodium sulfate and evaporate the solvent to dryness.
-
Reagent Addition: To the dry residue, add 100 µL of a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 75°C for 45 minutes to ensure the reaction goes to completion.[13]
-
Analysis: Allow the sample to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Visualizations
Caption: The Fischer-Speier esterification chemical pathway.
References
- 1. Analysis of this compound in alcoholic extracts. - Chromatography Forum [chromforum.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. uakron.edu [uakron.edu]
- 7. quora.com [quora.com]
- 8. laboratoriumdiscounter.nl [laboratoriumdiscounter.nl]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective Separation of Acetic and Hexanoic Acids across Polymer Inclusion Membrane with Ionic Liquids as Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Optimization of Derivatization Reactions for Hexanoic Acid
Welcome to the technical support center for the optimization of derivatization reactions for hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?
A1: Derivatization is a critical step for preparing this compound and other short-chain fatty acids for GC analysis. In their free form, these carboxylic acids are polar and have low volatility, which leads to poor chromatographic performance, including peak tailing and adsorption to the GC column.[1] Converting them into non-polar, more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, significantly improves separation, peak shape, and overall analytical accuracy.[2][3]
Q2: What are the most common derivatization methods for this compound?
A2: The most widely used derivatization methods for this compound fall into two main categories:
-
Esterification (Alkylation): This method converts the carboxylic acid group into an ester, most commonly a methyl ester (FAME). Common reagents include:
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Common reagents include:
Q3: How do I choose between esterification and silylation?
A3: The choice depends on your specific analytical needs. Esterification to form FAMEs is a robust and widely used method that provides stable derivatives. Silylation is a versatile method that can derivatize multiple functional groups in a sample, which can be advantageous for analyzing different types of analytes in a single run.[1] However, silylating reagents and their derivatives can be sensitive to moisture, and the resulting mass spectra can sometimes be more complex.[1]
Q4: What are the critical parameters to optimize for a successful derivatization reaction?
A4: To ensure a complete and reproducible reaction, you should optimize the following parameters:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of unstable compounds.[2][4]
-
Reaction Time: The time required for the reaction to go to completion will vary depending on the reagent and temperature.[2]
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion.[4]
-
Sample Dryness: Many derivatization reagents, particularly silylating agents, are sensitive to water. Ensure your sample is dry to prevent incomplete reactions or reagent decomposition.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Peak (Incomplete Derivatization) | 1. Presence of water in the sample or reagents.[1]2. Insufficient reaction time or temperature.[2]3. Insufficient amount of derivatization reagent.[4]4. Degradation of the derivatization reagent. | 1. Ensure the sample is completely dry before adding the reagent. Use anhydrous solvents and fresh, high-quality reagents.2. Increase the reaction time and/or temperature according to the protocol's recommendations.[2][4]3. Use a molar excess of the derivatization reagent.[4]4. Store reagents properly and use them before their expiration date. |
| Peak Tailing in Chromatogram | 1. Incomplete derivatization leaving free this compound.[1]2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization procedure to ensure complete conversion.[1]2. Use a deactivated inlet liner and a suitable GC column. Regularly condition the column. |
| Poor Reproducibility | 1. Inconsistent reaction conditions (time, temperature).2. Variability in sample and reagent volumes.3. Inconsistent sample work-up (e.g., extraction). | 1. Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.2. Use calibrated pipettes for accurate volume measurements.[7]3. Standardize the work-up procedure for all samples. |
| Extraneous Peaks in Chromatogram | 1. Contaminants in solvents or reagents.2. Side reactions during derivatization.3. Septa bleed from the GC inlet. | 1. Use high-purity solvents and reagents. Run a blank to identify sources of contamination.2. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.[4]3. Use high-quality, low-bleed septa and replace them regularly. |
Data Presentation: Comparison of Derivatization Methods
The following table summarizes typical reaction conditions and characteristics of common derivatization methods for this compound.
| Derivatization Method | Reagent | Typical Reaction Time | Typical Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | 14% BF₃-Methanol | 30 - 60 minutes[1][8] | 60 - 100 °C[1][9] | Robust and widely used method, produces stable FAME derivatives. | Reagent can degrade some polyunsaturated fatty acids.[9] |
| Acid-Catalyzed Esterification | 12% BCl₃-Methanol | 5 - 10 minutes[4] | 60 °C[4] | Rapid reaction. | Reagent is moisture-sensitive. |
| Silylation | BSTFA (+ 1% TMCS) | 60 minutes[1] | 60 °C[1] | Can derivatize multiple functional groups, useful for broad-spectrum analysis.[1] | Reagents and derivatives are moisture-sensitive, potentially more complex mass spectra.[1] |
Note: The optimal conditions may vary depending on the specific sample matrix and experimental setup.
Experimental Protocols
Protocol 1: Esterification of this compound using Boron Trifluoride-Methanol (BF₃-MeOH)
Materials:
-
This compound sample
-
14% Boron trifluoride in methanol (BF₃-MeOH)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with caps (e.g., 2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, it must be evaporated to dryness. Dissolve the dry sample in a known volume of a suitable organic solvent (e.g., toluene or hexane).
-
Reagent Addition: In a reaction vial, combine 100 µL of the this compound solution with 50 µL of 14% BF₃-MeOH reagent.[1]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60 °C for 60 minutes in a heating block or water bath.[1]
-
Extraction:
-
Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[1]
-
Analysis: The sample is now ready for GC or GC-MS analysis.
Protocol 2: Silylation of this compound using BSTFA
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Reaction vials with caps (e.g., 2 mL)
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Dissolve the sample in an anhydrous solvent.
-
Reagent Addition: In a reaction vial, combine 100 µL of the this compound solution with 50 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[1]
-
Cooling and Dilution: After cooling to room temperature, the sample can be directly injected into the GC or further diluted with a suitable solvent if necessary.[1]
-
Analysis: The sample is now ready for GC or GC-MS analysis. Note that TMS derivatives can be less stable over time, so analysis within a reasonable timeframe is recommended.[1]
Visualizations
Caption: General workflow for the derivatization of this compound for GC analysis.
Caption: Troubleshooting decision tree for incomplete derivatization of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. perlan.com.pl [perlan.com.pl]
- 8. benchchem.com [benchchem.com]
- 9. repository.seafdec.org [repository.seafdec.org]
Technical Support Center: Hexanoic Acid Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of hexanoic acid.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Q: I am observing a very low, inconsistent, or completely absent signal for my this compound analyte. What are the potential causes and how can I troubleshoot this?
A: Low or no signal for this compound can originate from several stages of the analytical workflow, including sample preparation, liquid chromatography (LC) separation, or mass spectrometry (MS) detection. A systematic approach is crucial to efficiently pinpoint the issue.
Troubleshooting Workflow:
A systematic approach to diagnosing low signal intensity is crucial. The following diagram outlines a logical workflow to isolate the problem.
Caption: Troubleshooting workflow for low signal intensity in this compound analysis.
Potential Causes and Solutions:
| Category | Potential Cause | Recommended Action |
| Mass Spectrometer | Unstable electrospray | Visually inspect the ESI needle for a consistent, fine mist. A dripping or erratic spray can be caused by a blocked needle, incorrect gas flow rates, or improper solvent composition.[1] |
| Contaminated ion source | The ion source, particularly the capillary and orifice plate, can accumulate non-volatile salts and matrix components, leading to poor ionization. Perform regular cleaning according to the manufacturer's protocol.[1][2] | |
| Incorrect MS tuning/calibration | Ensure the mass spectrometer is tuned and calibrated for the mass range of interest. Use a suitable calibration standard.[2] | |
| Liquid Chromatography | Leaks or blockages | Check for pressure fluctuations. Inspect fittings for leaks and ensure the column and tubing are not clogged.[2] |
| Improper mobile phase | Prepare fresh mobile phases daily using high-purity, LC-MS grade solvents. Ensure the pH is appropriate for this compound analysis (typically acidic to keep the analyte protonated).[1][3] | |
| Column degradation | Poor peak shape or retention time shifts can indicate a worn-out column. Try flushing the column or replacing it if performance does not improve.[3] | |
| Sample Preparation | Inefficient extraction | Verify the efficiency of your extraction protocol. For this compound in plasma, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common.[4][5] |
| Ion suppression (Matrix Effects) | Co-eluting matrix components, such as phospholipids from plasma, can suppress the ionization of this compound.[2] See the dedicated FAQ on matrix effects for mitigation strategies. | |
| Sample degradation | Ensure proper sample storage and handling to prevent degradation of this compound. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing/fronting/splitting. What could be causing this and how can I improve the peak shape?
A: Poor peak shape compromises resolution and integration, leading to inaccurate quantification. The causes are often related to interactions between the analyte and the chromatographic system or issues with the sample solvent.
Potential Causes and Solutions:
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with column | The free carboxyl group of this compound can interact with active sites (e.g., silanols) on the silica-based column. Ensure the mobile phase pH is low enough to keep the acid protonated. Adding a small amount of a weak acid like formic acid to the mobile phase is common practice.[3] |
| Column overload | Injecting too much analyte can saturate the stationary phase. Try diluting the sample or reducing the injection volume.[3] | |
| Column contamination/degradation | Contaminants can create active sites. Flush the column with a strong solvent or replace it if it's old.[3] | |
| Peak Fronting | Sample solvent stronger than mobile phase | The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.[3] |
| Column collapse | Operating a column outside its recommended pH or pressure range can damage the stationary phase. | |
| Peak Splitting | Clogged frit or column void | A partial blockage at the column inlet can cause the sample band to split. Try back-flushing the column or replacing it.[3] |
| Sample precipitation on injection | Ensure this compound is fully soluble in the injection solvent and that the solvent is miscible with the mobile phase.[3] |
Frequently Asked Questions (FAQs)
Analysis and Detection
Q1: What are the common fragment ions I should expect to see for this compound in my mass spectrum?
A: The fragmentation of this compound depends on the ionization technique and whether the molecule has been derivatized.
-
Underivatized this compound (EI/CID): In electron ionization (EI) or collision-induced dissociation (CID), a prominent peak is often observed at an m/z of 60, which corresponds to a McLafferty rearrangement.[6] You may also see peaks corresponding to the loss of a hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]).[6]
-
Derivatized this compound (e.g., Methyl Ester): When derivatized as a methyl ester, the fragmentation pattern will be different. The McLafferty rearrangement is also a prevalent fragmentation pathway for straight-chain esters.[1]
Q2: I see unexpected peaks in my mass spectrum at M+23, M+39, and M+18. What are these?
A: These are common adducts formed during the electrospray ionization (ESI) process. Their presence can sometimes complicate data interpretation, but they can also help confirm the molecular weight of your analyte.
| Adduct Ion | Mass Shift | Common Source |
| [M+Na]⁺ | +22.9898 | Sodium ions from glassware, solvents, or mobile phase additives. |
| [M+K]⁺ | +38.9637 | Potassium ions from glassware or solvents. |
| [M+NH₄]⁺ | +18.0344 | Ammonium salts (e.g., ammonium formate or acetate) used as mobile phase modifiers. |
| [M-H+2Na]⁺ | +44.9718 | In the presence of sodium, acidic protons can be exchanged, which is a known phenomenon for carboxylic acids.[7] |
Note: The mass shifts are based on the monoisotopic masses of the adducting ions.
Q3: What are isobaric and polyatomic interferences, and could they be affecting my this compound measurement?
A: Isobaric and polyatomic interferences are types of spectral interference where other ions have the same nominal mass-to-charge ratio as your analyte, leading to an artificially high signal.
-
Isobaric Interference: This occurs when an isotope of a different element has the same mass as the analyte ion. For this compound (C₆H₁₂O₂), with a molecular weight of approximately 116, this is less common in typical LC-MS analyses of biological samples but can be a concern in ICP-MS.[5]
-
Polyatomic Interference: This is more common and arises from the combination of two or more atoms from the sample matrix, solvents, or plasma gas (in ICP-MS) that together have the same mass as the analyte. For example, in a complex biological matrix, it's conceivable that fragments of larger molecules could generate ions with an m/z of 115 (for [M-H]⁻) or 117 (for [M+H]⁺).
To mitigate these, ensure good chromatographic separation of this compound from matrix components. High-resolution mass spectrometry can also help distinguish between the analyte and interfering ions based on their exact mass.
Sample Preparation and Matrix Effects
Q4: What is the best way to extract this compound from plasma/serum?
A: A common and effective method is protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Protein Precipitation (PPT): Often done with a cold organic solvent like acetonitrile or methanol. This removes the bulk of proteins from the sample.[5][8]
-
Liquid-Liquid Extraction (LLE): After PPT, the supernatant can be subjected to LLE. An acidic aqueous phase is typically extracted with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to isolate the acidic this compound.[4]
-
Solid-Phase Extraction (SPE): This can offer cleaner extracts than LLE. A mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties can be very effective at isolating carboxylic acids and removing interfering phospholipids.
The choice between LLE and SPE may depend on throughput needs and the complexity of the matrix. Automation is also more straightforward with SPE using 96-well plates.[4]
Q5: My signal for this compound is suppressed when analyzing plasma samples compared to a pure standard. What is happening?
A: You are likely observing a matrix effect , specifically ion suppression . This is a common challenge in LC-MS analysis of biological samples. It occurs when co-eluting molecules from the sample matrix interfere with the ionization of the analyte in the MS source, leading to a decreased signal. For fatty acids like this compound, phospholipids are a major cause of ion suppression.
Mitigation Strategies for Matrix Effects:
-
Improve Sample Cleanup: Use more rigorous extraction methods like SPE to remove interfering components before injection.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the bulk of the matrix components, especially phospholipids which often elute in the same region in reversed-phase chromatography.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., deuterated this compound) is chemically identical to the analyte and will be affected by ion suppression in the same way. The ratio of the analyte to the SIL-IS will remain constant, allowing for accurate quantification.
The following diagram illustrates the workflow for assessing and mitigating matrix effects.
Caption: Workflow for the assessment and mitigation of matrix effects.
Derivatization
Q6: Should I derivatize this compound for my analysis? What are the benefits?
A: Derivatization is often beneficial, especially for GC-MS, and can also improve LC-MS/MS performance.
-
For GC-MS: Derivatization is generally necessary to make the non-volatile this compound amenable to gas chromatography. Common methods include esterification to form methyl esters or silylation to form trimethylsilyl (TMS) esters.[9]
-
For LC-MS/MS: While underivatized this compound can be analyzed directly, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid group and introduce a more easily ionizable moiety, which can significantly boost sensitivity.[10][11][12]
Benefits of Derivatization:
-
Increased volatility (for GC).
-
Improved chromatographic peak shape and retention.
-
Enhanced ionization efficiency and sensitivity in MS.
Experimental Protocols
Protocol 1: 3-Nitrophenylhydrazine (3-NPH) Derivatization of this compound in Plasma Extract
This protocol is adapted for the derivatization of carboxylic acids for LC-MS/MS analysis.[10][11][13]
Materials:
-
Plasma extract (after protein precipitation and drying).
-
3-Nitrophenylhydrazine (3-NPH) solution: 200 mM in 50% methanol/water.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution: 120 mM with 6% pyridine in 50% methanol/water.
-
Quenching solution (optional, depending on the specific published method).
-
Reconstitution solvent (e.g., 50% methanol/water).
Procedure:
-
Reconstitute Sample: Reconstitute the dried plasma extract in 20 µL of reconstitution solvent.
-
Add Derivatization Reagents: To the reconstituted sample, add 20 µL of the 200 mM 3-NPH solution.
-
Add Coupling Agent: Add 20 µL of the 120 mM EDC/pyridine solution.
-
Incubate: Vortex the mixture gently and incubate at 40°C for 30 minutes.
-
Dilute: After incubation, dilute the sample as needed (e.g., to 1 mL) with the initial mobile phase composition.
-
Analyze: Centrifuge the sample to pellet any precipitates and inject the supernatant into the LC-MS/MS system.
Note: Always prepare fresh derivatization and coupling agent solutions daily. Optimization of reaction time and temperature may be necessary for your specific application.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
Technical Support Center: Working with Hexanoic Acid in In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hexanoic acid in in vitro assays.
Troubleshooting Guide
Issue: Precipitation Observed After Diluting this compound Stock Solution into Aqueous Media
Precipitation of this compound upon dilution of an organic stock solution into aqueous cell culture media or buffers is a common challenge. This can lead to inaccurate dosing and unreliable experimental results.[1]
| Solution | Detailed Protocol | Pros | Cons | Key Considerations |
| Optimize Solvent Concentration | 1. Prepare a high-concentration stock of this compound in 100% DMSO or ethanol.[2] 2. Perform serial dilutions of your compound in the organic solvent first if a dose-response curve is needed.[3] 3. Dilute the final stock directly into the assay media with vigorous mixing. 4. Ensure the final concentration of the organic solvent is as low as possible. | Simple and widely used method. | The final solvent concentration might be toxic to cells.[4][5][6][7] this compound may still precipitate at higher concentrations.[8] | The final DMSO concentration should ideally be below 0.5%, and for sensitive cell lines, below 0.1%.[9] Always include a vehicle control with the same final solvent concentration in your experiments.[5] |
| pH Adjustment | 1. Prepare a stock solution of this compound in a small amount of organic solvent (e.g., ethanol). 2. Separately, prepare your aqueous assay buffer. 3. Adjust the pH of the aqueous buffer to be above the pKa of this compound (~4.88). Increasing the pH to alkaline conditions (e.g., >9) can significantly enhance solubility by deprotonating the carboxylic acid group.[10][11] 4. Slowly add the this compound stock to the pH-adjusted buffer while stirring. | Can significantly increase the aqueous solubility of this compound.[11][] Avoids high concentrations of organic solvents. | The required pH might not be compatible with your cell line or assay. Changes in pH can affect drug activity and cellular processes.[13][14] | Determine the pH tolerance of your specific cell line and assay system beforehand. Ensure the final pH of the medium is compatible with normal cell growth. |
| Use of a Carrier Protein (BSA) | 1. Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/water mixture).[15] 2. In a separate sterile tube, prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in your desired aqueous buffer (e.g., 4 mg/mL).[15] 3. Evaporate the solvent from the this compound stock to form a thin film.[15] 4. Add the BSA solution to the lipid film and incubate at 37°C for 30 minutes with occasional vortexing to facilitate dissolution.[15] | Mimics the physiological transport of fatty acids. Can improve solubility and reduce cytotoxicity.[1] | BSA can interact with other components in the assay. The presence of BSA may influence the experimental outcome. | Use fatty acid-free BSA to avoid introducing confounding variables. The molar ratio of this compound to BSA should be optimized for your specific application. |
| Sonication | 1. Prepare a mixture of this compound in the desired solvent (e.g., ethanol).[2] 2. Sonicate the mixture on ice until it becomes a homogenous, milky solution.[2][16] 3. This stock solution can then be diluted into the culture medium. | Can help to create a fine dispersion or micellar solution, improving bioavailability.[2][16] | May not be sufficient for complete solubilization, and the solution might not be stable long-term. Requires access to a sonicator.[1] | The stability of the sonicated solution should be evaluated over the time course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
This compound is highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[17][18][19] For in vitro assays, DMSO and ethanol are the most commonly used solvents to prepare high-concentration stock solutions.[18][20] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
The maximum safe concentration of DMSO varies significantly between cell lines.[4] As a general guideline:
-
< 0.1%: Considered safe for most cell lines, including sensitive primary cells.[4][5][6]
-
> 0.5%: Can cause cytotoxicity and affect cell membrane permeability.[5][6]
It is crucial to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting viability or the experimental endpoint.[4] Always include a vehicle control with the corresponding DMSO concentration in your experiments.[5]
Q3: Can I use pH adjustment to improve the solubility of this compound?
Yes, adjusting the pH of the aqueous medium can significantly improve the solubility of this compound.[] this compound is a weak acid with a pKa of approximately 4.88. By increasing the pH of the solution above its pKa, the carboxylic acid group will be deprotonated, forming the more water-soluble hexanoate salt.[10][11] However, you must ensure that the final pH of your culture medium is within the physiological range tolerated by your cells.
Q4: How can I prepare a this compound solution using Bovine Serum Albumin (BSA)?
Using fatty acid-free BSA is a common method to deliver fatty acids to cells in culture.[1][15] A general protocol involves first dissolving the this compound in an organic solvent, evaporating the solvent to create a thin film, and then resuspending the film in a BSA-containing medium.[15] This method helps to mimic the natural transport of fatty acids in vivo and can improve their stability and delivery in aqueous solutions.
Q5: What is the solubility of this compound in common solvents?
Here is a summary of the solubility of this compound in various solvents:
| Solvent | Solubility | Reference |
| Water | ~1.03 g/100 mL at 25°C | [21] |
| Ethanol | Readily soluble; ~30 mg/mL | [19][21] |
| DMSO | Soluble; ~30 mg/mL | [18][19] |
| Diethyl Ether | Readily soluble | [17][21] |
| Dimethyl formamide | ~30 mg/mL | [18] |
Note: These values are approximate and can be affected by temperature and pH.
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
This protocol describes the standard method for preparing a concentrated stock solution of this compound in an organic solvent, which is then diluted into the final aqueous medium.
Caption: Workflow for preparing a this compound working solution.
Methodology:
-
Accurately weigh the desired amount of this compound in a sterile, chemical-resistant tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or sonicate briefly until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution directly into the pre-warmed cell culture medium to the final working concentration. Ensure rapid mixing to minimize precipitation. The final solvent concentration should be kept to a minimum (ideally ≤ 0.1%).
Protocol 2: Logic for Troubleshooting this compound Precipitation
This diagram outlines a logical approach to troubleshooting when you observe precipitation of this compound in your in vitro assay.
Caption: Decision tree for resolving this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 15. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 16. Breaking barriers: Novel fatty acid solution preparation improves cellular lipid research [einpresswire.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
"challenges in scaling up hexanoic acid microbial production"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up microbial hexanoic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial pathways for this compound production?
A1: The two primary metabolic pathways leveraged for microbial this compound production are the native fatty acid biosynthesis (FAB) pathway and the heterologous reverse β-oxidation (rBOX) pathway.[1][2]
-
Fatty Acid Biosynthesis (FAB) Pathway: This endogenous pathway in many microbes, like Saccharomyces cerevisiae, can be engineered to favor the production of medium-chain fatty acids (MCFAs) such as this compound. This often involves modifying the fatty acid synthase (FAS) complex to alter its product specificity.[1][2]
-
Reverse β-Oxidation (rBOX) Pathway: This pathway is constructed using a set of heterologous enzymes from various organisms to create a synthetic route for this compound synthesis from acetyl-CoA.[1][3] This pathway has been successfully implemented in hosts like S. cerevisiae and Escherichia coli.[1][4]
Q2: Which microbial hosts are commonly used for this compound production?
A2: Several microbial hosts have been engineered for this compound production, each with its own advantages and challenges. Common hosts include:
-
Saccharomyces cerevisiae: A well-characterized yeast that is robust for industrial fermentations. It has been engineered with both FAB and rBOX pathways.[1]
-
Escherichia coli: A versatile bacterium with fast growth and well-established genetic tools, making it a popular choice for metabolic engineering.[4][5][6]
-
Kluyveromyces marxianus: A thermotolerant yeast capable of utilizing a wide range of substrates.[3]
-
Clostridium kluyveri: A natural producer of this compound through the rBOX pathway, known for its unique metabolic capabilities.[7][8]
-
Megasphaera elsdenii: Another natural producer that can utilize various carbon sources, including lactate.[8][9]
Q3: What are the major challenges in scaling up microbial this compound production?
A3: Scaling up microbial this compound production from lab to industrial scale presents several significant challenges:
-
Low Production Titers and Yields: Wild-type or initial engineered strains often produce low levels of this compound, making the process economically unviable.[10]
-
Product Toxicity and Inhibition: this compound is toxic to most microbial hosts, even at relatively low concentrations. This toxicity can inhibit cell growth and enzyme activity, limiting the final product titer.[5][6][11]
-
Metabolic Flux Imbalances: Directing metabolic flux towards this compound production without negatively impacting essential cellular processes is a major hurdle.[4]
-
Instability of Production: In some engineered strains, this compound can be re-assimilated and degraded by the host organism, leading to a decrease in concentration over time.[3]
-
Downstream Processing Complexity: Separating and purifying this compound from the fermentation broth is challenging and can account for a significant portion of the total production cost.[12][13]
-
Economic Feasibility: The overall cost of substrates, fermentation, and purification must be low enough to compete with traditional chemical synthesis methods.[13][14]
Troubleshooting Guides
Problem 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step |
| Inefficient Metabolic Pathway | * Verify Enzyme Activity: Ensure all enzymes in the engineered pathway (e.g., AtoB, BktB, Crt, Hbd, Ter for rBOX) are expressed and active.[3][4] Analyze protein expression levels via SDS-PAGE or Western blot. * Codon Optimization: Optimize the codons of heterologous genes for the specific expression host. * Promoter Strength: Use strong, well-characterized promoters to drive the expression of key pathway enzymes. |
| Metabolic Imbalance/Precursor Limitation | * Precursor Supply: Overexpress genes involved in the synthesis of the primary precursor, acetyl-CoA. * Competing Pathways: Knock out or downregulate genes that divert precursors away from the this compound pathway (e.g., pathways for ethanol or glycerol production).[15] * Fine-tune Enzyme Expression: Modulate the expression levels of key enzymes, such as acetyl-CoA acetyltransferase (AtoB), to rebalance metabolic flux.[4] |
| Incorrect Fermentation Conditions | * Oxygen Level: Optimize aeration conditions. Some pathways are more efficient under micro-aerobic or anaerobic conditions. For instance, reducing agitation speed can increase this compound production in K. marxianus.[3] * pH Control: Maintain optimal pH for your microbial host. For many bacteria and yeast, a pH between 5.5 and 7.0 is optimal.[8][16] * Temperature: Ensure the fermentation is running at the optimal growth temperature for the specific microbial strain.[8] * Carbon Source: Experiment with different carbon sources. For example, galactose has been shown to increase this compound production in engineered K. marxianus compared to glucose.[3] |
Problem 2: this compound Concentration Decreases Over Time
| Possible Cause | Troubleshooting Step |
| Product Re-assimilation/Degradation | * Knockout Degradation Pathways: Identify and knock out genes responsible for the degradation of this compound, such as those involved in β-oxidation (e.g., FAA2 in S. cerevisiae).[15] * Enzyme Replacement: Replace enzymes that have reversible activity leading to product degradation. For example, replacing AtoB with a malonyl-CoA-acyl carrier protein transacylase (MCT1) in K. marxianus can prevent the re-assimilation of this compound.[3] |
| Product Toxicity Leading to Cell Lysis | * In Situ Product Removal: Implement in situ extraction methods, such as liquid-liquid extraction or membrane-based separation, to continuously remove this compound from the fermentation broth and reduce its toxic effects.[6][8][11] * Strain Engineering for Tolerance: Evolve or engineer the production host to have higher tolerance to this compound. This can involve modifying cell membrane composition or overexpressing efflux pumps.[5][6] |
Problem 3: Difficulty in Downstream Processing and Purification
| Possible Cause | Troubleshooting Step |
| Low Product Concentration in Broth | * Optimize Fermentation: Focus on increasing the final this compound titer through strain engineering and fermentation optimization before scaling up purification. * Concentration Step: Introduce a concentration step, such as high-pressure reverse osmosis, before extraction to increase the efficiency of subsequent purification steps.[17] |
| Complex Mixture of Byproducts | * Metabolic Engineering: Engineer the host strain to minimize the production of unwanted byproducts. * Selective Extraction: Develop a selective extraction method. Liquid-liquid extraction with a suitable solvent can be effective.[18] Other methods include adsorption-desorption processes.[19] * Purification Train: Design a multi-step purification process that may include centrifugation, filtration, extraction, and distillation to achieve the desired purity.[20] |
Data Presentation
Table 1: Comparison of this compound Production in Different Microbial Hosts
| Microbial Host | Genetic Modification/Pathway | Substrate | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Combined FAB and rBOX pathways | Glucose | 120 | [1] |
| Kluyveromyces marxianus | Engineered rBOX pathway | Galactose | 154 | [3] |
| Escherichia coli | Optimized rBOX pathway | Glucose | ~350 (calculated from productivity) | [4] |
| Megasphaera elsdenii | Wild-type with extractive fermentation | Sucrose | 4690 | [8] |
| Clostridium sp. M1NH | Wild-type | Ethanol and Acetic Acid | 3500 | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the quantification of this compound from a fermentation broth.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Extraction and Derivatization (for FAMEs - Fatty Acid Methyl Esters):
-
To 100 µL of the filtered supernatant, add an internal standard (e.g., heptanoic acid).
-
Perform an extraction using a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the solvent and derivatize the fatty acids to FAMEs using a reagent like methanol with an acid catalyst (e.g., H₂SO₄) or a commercial kit. This step improves volatility for GC analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., a wax column).
-
Oven Program: A typical temperature program might be:
-
Initial hold at 50°C for 5 minutes.
-
Ramp to 120°C at 10°C/min.
-
Hold at 120°C for 5 minutes.
-
Ramp to 220°C at 15°C/min.
-
Hold at 220°C for 10 minutes.[1]
-
-
Detection: Use a mass spectrometer in scan or selected ion monitoring (SIM) mode for detection and quantification.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound standard that have undergone the same extraction and derivatization process.
-
Quantify the this compound in the samples by comparing its peak area (normalized to the internal standard) to the standard curve.
-
Protocol 2: Qualitative Analysis of this compound Production
A simple colorimetric method can be used for preliminary screening of this compound production.[21]
-
Take 4 mL of the fermentation broth.
-
Add 2 mL of a 2% copper sulfate solution.
-
Add 1 mL of anhydrous ether.
-
Shake the mixture vigorously and then let it stand.
-
A blue color in the upper ether layer indicates the presence of this compound. The intensity of the blue color is proportional to the concentration of this compound.
Visualizations
References
- 1. Optimizing this compound biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 4. Optimization of this compound production in recombinant Escherichia coli by precise flux rebalancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 6. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioinformatics Analysis of the Key Enzymes of the this compound Metabolic Pathway in Clostridium kluyveri Based on Comparative Genomics [spkx.net.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. Addressing challenges in microbial manufacturing: Systematic microbial biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial production of organic acids: expanding the markets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. quora.com [quora.com]
- 19. repository.tudelft.nl [repository.tudelft.nl]
- 20. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Hexanoic Acid Storage and Stability
Welcome to the technical support center for hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and minimize the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary factors that contribute to the degradation of this compound are exposure to oxygen (oxidation), elevated temperatures, light, and contact with incompatible materials.[1][2] this compound is generally stable under recommended storage conditions, but reactions can occur with strong oxidizing agents, strong bases, and reactive metals.[1][3]
Q2: What are the ideal storage conditions for pure this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][4] It should be kept in a tightly sealed container to prevent exposure to air and moisture, which can promote oxidation and degradation.[1] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: What container materials are compatible with this compound?
A3: Use containers made of materials that are compatible with acids. Recommended materials include glass (especially amber glass to protect from light), polyethylene, and stainless steel.[1] Avoid reactive metals like iron, steel, and aluminum, as this compound can corrode these materials, especially if it has absorbed moisture from the air.[3]
Q4: Which substances are incompatible with this compound and should be stored separately?
A4: this compound should be stored separately from strong oxidizing agents (like chromium trioxide), strong bases, and reactive metals to prevent potentially violent reactions.[1][3] It is a medium-strong acid and will react exothermically with bases.
Q5: Can I visually detect if my this compound has degraded?
A5: Yes, visual inspection can offer initial clues. Pure this compound is a colorless to light yellow oily liquid.[3] A significant change in color, such as darkening, or the appearance of precipitates may indicate degradation or contamination. A change in its characteristic unpleasant odor could also be an indicator.[3] However, for quantitative assessment, analytical methods are required.
Troubleshooting Guide
Issue 1: The this compound has developed a darker yellow or brown color over time.
-
Possible Cause : This is a common sign of oxidation, likely caused by prolonged exposure to air (oxygen) or light. Elevated storage temperatures can accelerate this process.
-
Troubleshooting Steps :
-
Verify that the container is sealed tightly. If the seal is compromised, transfer the acid to a new, appropriate container.
-
Review the storage location. Ensure it is away from heat sources and protected from light. Use amber glass bottles for light-sensitive applications.[1]
-
For future storage, consider purging the container headspace with an inert gas like nitrogen or argon before sealing.
-
Perform an analytical purity check (see protocols below) to quantify the level of degradation before use in sensitive experiments.
-
Issue 2: I observe a decrease in the concentration of my this compound stock solution.
-
Possible Cause : This could be due to the volatility of this compound, especially if stored at ambient or elevated temperatures in a container that is not perfectly sealed. It could also be a result of chemical degradation into other compounds.
-
Troubleshooting Steps :
-
Confirm that the container is tightly sealed and suitable for storing volatile compounds.
-
Store stock solutions at a lower temperature (e.g., 2-8°C), ensuring the temperature is above its melting point (-3 °C) to maintain it as a liquid for ease of use.[5]
-
Re-standardize the stock solution to determine its current concentration before use.
-
Prepare fresh stock solutions more frequently if long-term stability proves to be an issue under your specific conditions.
-
Issue 3: Unexpected peaks are appearing in my chromatogram when analyzing a sample containing this compound.
-
Possible Cause : The appearance of new peaks likely indicates the presence of degradation products. The analytical method itself could also induce degradation if not optimized (e.g., high temperatures in a GC inlet).[6]
-
Troubleshooting Steps :
-
Review the storage history of the this compound used.
-
Analyze a freshly opened sample of high-purity this compound as a control to confirm the issue is with the stored sample.
-
If using GC-MS, ensure the inlet temperature is not excessively high, as this can cause thermal degradation.[6]
-
For HPLC, ensure the mobile phase is compatible and has a neutral pH to prevent acid-catalyzed hydrolysis of any potential esters or other compounds in the sample matrix.[6]
-
Data Presentation
The following table summarizes the impact of various storage parameters on the stability of this compound.
| Parameter | Risk of Degradation | Recommendation | Rationale |
| Temperature | High | Store in a cool environment (e.g., 2-8°C). Avoid ambient temperatures for long-term storage. | Elevated temperatures increase volatility and accelerate the rate of oxidative and other degradation reactions.[1] |
| Light Exposure | Moderate to High | Store in amber or opaque containers. Keep away from direct sunlight and UV sources. | Light, particularly UV light, can provide the energy to initiate and propagate oxidative degradation pathways.[7] |
| Atmosphere | High | Keep containers tightly sealed. For high-purity applications, purge headspace with an inert gas (N₂ or Ar). | Oxygen in the air is a primary reactant in the oxidative degradation of fatty acids.[1] |
| Container Material | Moderate | Use chemically resistant materials such as borosilicate glass, polyethylene, or stainless steel. | This compound is corrosive and can react with common metals, leading to contamination and degradation.[3][8] |
| pH (in solution) | Moderate | Maintain neutral pH for aqueous solutions. Avoid strong bases or acids. | This compound will react vigorously with strong bases. Extreme pH can catalyze degradation reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile degradation products. Derivatization is often required to improve the chromatographic properties of carboxylic acids.
-
Internal Standard Preparation : Prepare a stock solution of a suitable internal standard (e.g., heptanoic acid) in a compatible solvent like methanol or hexane.
-
Sample Preparation :
-
Accurately weigh a small amount of the this compound sample into a GC vial.
-
Add a precise volume of the internal standard solution.
-
Dilute with the chosen solvent to the final desired concentration.
-
-
Derivatization (Silylation) :
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[6]
-
Cap the vial tightly and heat at 70°C for 1 hour.[6]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions :
-
GC Column : A polar capillary column like a FFAP or INNOWax is recommended (e.g., 30 m x 0.25 mm x 0.25 µm).[9]
-
Injection Port Temperature : 250°C (optimize to ensure volatilization without thermal degradation).[6]
-
Oven Program : Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
MS Detector : Scan range of m/z 40-400. Use electron ionization (EI) at 70 eV.
-
-
Data Analysis : Identify the TMS-derivatized this compound and any degradation products by their mass spectra. Quantify the purity by comparing the peak area of this compound to that of the internal standard and any impurity peaks.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for analyzing this compound without derivatization, which is advantageous for thermally labile compounds.
-
Mobile Phase Preparation :
-
Sample Preparation :
-
Dissolve a known quantity of the this compound sample in the initial mobile phase (e.g., 80:20 Mobile Phase A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[6]
-
Flow Rate : 0.3 mL/min.[6]
-
Column Temperature : 40°C.[6]
-
Gradient : Start with a high percentage of mobile phase A and gradually increase the percentage of B over 15-20 minutes.
-
Detector : UV detector at 210 nm or a Mass Spectrometer (MS) for higher specificity.
-
-
Data Analysis : Quantify this compound by comparing its peak area to a calibration curve prepared from a high-purity analytical standard.[10] Degradation products may appear as separate peaks, typically with earlier retention times.
Visualizations
Caption: Primary degradation pathway for this compound via oxidation.
Caption: Troubleshooting workflow for identifying the cause of degradation.
Caption: Experimental workflow for analyzing this compound purity.
References
- 1. Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound, 142-62-1 [thegoodscentscompany.com]
- 5. ICSC 1167 - this compound [chemicalsafety.ilo.org]
- 6. benchchem.com [benchchem.com]
- 7. Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Analysis of this compound in alcoholic extracts. - Chromatography Forum [chromforum.org]
- 10. This compound analytical standard 142-62-1 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Hexanoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of hexanoic acid is critical for applications ranging from quality control in manufacturing to pharmacokinetic studies. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides an objective comparison of common analytical methods for this compound, supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Analytical Methods
The selection of an optimal analytical method requires a thorough evaluation of its performance characteristics. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are instrumental techniques that offer high sensitivity and selectivity, while titration remains a simple, cost-effective method for determining total acidity.
Performance Characteristics of Key Analytical Methods
The following table summarizes the validation parameters for the most common methods used in the analysis of this compound. The performance can vary based on the sample matrix and specific instrument conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/PDA) | Titration (Non-aqueous) |
| Principle | Separation of volatile compounds based on partitioning between a stationary and mobile phase, with detection by flame ionization.[1] | Separation based on partitioning between a stationary column and a liquid mobile phase, with detection by UV absorbance.[2] | Neutralization reaction between the acidic analyte and a standardized basic titrant.[1] |
| Accuracy (% Recovery) | 98-102%[1] | 76.3% to 99.2%[2] | Typically high, but dependent on endpoint determination. |
| Precision (%RSD) | < 2%[1] | < 5.3% (Intraday and Interday)[2] | Generally < 1%, but matrix dependent. |
| Limit of Detection (LOD) | ~0.01 - 0.7 µg/mL[1] | Below 0.005 mg/kg[3] | Not applicable for trace analysis. |
| Limit of Quantitation (LOQ) | ~0.03 - 2.8 µg/mL[1] | Does not exceed 0.015 mg/kg[3] | Not applicable for trace analysis. |
| Linearity (R²) | Typically > 0.99 | > 0.997[3] | Not applicable. |
| Analysis Time (per sample) | 20-30 minutes[1] | ~30 minutes (including preparation)[4] | 5-10 minutes |
| Key Advantages | High sensitivity and resolution for volatile acids. | Suitable for non-volatile samples; can be coupled with various detectors (e.g., MS).[3][5] | Rapid, inexpensive, and requires minimal specialized equipment.[1] |
| Key Limitations | May require derivatization for better performance; not suitable for non-volatile samples.[1][6] | Can have lower resolution for small organic acids without specialized columns.[4] | Lacks specificity; measures total acid content, not just this compound.[7] |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to successful method validation. Below are protocols for three common analytical techniques for this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is highly effective for quantifying volatile fatty acids like this compound, often after a liquid-liquid extraction and sometimes derivatization to improve chromatographic performance.[4]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Transfer 500 µL of the sample into a microcentrifuge tube.
-
To increase the extraction extent, add a salting-out agent such as NaH₂PO₄.[4]
-
Add 400 µL of diethyl ether as the extraction solvent.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a GC vial for analysis.[1]
b. Instrumentation and Conditions
-
GC System: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).[1]
-
Column: A WAX-UI capillary column (e.g., 30 m length, 0.25 mm i.d., 0.25 µm film thickness) is suitable.[4]
-
Injector Temperature: 240 °C.[6]
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 200 °C at 40 °C/min, then ramp to 240 °C at 25 °C/min (hold for 2 min).[6]
-
Carrier Gas: Helium at a constant linear velocity (e.g., 34.0 cm/s).[6]
-
Detector Temperature: 250-300 °C.
-
Injection Volume: 1 µL.[6]
c. Validation
-
Linearity: Prepare calibration standards of this compound in the expected sample concentration range. Plot peak area versus concentration and calculate the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and analyzing the samples.
-
Precision: Analyze replicate samples at different concentrations on the same day (intraday) and on different days (interday) to determine the relative standard deviation (%RSD).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reverse-phase HPLC method is suitable for analyzing this compound in various matrices, including animal feed and biological samples.[2]
a. Sample Preparation
-
Weigh 1 g of the homogenized sample into a tube.
-
Add 20 mL of 0.4% HCl solution.
-
Extract the mixture using an ultrasonic extractor for 20 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.
b. Instrumentation and Conditions
-
HPLC System: A system equipped with an autosampler and a photodiode array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 100 × 4.6 mm, 3 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase: A simple isocratic mobile phase can consist of acetonitrile (MeCN), water, and an acid like phosphoric acid or formic acid for MS compatibility.[5]
-
Flow Rate: 0.75 - 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
c. Validation
-
Linearity: Prepare standard solutions at concentrations ranging from 1.0 to 100.0 mg/L by dissolving this compound in the mobile phase. Create a calibration curve by plotting peak area against concentration.
-
Accuracy and Precision: Assessed through recovery studies and replicate injections as described for the GC-FID method.[2]
-
Selectivity: Confirm the this compound peak by comparing its retention time and UV spectrum with a reference standard.[2]
Non-aqueous Titration
This classic method determines the total acid content, which includes this compound and any other acidic impurities. It is a rapid and straightforward technique for purity assessment of a substance like hexanoic anhydride where this compound is the primary impurity.[1]
a. Reagents
-
Standardized 0.1 M sodium hydroxide in methanol.
-
Phenolphthalein indicator solution.
-
Neutralized methanol.
b. Procedure
-
Accurately weigh approximately 0.5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized methanol and swirl to dissolve the sample.[1]
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M sodium hydroxide in methanol until a persistent faint pink color is observed.[8] This is the endpoint.
-
Record the volume of titrant used.
c. Calculation The percentage of total acid (as this compound) can be calculated using the following formula:
% Total Acid = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH titrant used (mL)
-
M = Molarity of the NaOH titrant (mol/L)
-
MW = Molecular weight of this compound (116.16 g/mol )
-
W = Weight of the sample (g)
Visualization of Validation Workflow
Understanding the logical flow of analytical method validation is crucial for ensuring that a method is fit for its intended purpose. The following diagram illustrates the key stages of this process.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simultaneous determination of this compound 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. shimadzu.com [shimadzu.com]
- 7. azom.com [azom.com]
- 8. webassign.net [webassign.net]
A Comparative Analysis of the Metabolic Effects of Hexanoic and Butyric Acids
A detailed guide for researchers and drug development professionals on the distinct metabolic impacts of hexanoic acid and butyric acid, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the metabolic effects of this compound and butyric acid, two short-chain fatty acids (SCFAs) that have garnered significant interest for their potential therapeutic applications in metabolic disorders. While both fatty acids demonstrate beneficial effects on lipid and glucose metabolism, recent studies indicate notable differences in their potency and mechanisms of action. This document synthesizes key experimental findings, presents quantitative data in a clear, tabular format, details the experimental protocols employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.
I. Comparative Metabolic Effects: In Vivo Mouse Studies
A pivotal study investigated the effects of dietary supplementation with 5% butyric acid or 5% this compound in male C57BL/6J mice fed a high-fat diet (HFD) for four weeks. The findings from this research provide a direct comparison of the in vivo metabolic effects of these two fatty acids.[1][2][3][4]
A. Effects on Obesity and Lipid Metabolism
Both this compound and butyric acid demonstrated a potent ability to prevent HFD-induced obesity and fat accumulation.[1][2][3][4] Dietary supplementation with either fatty acid led to a significant reduction in body weight gain and the mass of white adipose tissues compared to the HFD-fed control group, without altering food intake.[4]
Furthermore, both acids effectively mitigated the rise in plasma non-esterified fatty acids (NEFA) and the accumulation of hepatic triglycerides, which are characteristic features of diet-induced obesity.[1][2][3] The expression of genes involved in fatty acid biosynthesis in white adipose tissues was also suppressed by both treatments.[1][3]
Table 1: Comparative Effects on Body Weight and Adipose Tissue
| Parameter | High-Fat Diet (HFD) | HFD + 5% Butyric Acid | HFD + 5% this compound |
| Body Weight Gain (g) | ~15 g | ~5 g | ~5 g |
| Epididymal WAT Weight (g) | ~2.0 g | ~1.0 g | ~1.0 g |
| Mesenteric WAT Weight (g) | ~1.0 g | ~0.5 g | ~0.5 g |
| Subcutaneous WAT Weight (g) | ~1.5 g | ~0.7 g | ~0.7 g |
Note: Values are approximated from graphical data presented in the source study for illustrative purposes.[5]
Table 2: Comparative Effects on Plasma and Hepatic Lipids
| Parameter | High-Fat Diet (HFD) | HFD + 5% Butyric Acid | HFD + 5% this compound |
| Plasma NEFA (mEq/L) | ~1.2 | ~0.8 | ~0.8 |
| Hepatic Triglycerides (mg/g liver) | ~100 | ~50 | ~50 |
Note: Values are approximated from graphical data presented in the source study for illustrative purposes.[1][3]
B. Effects on Glucose Metabolism and Insulin Sensitivity
While both fatty acids ameliorated HFD-induced hyperinsulinemia, a key distinction emerged in their effects on blood glucose levels.[1][2][3][4] this compound supplementation significantly improved hyperglycemia, whereas butyric acid did not show a similar effect.[2][4][6]
Further investigation through intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) revealed that this compound significantly enhanced both glucose tolerance and insulin sensitivity.[1][2][3] This suggests that this compound is more potent than butyric acid in maintaining glucose homeostasis under HFD conditions.[1][2][3] The improved glucose metabolism with this compound was associated with increased plasma levels of glucagon-like peptide-1 (GLP-1), an incretin hormone that promotes insulin secretion.[1][2][3]
Table 3: Comparative Effects on Glucose Homeostasis
| Parameter | High-Fat Diet (HFD) | HFD + 5% Butyric Acid | HFD + 5% this compound |
| Blood Glucose (mg/dL) | ~200 | ~200 | ~150 |
| Plasma Insulin (ng/mL) | ~4.0 | ~2.0 | ~1.5 |
| Plasma GLP-1 (pM) | ~5 | ~5 | ~10 |
Note: Values are approximated from graphical data presented in the source study for illustrative purposes.[1]
II. Signaling Pathways
The metabolic effects of butyric and this compound are mediated through their interaction with various cellular signaling pathways.
Butyric acid is known to act as an agonist for G protein-coupled receptors GPR41 and GPR43, and as an inhibitor of histone deacetylases (HDACs).[7] Its effects on energy metabolism are also linked to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), which promote mitochondrial biogenesis and fatty acid oxidation.[8][9] Butyric acid also functions as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism.[7][10]
This compound can also activate GPR43.[4][6] While its downstream signaling is less characterized than that of butyric acid, the observed increase in GLP-1 suggests a potential mechanism for its enhanced effects on glucose metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Improves Metabolic Health in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate Improves Insulin Sensitivity and Increases Energy Expenditure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness - biocrates life sciences gmbh [biocrates.com]
A Comparative Guide to Hexanoic Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of hexanoic acid is crucial across a variety of applications, from monitoring fermentation processes to studying metabolic pathways. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
Comparison of Key Performance Metrics
The choice of a quantification method often depends on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of prevalent techniques used for determining this compound concentrations.
| Method | Principle | Typical Limit of Quantification (LOQ) | Linearity (R²) | Throughput | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and quantification. | ~0.03 - 2.8 µg/mL[1] | >0.99[2] | Medium | High specificity and sensitivity, suitable for complex matrices.[2] | Often requires derivatization, which can add complexity and time.[2] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of compounds in a liquid mobile phase with detection based on UV absorbance. | 40 to 26,755 µg/kg[3] | >0.99 | High | Simple, robust, and does not typically require derivatization.[3] | Lower sensitivity and specificity compared to MS-based methods.[3] |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation of volatile compounds with detection based on the ionization of analytes in a flame. | ~0.18 mg/L[4] | >0.99[5][6] | High | Cost-effective, high precision, and a well-established method for fatty acids.[7] | Requires derivatization for non-volatile fatty acids, potential for co-elution.[5] |
| Enzymatic Assays | Utilizes specific enzymes that react with this compound, leading to a measurable product (e.g., change in absorbance). | Varies with enzyme and substrate | Varies | High | High specificity, can be adapted for high-throughput screening.[8] | Susceptible to matrix interference, may require purified enzymes.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Varies | Varies | Low | Non-destructive, provides structural information, can quantify without a reference standard. | Lower sensitivity compared to chromatographic methods, higher equipment cost.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative protocols for the two most common chromatographic methods for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) - Derivatization-Free Method
This protocol is adapted from a method for the quantification of short-chain fatty acids in various biological matrices.[2]
1. Sample Preparation (Extraction):
-
Homogenize the sample (e.g., feces, tissue) in ethanol.
-
Centrifuge to pellet solids and collect the supernatant.
-
Concentrate the extract by alkaline vacuum centrifugation.
-
Acidify the sample with succinic acid to make the fatty acids volatile.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 0.5 min, ramp to 180°C at 8°C/min, then to 240°C at 25°C/min, and hold for 7.5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Quantification: Use deuterated internal standards and an external calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on a method for the simultaneous analysis of eight organic acids in animal feed.[3]
1. Sample Preparation (Extraction):
-
Weigh 1 g of the homogenized sample.
-
Add 20 mL of 0.4% HCl solution.
-
Extract using an ultrasonic extractor for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm filter.
2. HPLC-UV Analysis:
-
HPLC System: Shiseido Nanospace SI-2 system or equivalent with a photodiode array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., Imtak Unison UK-C18, 100 x 4.6 mm, 3 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% H₃PO₄ in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A multi-step gradient is used, starting with 0% B and increasing to 55% B over approximately 23 minutes.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Quantification: Use an external standard calibration curve prepared from a stock solution of this compound.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationships between different quantification methods, the following diagrams are provided.
GC-MS quantification workflow for this compound.
Relationships between quantification methods and key performance attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. jppres.com [jppres.com]
- 6. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Catalyzed Formation of CoA Adducts of Fluorinated this compound Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Researcher's Guide to Inter-Laboratory Hexanoic Acid Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of hexanoic acid is critical across various fields, from metabolic research to pharmaceutical quality control. This guide provides a comparative overview of common analytical methodologies for this compound analysis, supported by experimental data from single-laboratory validations and insights from an international inter-laboratory study. Detailed experimental protocols and visual workflows are presented to aid in method selection and implementation.
Comparative Performance of Analytical Methods
Table 1: Performance Characteristics of GC-MS Methods for this compound Analysis
| Parameter | Method | Matrix | Linearity (R²) | LOD | LOQ | Accuracy/Recovery | Precision (RSD) | Citation |
| Linearity | GC-TOF-MS | Human Plasma | > 0.99 | - | - | - | - | [1] |
| LOD | GC-TOF-MS | Human Plasma | - | 0.1 - 20.2 µg/mL | - | - | - | [1] |
| LOQ | GC-TOF-MS | Human Plasma | - | - | 5.0 - 50.0 µg/mL | - | < 20% | [1] |
| Accuracy | GC-TOF-MS | Human Plasma | - | - | - | 81% - 110% | - | [1] |
| Precision | GC-TOF-MS | Human Plasma | - | - | - | - | < 21% (Intra- & Inter-day) | [1] |
| Linearity | Derivatization-free GC-MS | Biological Matrices | > 0.99 | - | - | - | - | |
| Recovery | Derivatization-free GC-MS | Biological Matrices | - | - | - | 95% - 117% | - | |
| Precision | Derivatization-free GC-MS | Biological Matrices | - | - | - | - | 1% - 4.5% | |
| Linearity | GC-FID | Wine | 0.994 - 0.997 | - | - | - | - | [2] |
| LOD | GC-FID | Wine | - | 0.04 - 0.51 mg/L | - | - | - | [2] |
| LOQ | GC-FID | Wine | - | - | 0.13 - 1.70 mg/L | - | - | [2] |
Table 2: Performance Characteristics of HPLC Methods for this compound Analysis
| Parameter | Method | Matrix | Linearity (R²) | LOD | LOQ | Accuracy/Recovery | Precision (RSD) | Citation |
| Linearity | HPLC-UV/PDA | Animal Feed | > 0.999 | - | - | - | - | [3] |
| LOD | HPLC-UV/PDA | Animal Feed | - | 11 - 8,026 µg/kg | - | - | - | [3] |
| LOQ | HPLC-UV/PDA | Animal Feed | - | 40 - 26,755 µg/kg | - | - | - | [3] |
| Accuracy | HPLC-UV/PDA | Animal Feed | - | - | - | 76.3% - 99.2% | - | [3] |
| Precision | HPLC-UV/PDA | Animal Feed | - | - | - | - | < 5.3% (Intra- & Inter-day) | [3] |
Insights from an International Inter-Laboratory Study
An international proficiency-testing scheme involving 25 laboratories from 15 countries evaluated the analysis of volatile fatty acids, including n-caproic acid (this compound), in aqueous samples.[4] The study, which utilized both gas chromatography and high-performance liquid chromatography, revealed that the overall performance was challenging, with a significant number of unsatisfactory results.[4] The primary sources of error were attributed to human mistakes and inadequate calibration rather than the choice of analytical technique itself.[4] This underscores the critical importance of robust quality control measures, proper training, and meticulous adherence to validated protocols in achieving accurate and reproducible results for this compound analysis across different laboratories.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is a generalized procedure based on common practices for the analysis of short- and medium-chain fatty acids in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of sample (e.g., plasma, cell culture media), add an internal standard solution (e.g., deuterated this compound).
-
Acidify the sample by adding 50 µL of a strong acid (e.g., 6M HCl) to protonate the fatty acids.
-
Add 500 µL of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction process on the aqueous layer with another 500 µL of the organic solvent and combine the organic fractions.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-FATWAX UI or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: Increase to 150 °C at 10 °C/min.
-
Ramp 2: Increase to 240 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound (e.g., m/z 60, 73, 116) and the internal standard.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is a representative method for the analysis of organic acids in samples such as animal feed.[3]
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize 5 g of the sample with 20 mL of a suitable extraction solvent (e.g., 0.1 M phosphoric acid).
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
If necessary, clean up the sample using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
-
The final filtered extract is ready for HPLC analysis.
2. HPLC Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Visualizing Key Processes
To further clarify the experimental and biological contexts of this compound analysis, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: The metabolic pathway of this compound breakdown via beta-oxidation.
Caption: A simplified signaling pathway of this compound through the GPR40 receptor.
References
A Comparative Guide to Hexanoic Acid and Octanoic Acid in Nutritional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoic acid (C6) and octanoic acid (C8) are medium-chain fatty acids (MCFAs) that have garnered significant attention in nutritional and metabolic research.[1] Unlike their long-chain counterparts, MCFAs possess unique physicochemical and metabolic properties that allow for rapid absorption and oxidation, making them valuable tools in the study of ketogenic diets, metabolic disorders, and neurological conditions.[2][3] This guide provides an objective, data-driven comparison of hexanoic and octanoic acid, summarizing their properties, metabolic effects, and the experimental protocols used to evaluate them.
Physical and Chemical Properties
Hexanoic and octanoic acid share the characteristics of being colorless, oily liquids with distinct odors.[4][5] Their structural differences, primarily the two-carbon variance in their alkyl chains, lead to differences in their physical properties, which are summarized below.
| Property | This compound (Caproic Acid) | Octanoic Acid (Caprylic Acid) | Reference |
| Chemical Formula | C₆H₁₂O₂ | C₈H₁₆O₂ | [6][7] |
| Molecular Weight | 116.16 g/mol | 144.21 g/mol | [7][8] |
| Appearance | Colorless to light yellow oily liquid | Colorless to light yellow oily liquid | [7][9] |
| Odor | Cheesy, fatty, unpleasant | Mildly unpleasant, rancid | [4][5] |
| Melting Point | -3.4 °C to -3 °C | 16 °C to 16.5 °C | [9][10][11] |
| Boiling Point | 205 °C to 205.8 °C | 237 °C | [8][11] |
| Density | ~0.929 g/cm³ | ~0.910 g/cm³ | [8][11] |
| Water Solubility | Slightly soluble (1.1 g/100ml at 20°C) | Minimally soluble (0.068 g/100ml at 20°C) | [5][10] |
| LogP (Octanol/Water) | 1.88 | 3.05 | [7][10] |
Metabolic Fate and Bioavailability
MCFAs are metabolized differently than long-chain fatty acids (LCFAs). They are rapidly absorbed from the gut and transported directly to the liver via the portal vein, bound to albumin.[3][12] A key distinction is that they can enter the mitochondria for β-oxidation without the need for the carnitine palmitoyltransferase (CPT) system, which is obligatory for LCFAs.[12] This leads to more rapid and efficient energy production and a greater ketogenic potential.
Comparative Metabolic Effects & Cellular Signaling
While both acids are MCFAs, studies reveal distinct metabolic consequences. Octanoic acid is generally considered more ketogenic than this compound.[12][13] Both, however, have shown beneficial effects on lipid metabolism and insulin sensitivity, often outperforming LCFAs like palmitate.[2]
| Metabolic Effect | This compound (C6) | Octanoic Acid (C8) | Reference |
| Ketogenesis | Modest ketogenic potential. | Potent ketogenic agent; rapidly converted to ketone bodies. | [12][13] |
| Glucose Metabolism | Improves hyperglycemia and insulin sensitivity in HFD mice; increases GLP-1. | Reduces overall glycemia. | [3][14][15] |
| Lipid Metabolism | Prevents HFD-induced body weight gain and fat accumulation; reduces hepatic triglycerides and expression of lipogenic genes. | Almost exclusively oxidized rather than stored; reduces hepatic lipid accumulation. | [2][3][14][16] |
| Energy Expenditure | Prevents diet-induced obesity, suggesting an impact on energy balance. | Acutely reduces food intake and increases energy expenditure by targeting hypothalamic POMC neurons. | [16][17] |
| Cellular Cytotoxicity | Generally non-cytotoxic to hepatocytes; preserves mitochondrial integrity. | Generally non-cytotoxic, but prolonged exposure may decrease mitochondrial membrane potential in HepG2 cells. | [2][18] |
Impact on Cellular Signaling Pathways
Hexanoic and octanoic acid exert their metabolic effects by modulating key cellular signaling pathways.
-
AMP-activated protein kinase (AMPK): Octanoic acid has been shown to activate AMPK in skeletal muscle.[19] AMPK is a central regulator of cellular energy homeostasis; its activation promotes catabolic processes like fatty acid oxidation and mitochondrial biogenesis while inhibiting anabolic processes.
-
Akt-mTOR Pathway: In HepG2 hepatoma cells, both hexanoic and octanoic acid were found to promote basal and insulin-induced phosphorylation of Akt and mTOR.[1][2] This pathway is crucial for cell growth, proliferation, and insulin signaling. Unlike the saturated LCFA palmitate, which impairs this pathway, these MCFAs appear to maintain or enhance insulin sensitivity.[18]
Experimental Methodologies
Evaluating the metabolic effects of hexanoic and octanoic acid involves a range of in vitro and in vivo models. Below is a representative protocol for assessing their impact on hepatocyte lipid metabolism.
Protocol: In Vitro Analysis of MCFA Effects on Hepatocyte Metabolism
-
Cell Culture:
-
Human hepatoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Fatty Acid Solution Preparation:
-
Prepare a stock solution of sodium hexanoate or sodium octanoate. A common method involves dissolving the fatty acid sodium salt in ethanol with sonication on ice to create a milky stock solution (e.g., 100 mmol/L).[20]
-
Alternatively, conjugate the fatty acid to bovine serum albumin (BSA). Fatty acids are dissolved in a solution of fatty-acid-free BSA to create a stock solution (e.g., 5 mM fatty acid, 10% BSA) for cell culture experiments.[18]
-
-
Cell Treatment:
-
Seed HepG2 cells in multi-well plates. Once they reach ~80% confluency, replace the growth medium with a serum-free or low-serum medium containing the fatty acid-BSA conjugate or the ethanol-based solution at the desired final concentration (e.g., 0.25 mM).[2] A BSA-only vehicle serves as the control.
-
Incubate cells for a specified period, typically 24 hours.[2]
-
-
Downstream Assays:
-
Cell Viability: Assess cytotoxicity using an MTT assay.[2]
-
Lipid Accumulation: Stain intracellular neutral lipids with Oil Red O or BODIPY dyes and quantify using microscopy and image analysis software.[18]
-
Fatty Acid Oxidation: Treat cells with radiolabeled [1-¹⁴C]-hexanoic acid or [1-¹⁴C]-octanoic acid. Measure the production of ¹⁴CO₂ (complete oxidation) and acid-soluble metabolites (incomplete oxidation) to determine the rate of β-oxidation.[16][21]
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis (e.g., FASN, SCD1) and fatty acid oxidation (e.g., CPT1A, PPARA).[18]
-
Western Blot Analysis: Analyze protein expression and phosphorylation status of key signaling molecules like AMPK, Akt, and mTOR to assess pathway activation.[2]
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | 142-62-1 [chemicalbook.com]
- 5. Octanoic acid | 124-07-2 [chemicalbook.com]
- 6. Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 7. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. extramarks.com [extramarks.com]
- 9. This compound | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICSC 1167 - this compound [inchem.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. Supplementation with medium-chain fatty acids increases body weight loss during very low-calorie ketogenic diet: a retrospective analysis in a real-life setting | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. This compound Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Medium Chain Triglycerides Modulate the Ketogenic Effect of a Metabolic Switch [frontiersin.org]
- 16. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Hexanoic Acid and Other Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of hexanoic acid (C6) against other key medium-chain fatty acids (MCFAs), including caprylic acid (C8), capric acid (C10), and lauric acid (C12). The information presented is collated from various scientific studies to aid in research and development efforts.
Metabolic Effects
Medium-chain fatty acids are known for their distinct metabolic properties compared to long-chain fatty acids. They are more rapidly absorbed and metabolized, leading to different physiological outcomes.
A study in mice fed a high-fat diet (HFD) demonstrated that dietary supplementation with 5% this compound for four weeks prevented HFD-induced obesity and fat accumulation in white adipose tissues, an effect comparable to that of butyric acid.[1][2] this compound also suppressed the elevation of plasma non-esterified fatty acids and hepatic triglyceride content.[1][2] Notably, while both this compound and butyric acid attenuated hyperinsulinemia, only this compound improved hyperglycemia.[1][2] Furthermore, this compound was shown to enhance glucose tolerance and insulin sensitivity.[1][2] In HepG2 hepatoma cells, this compound, along with octanoic and decanoic acids, did not induce the detrimental lipid accumulation typically caused by the long-chain fatty acid palmitate and maintained insulin sensitivity.[3]
Antimicrobial Activity
Medium-chain fatty acids exhibit broad-spectrum antimicrobial properties, with their efficacy varying based on their chain length and the target microorganism.
A comparative study on oral microorganisms revealed that this compound, octanoic acid, and lauric acid demonstrated significant anti-Candida activity.[4] Against various oral bacteria, the inhibitory effects were species-specific. For instance, this compound was effective against Streptococcus mutans, while capric and lauric acids were broadly inhibitory against several bacterial species.[4] Another study assessing the anti-Candida albicans activity of four MCFAs found that all four inhibited both mycelial and yeast-form growth.[5] Capric acid and caprylic acid were particularly potent, inhibiting mycelial growth at very low concentrations.[5] In a murine model of oral candidiasis, capric acid treatment significantly improved symptoms by suppressing mycelial growth on the tongue surface.[5]
Anti-inflammatory and Signaling Pathways
The anti-inflammatory effects of MCFAs are mediated through various signaling pathways, often involving specific G protein-coupled receptors.
This compound has been shown to exert anti-inflammatory effects, although it did not lower NF-κB transactivation in a study on HepG2 cells under inflammatory conditions, unlike other short-chain fatty acids.[6][7][8] In contrast, caprylic acid has been demonstrated to suppress the inflammatory response by activating the ABCA1/p-JAK2/p-STAT3 signaling pathway in mice and RAW264.7 cells.[9][10][11] Capric acid has been shown to inhibit lipopolysaccharide (LPS)-induced osteoclastogenesis by suppressing nitric oxide production via the STAT3 pathway and also inhibits RANKL-induced osteoclast differentiation through the suppression of NF-κB signaling.[12][13] Both capric acid and lauric acid have been found to exert anti-inflammatory effects by inhibiting NF-κB activation and the phosphorylation of MAP kinases in response to P. acnes.[14][15][16]
A key receptor involved in the inflammatory response to MCFAs is G protein-coupled receptor 84 (GPR84). Studies have shown that MCFAs with chain lengths from C9 to C13 are potent agonists of GPR84, with capric acid (C10) being the most potent, followed by lauric acid (C12).[10][11] this compound (C6), caprylic acid (C8), and MCFAs with chain lengths of C14 or longer did not activate GPR84.[10][11] Activation of GPR84 can lead to the expression of pro-inflammatory mediators.[9]
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound and other MCFAs from the cited studies.
Table 1: Comparative Metabolic Effects of this compound in a High-Fat Diet Mouse Model
| Parameter | High-Fat Diet (HFD) Control | HFD + 5% this compound | HFD + 5% Butyric Acid | Reference |
| Body Weight Gain (g) | Increased | Prevented | Prevented | [1][2] |
| Fat Accumulation | Increased | Prevented | Prevented | [1][2] |
| Plasma NEFA Levels | Elevated | Suppressed | Suppressed | [1][2] |
| Hepatic Triglyceride Content | Elevated | Suppressed | Suppressed | [1][2] |
| Hyperglycemia | Present | Improved | Not Improved | [1][2] |
| Hyperinsulinemia | Present | Attenuated | Attenuated | [1][2] |
| Glucose Tolerance | Impaired | Enhanced | - | [1][2] |
| Insulin Sensitivity | Reduced | Enhanced | - | [1][2] |
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound (C6) | Caprylic Acid (C8) | Capric Acid (C10) | Lauric Acid (C12) | Reference |
| Candida albicans (mycelial growth) | Effective | Very Effective | Very Effective | Effective | [5] |
| Streptococcus mutans | Effective | Minimally Effective | Minimally Effective | Minimally Effective | [4] |
| Streptococcus gordonii | Minimally Effective | Effective | Effective | Effective | [4] |
| Streptococcus sanguinis | Minimally Effective | Effective | Effective | Effective | [4] |
Table 3: Comparative Potency on GPR84 Activation
| Medium-Chain Fatty Acid | EC₅₀ (μM) for GPR84 Activation | Reference |
| This compound (C6) | No activation | [10][11] |
| Caprylic Acid (C8) | No activation | [10][11] |
| Nonanoic Acid (C9) | Dose-dependent activation | [10][11] |
| Capric Acid (C10) | 3.5 | [10][11] |
| Undecanoic Acid (C11) | Dose-dependent activation | [10][11] |
| Lauric Acid (C12) | 4.4 | [10][11] |
| Tridecanoic Acid (C13) | Dose-dependent activation | [10][11] |
| Myristic Acid (C14) | No activation | [10][11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the fatty acids (hexanoic, caprylic, capric, lauric) in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the fatty acid stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty acid at which there is no visible growth (turbidity) of the microorganism.
High-Fat Diet (HFD) Mouse Model for Metabolic Studies
This protocol is used to induce obesity and metabolic syndrome in mice to study the effects of dietary interventions.[1][12][19][20]
-
Animal Model: Use a suitable mouse strain, such as C57BL/6J, which is prone to diet-induced obesity.
-
Acclimation: House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) and provide ad libitum access to standard chow and water for at least one week to acclimate.
-
Diet Formulation: Prepare a high-fat diet, typically with 45-60% of calories derived from fat. The experimental diets will be supplemented with a specific concentration (e.g., 5% w/w) of the fatty acid being tested (hexanoic, caprylic, capric, or lauric acid). A control HFD group without supplementation should be included.
-
Diet Administration: Provide the respective diets to the different groups of mice for a specified period (e.g., 4-12 weeks).
-
Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., weekly).
-
Metabolic Assessments: At the end of the study period, perform various metabolic tests, such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT). Collect blood samples to measure plasma levels of glucose, insulin, lipids, and inflammatory markers. Collect tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.
In Vitro Anti-inflammatory Assay (Cytokine Production in Macrophages)
This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in cultured macrophages.[13][21][22][23][24]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) or primary macrophages in a suitable culture medium.
-
Cell Seeding: Seed the macrophages in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the fatty acids (hexanoic, caprylic, capric, lauric) for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines. Include a control group with no fatty acid treatment and a vehicle control group.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Compare the cytokine levels in the fatty acid-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the fatty acids.
Visualizations of Signaling Pathways
This compound Metabolic and Signaling Effects
Caption: this compound's impact on metabolic pathways.
Comparative MCFA Activation of GPR84 and Downstream Signaling
Caption: Differential activation of GPR84 by MCFAs.
Experimental Workflow for In Vivo Metabolic Study
Caption: Workflow for HFD mouse model experiments.
References
- 1. A high-fat diet supplemented with fish oil improves metabolic features associated with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acids modulate cytokine and chemokine secretion of stimulated human whole blood cultures in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage polarization state affects lipid composition and the channeling of exogenous fatty acids into endogenous lipid pools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-Chain Fatty Acids (Except this compound) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short-Chain Fatty Acids (Except this compound) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]
- 11. Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-fat diets containing different types of fatty acids modulate gut-brain axis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caprylic capric lauric: Topics by Science.gov [science.gov]
- 16. Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: a comparative study with lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. bridgeslab.sph.umich.edu [bridgeslab.sph.umich.edu]
- 20. The Effect of a High-Fat Diet on the Fatty Acid Composition in the Hearts of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Medium Chain Triglyceride (MCT) Oil Affects the Immunophenotype via Reprogramming of Mitochondrial Respiration in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Influence of dietary fatty acids on cytokine production and its clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hexanoic Acid as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of novel and reliable biomarkers is paramount for advancing disease diagnosis, prognosis, and the development of targeted therapies. Hexanoic acid, a six-carbon saturated fatty acid, has emerged as a potential biomarker in various pathological conditions, including cardiovascular disease and cancer. This guide provides an objective comparison of this compound's performance against established biomarkers, supported by experimental data, detailed methodologies, and an exploration of its underlying signaling pathways.
This compound in Chronic Heart Failure with Sarcopenia
Elevated levels of plasma this compound have been identified as a significant prognostic indicator in patients with chronic heart failure (CHF) and sarcopenia. A recent study demonstrated that patients with plasma this compound levels above the 50th percentile had a seven-fold increased risk of mortality. This finding highlights the potential of this compound as a valuable tool for risk stratification in this patient population.
Performance Comparison: this compound vs. Established Cardiac Biomarkers
To contextualize the prognostic value of this compound, it is essential to compare its performance with established biomarkers for CHF, such as B-type natriuretic peptide (BNP), N-terminal pro-B-type natriuretic peptide (NT-proBNP), and high-sensitivity C-reactive protein (hs-CRP). While direct comparative studies are limited, the following table summarizes the prognostic performance of each biomarker based on available literature.
| Biomarker | Patient Population | Endpoint | Key Finding |
| This compound | Chronic Heart Failure with Sarcopenia | All-cause mortality | Patients with levels >50th percentile had a 7-fold increased mortality risk (OR = 7.10).[1][2] |
| BNP | Chronic Stable Heart Failure | All-cause and HF mortality | Positively associated with mortality. |
| NT-proBNP | Chronic Stable Heart Failure | All-cause and cardiovascular mortality | Positively associated with mortality. |
| hs-CRP | Chronic Heart Failure | Major adverse cardiac events | Elevated levels are an independent predictor of poor prognosis.[2] |
This compound in Prostate Cancer Detection
Beyond cardiovascular disease, this compound has shown promise as a non-invasive biomarker for prostate cancer (PCa) detection. A urinary fatty acid (FA) model, which included this compound, demonstrated improved diagnostic performance compared to the standard prostate-specific antigen (PSA) test.
Performance Comparison: Fatty Acid Model (including this compound) vs. PSA
The study comparing the urinary FA model to the PSA test provides a direct assessment of their diagnostic capabilities.
| Biomarker Model | AUC | Sensitivity | Specificity |
| Fatty Acid (FA) Model | 0.71 | 0.48 | 0.83 |
| PSA Model | 0.51 | 0.44 | 0.71 |
These results suggest that a panel of urinary fatty acids, including this compound, may offer a more accurate and non-invasive alternative for PCa diagnosis, potentially reducing the number of unnecessary biopsies. Other alternative biomarkers for prostate cancer that are being investigated include Prostate Cancer Antigen 3 (PCA3), TMPRSS2-ERG gene fusion, and the 4K score test.
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. The most common method for quantifying short-chain fatty acids (SCFAs) in biological samples is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol: Quantification of this compound in Plasma by HPLC-MS/MS
This protocol provides a general framework for the analysis of SCFAs, including this compound, in plasma samples.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for derivatization.
2. Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):
-
Reagent Preparation: Prepare fresh solutions of 200 mM 3-NPH in 50% methanol and 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 6% pyridine in 50% methanol.
-
Reaction: To the supernatant, add the 3-NPH and EDC/pyridine solutions.
-
Incubation: Incubate the mixture at 40°C for 30 minutes.
-
Quenching: After incubation, add 200 µL of 0.1% formic acid to stop the reaction.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
3. HPLC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Develop a suitable gradient to separate the derivatized SCFAs.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for the 3-NPH derivative of this compound.
Signaling Pathways
This compound exerts its biological effects through interaction with specific cellular receptors and signaling pathways. Two key receptors implicated in this compound signaling are G protein-coupled receptor 84 (GPR84) and peroxisome proliferator-activated receptor-gamma (PPARγ).
GPR84 Signaling Pathway
GPR84 is a receptor for medium-chain fatty acids, including this compound. Its activation is primarily coupled to a pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently influence various downstream cellular processes, including inflammatory responses.
PPARγ Signaling Pathway
Fatty acids and their metabolites are known to be natural ligands for PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, adipogenesis, and inflammation. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Conclusion
This compound shows considerable promise as a biomarker for both prognostic risk assessment in chronic heart failure with sarcopenia and for the non-invasive detection of prostate cancer. Its performance, particularly as part of a fatty acid panel, appears to be superior to the current standard of care in prostate cancer screening. Further large-scale validation studies are warranted to firmly establish its clinical utility and to explore its potential as a therapeutic target. The detailed experimental protocols and understanding of its signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and validate the role of this compound in health and disease.
References
Data Presentation: A Comparative Analysis of Extraction Performance
A Comparative Guide to Hexanoic Acid Extraction Techniques for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for the extraction of this compound, a valuable carboxylic acid in the pharmaceutical and chemical industries. The performance of liquid-liquid extraction, reactive extraction, membrane-based separation, solid-phase extraction, and supercritical fluid extraction are objectively evaluated based on experimental data from scientific literature. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable extraction methodology for their specific needs.
The efficiency, purity, and yield of this compound extraction are critical parameters for process optimization and economic viability. The following table summarizes the quantitative performance of different extraction techniques based on available experimental data.
| Extraction Technique | Reagent/System | Extraction Efficiency (%) | Purity (%) | Yield (%) | Key Conditions | Reference(s) |
| Liquid-Liquid Extraction | 10% (v/v) Alamine 336 in oleyl alcohol | >90 (w/w) transfer from 0.5 M aqueous solution | - | - | pH 6, 10 hours | [1] |
| Ethyl Acetate | >90 (for butyric acid, a similar short-chain fatty acid) | - | - | pH 2.5, 30 min stirring | [2] | |
| Hydrophobic Eutectic Solvent (1T:2T) | >90 in 10 minutes | - | 96 (from a multi-component mixture) | 30°C, 1:1 feed/solvent ratio | [3] | |
| Reactive Extraction | Tri-n-octylamine (TOA) in various diluents | 88.71 - 95.90 (for formic, acetic, propionic acids) | - | - | 5% initial acid concentration | [4] |
| Membrane-Based Separation | Polymer Inclusion Membrane (PIM) with Aliquat 336 | 71.9 (extraction rate) | 89.3 (in stripping solution) | 71.6 (recovery rate) | 60 wt% Aliquat 336, 12 hours | [5][6][7] |
| Electrodialysis | 60 (mol/mol) total carboxylic acid recovery | 76 (caproic acid in separated oily phase) | - | Progressive acidification to pH 1.9 | [8] | |
| Solid-Phase Extraction | Silica-based sorbent | 92.08 (for aliphatic carboxylic acids) | - | - | - | [9] |
| Strata™ X sorbent | 28 (for aromatic carboxylic acids) | - | - | - | [9] | |
| Supercritical Fluid Extraction | Supercritical CO₂ | - | - | 1.94 - 61.5 (for various oils and compounds) | 60°C, 300 bar | [10] |
Note: Direct comparison is challenging due to varying experimental conditions, feed compositions, and definitions of efficiency/yield in the literature. The data presented should be considered in the context of the cited studies.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these extraction techniques. Below are generalized protocols for the key experiments.
Liquid-Liquid (Solvent) Extraction
This method relies on the differential solubility of this compound in two immiscible liquid phases, typically an aqueous phase (e.g., fermentation broth) and an organic solvent.
Protocol:
-
Sample Preparation: The aqueous solution containing this compound is adjusted to a specific pH (e.g., 2.5) to ensure the acid is in its undissociated form, which is more soluble in organic solvents.[2]
-
Extraction: An equal volume of a selected organic solvent (e.g., ethyl acetate, a hydrophobic deep eutectic solvent) is added to the aqueous sample in a separatory funnel or a stirred vessel.[2][3]
-
Mixing: The mixture is vigorously agitated for a predetermined time (e.g., 30 minutes) to facilitate the mass transfer of this compound from the aqueous to the organic phase.[2]
-
Phase Separation: The mixture is allowed to stand until two distinct layers are formed.
-
Collection: The organic phase, now containing the extracted this compound, is carefully separated from the aqueous phase.
-
Analysis: The concentration of this compound in both phases is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to calculate the extraction efficiency.[1][2]
Reactive Extraction
Reactive extraction involves the use of an extractant in the organic phase that chemically reacts with the carboxylic acid, forming a complex that is highly soluble in the organic solvent. This enhances the extraction efficiency.
Protocol:
-
Solvent Preparation: A solution of a reactive extractant (e.g., tri-n-octylamine - TOA) in a suitable diluent (e.g., long-chain alcohols or alkanes) is prepared.[4]
-
Extraction: The organic phase containing the extractant is mixed with the aqueous feed containing this compound.
-
Complexation: The mixture is agitated to promote the reaction between the this compound and the extractant, forming an acid-extractant complex.
-
Phase Separation and Collection: Similar to liquid-liquid extraction, the phases are separated, and the organic phase containing the complex is collected.
-
Stripping (Back-Extraction): The this compound is recovered from the organic phase by a stripping process, often using an aqueous solution of a base (e.g., NaOH) or by temperature swing, which breaks the acid-extractant complex.[11]
-
Analysis: The concentration of this compound is quantified in the feed, organic, and stripping phases.
Membrane-Based Separation
This technique utilizes a membrane to selectively transport this compound from a feed solution to a stripping solution. Polymer Inclusion Membranes (PIMs) containing a carrier like an ionic liquid are a promising approach.
Protocol:
-
Membrane Preparation: A Polymer Inclusion Membrane is prepared by dissolving a base polymer (e.g., PVC), a carrier (e.g., Aliquat 336), and a plasticizer in a solvent, followed by casting and solvent evaporation.
-
Transport Cell Setup: The PIM is placed in a transport cell, separating the feed solution (aqueous this compound) from a stripping solution (e.g., HCl or Na₂CO₃).[5][7]
-
Extraction and Transport: this compound from the feed solution partitions into the membrane, is transported across by the carrier, and is then released into the stripping solution. The process is driven by the concentration gradient.
-
Sampling and Analysis: Samples are periodically taken from both the feed and stripping solutions to monitor the concentration of this compound over time and determine the extraction rate and purity.[5]
Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that can be used to isolate and concentrate this compound from a liquid sample by adsorbing it onto a solid sorbent.
Protocol:
-
Sorbent Selection: A suitable SPE cartridge is chosen based on the polarity of this compound and the sample matrix. For carboxylic acids, silica-based or polymeric sorbents can be effective.[9]
-
Conditioning: The SPE cartridge is conditioned with a solvent to activate the sorbent.
-
Sample Loading: The aqueous sample containing this compound is passed through the cartridge. The this compound is retained on the solid phase.
-
Washing: The cartridge is washed with a solvent to remove any impurities that may have been retained.
-
Elution: The retained this compound is eluted from the cartridge using a small volume of a strong solvent.
-
Analysis: The eluted solution is collected and analyzed for this compound concentration.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature.
Protocol:
-
Sample Preparation: The sample containing this compound is placed in an extraction vessel.
-
SFE System Setup: The extraction vessel is placed in a supercritical fluid extraction system.
-
Extraction: Supercritical CO₂ is passed through the extraction vessel at a specific temperature and pressure (e.g., 60°C and 300 bar).[10] The this compound dissolves in the supercritical fluid.
-
Separation: The supercritical fluid containing the dissolved this compound is depressurized in a separator, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
Collection and Analysis: The precipitated this compound is collected and its purity and yield are determined.
Mandatory Visualizations
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow for this compound extraction.
Caption: Comparative workflows of major extraction techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 4. tandfonline.com [tandfonline.com]
- 5. Selective Separation of Acetic and Hexanoic Acids across Polymer Inclusion Membrane with Ionic Liquids as Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijcea.org [ijcea.org]
Benchmarking Hexanoic Acid Production: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hexanoic acid production from various feedstocks, supported by experimental data. It delves into key performance metrics, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Performance Comparison of this compound Production from Diverse Feedstocks
The efficiency of microbial this compound production is highly dependent on the feedstock utilized. This table summarizes key performance indicators—titer, yield, and productivity—from various studies, offering a comparative overview of different substrate capabilities.
| Feedstock | Microorganism(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |
| Sugars | |||||
| Glucose | Megasphaera elsdenii | 20.8 | 0.32 | 0.26 | [1] |
| Sucrose | Megasphaera elsdenii NCIMB 702410 | 28.42 | 0.50 | 0.20 | [2] |
| Galactose | Kluyveromyces marxianus | 0.154 | - | - | [3] |
| D-galactitol | Clostridium sp. BS-1 | 2.99 | - | - | [4][5] |
| Lignocellulosic Biomass | |||||
| Lignocellulosic Hydrolysate | Megasphaera elsdenii | up to 17 | - | - | [1] |
| Rice Straw | Clostridium kluyveri (bio-augmented) | 12.9 | - | - | [6] |
| Waste Streams | |||||
| Food Waste (Chinese Cabbage) | Lactobacillus, Caproiciproducens, Acinetobacter | 5.01 (as COD/L) | - | - | [7] |
| Food Waste | Caproiciproducens spp., Lactobacillus spp. | - | - | 4.2 g COD/L/d | [8] |
| Industrial Waste (Vinasse) | Mixed Culture | 5.70 | - | - | [9] |
| Industrial Waste (Winery Wastewater) | Mixed Culture | 1.02 | - | - | [9] |
| Industrial Waste (Cheese Whey) | Mixed Culture | 0.84 | - | - | [9] |
| Organic Waste | Mixed Culture | 12.6 | - | 26 g/L/day | [10] |
| Other Feedstocks | |||||
| Glycerol | Mixed Culture | 2.36 | - | - | [9] |
| Syngas (CO) | C. autoethanogenum & C. kluyveri co-culture | ~0.29 (2.5 mmol/L/day) | - | ~0.012 | [11] |
| Ethanol and Acetic Acid | Clostridium kluyveri | 9.0 - 15.8 | - | - | [12] |
| Lactate-containing Wastewater | Ruminococcaceae bacterium CPB6 | 16.6 | - | 5.29 g/L/day | [13] |
Key Biochemical Pathway: Reverse β-Oxidation
The primary metabolic route for this compound synthesis in many anaerobic bacteria is the reverse β-oxidation pathway. This pathway elongates short-chain fatty acids, typically acetyl-CoA, through a cyclic series of reactions.
Experimental Protocols
This section details the methodologies for key experiments in this compound production, providing a foundation for reproducible research.
Anaerobic Fermentation for this compound Production
a. Inoculum Preparation and Media Composition:
-
Clostridium kluyveri : The growth medium can be prepared with components such as sodium acetate (8 g/L), yeast extract (1 g/L), ethanol (27 g/L), and various mineral salts. The pH is adjusted to 7.0 before autoclaving, and ethanol is added post-sterilization.[14]
-
Megasphaera elsdenii : A suitable medium contains tryptone (1.0 g/L), yeast extract (0.5 g/L), cysteine-HCl (0.6 g/L), and a mixture of volatile fatty acids and mineral salts.[1][15] The culture is grown under anaerobic conditions (e.g., 10% H₂, 10% CO₂, 80% N₂) at 37°C.[1][15]
-
Caproiciproducens sp. : For food waste fermentation, a mineral medium supplemented with vitamins can be used. The pH is typically adjusted to around 6.0.[8]
b. Fermentation Conditions:
-
Bioreactor Setup : Batch or fed-batch fermentation is commonly carried out in stirred-tank bioreactors. Anaerobic conditions are maintained by sparging with nitrogen or a mixture of N₂/CO₂.[12][16]
-
Temperature : Fermentations are generally conducted under mesophilic conditions, typically between 30°C and 40°C.[16]
-
pH Control : The pH is a critical parameter and is often controlled between 5.5 and 7.0, depending on the microorganism. For instance, a pH of 6.8 has been shown to be effective for Clostridium kluyveri.[12]
-
Substrate Feeding : In fed-batch fermentations, a concentrated feed of the carbon source is supplied to the bioreactor to maintain substrate availability and control growth.
Quantification of this compound
a. Sample Preparation:
-
Centrifuge the fermentation broth to separate the cells.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[15]
-
For some analytical methods, acidification of the sample may be required.
b. Analytical Methods:
-
Gas Chromatography-Flame Ionization Detection (GC-FID):
-
Principle: Volatile fatty acids are separated based on their boiling points in a gas chromatograph and detected by a flame ionization detector.
-
Procedure: An aliquot of the prepared sample is injected into the GC. A capillary column (e.g., DB-FFAP) is commonly used for separation. The oven temperature is programmed to ramp up to allow for the separation of different fatty acids.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.[17][18]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Organic acids are separated on a stationary phase by a liquid mobile phase and detected by a UV or refractive index detector.
-
Procedure: The filtered sample is injected into an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H). The mobile phase is typically a dilute acid solution (e.g., sulfuric acid).
-
Quantification: The concentration of this compound is calculated based on the peak area relative to a standard curve.[9][15][19]
-
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for benchmarking this compound production from different feedstocks.
This guide provides a foundational understanding and practical framework for researchers engaged in the microbial production of this compound. By leveraging the comparative data and detailed protocols, scientists can better design and optimize their experimental strategies for enhanced production from a variety of sustainable feedstocks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient caproic acid production from lignocellulosic biomass by bio-augmented mixed microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. pure.knaw.nl [pure.knaw.nl]
- 9. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]
- 10. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 11. Production of medium-chain fatty acids and higher alcohols by a synthetic co-culture grown on carbon monoxide or syngas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cetjournal.it [cetjournal.it]
- 13. Upgrading dilute ethanol to odd-chain carboxylic acids by a synthetic co-culture of Anaerotignum neopropionicum and Clostridium kluyveri - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. 3.12. Organic Acid Analysis [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal of Hexanoic Acid: A Procedural Guide
Hexanoic acid, also known as caproic acid, is a versatile chemical used in the synthesis of flavors, fragrances, and pharmaceuticals. However, its corrosive nature necessitates strict adherence to safety protocols to protect laboratory personnel. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of researchers and compliance with safety standards.
Hazard Identification and Classification
This compound is classified with several key hazards that demand rigorous safety precautions. It is crucial to understand these risks before handling the substance.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 1C | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[1][2][3] |
| Acute Toxicity (Dermal) | 3 | Toxic in contact with skin.[2] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[2][3] |
| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled.[2] |
| Corrosive to Metals | 1 | May be corrosive to metals.[2] |
| Hazardous to the Aquatic Environment | Acute 3 | Harmful to aquatic life.[4][5] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. A risk assessment of the specific procedure should always be conducted to ensure the highest level of protection.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles or a full-face shield.[2][5] | Protects against splashes that can cause severe eye damage and burns.[1][3][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).[1] | Prevents skin contact, which can cause severe burns and toxic effects.[2] |
| Impervious protective clothing (lab coat, apron).[2] | Provides a barrier against skin exposure from spills or splashes. | |
| Closed-toe shoes and protective boots if required.[2] | Protects feet from potential spills. | |
| Respiratory Protection | Use only in a well-ventilated area with local exhaust ventilation.[1][2][7] | Minimizes the inhalation of harmful vapors. |
| If ventilation is inadequate or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK).[4][5] | Protects the respiratory tract from irritation and toxic effects.[8] |
Note: Always inspect PPE for integrity before use and clean or discard it appropriately after handling the chemical.[1] Contaminated clothing should be removed immediately and washed before reuse.[4][5][6]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures that safety is maintained at every stage of the experimental process.
Step 1: Pre-Handling Preparations
-
Verify Engineering Controls: Ensure the work area is well-ventilated. Confirm that the chemical fume hood is functioning correctly.[1][9]
-
Assemble Materials: Gather all necessary equipment, including sealed containers for this compound, dispensing tools (e.g., pipettes, graduated cylinders), and designated waste containers.
-
Review Emergency Procedures: Locate the nearest safety shower and eye wash station.[2] Confirm that a spill kit with appropriate absorbent material is readily available.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Step 2: During Handling
-
Dispense with Care: Handle this compound within a chemical fume hood to minimize vapor exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][9]
-
Prevent Splashes: Pour the liquid carefully and slowly to avoid splashing.
-
Keep Containers Sealed: Keep the primary container of this compound tightly closed when not in use to prevent the release of vapors.[2][4][7]
-
Prohibit Consumption: Do not eat, drink, or smoke in the laboratory or handling area.[6][8]
Step 3: Post-Handling Procedures
-
Decontaminate: Clean the work surface and any equipment used with a suitable cleaning agent.
-
Remove PPE: Remove PPE carefully, avoiding self-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[1][2][4]
Emergency and First Aid Procedures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][5] |
| Skin Contact | Take off immediately all contaminated clothing.[1][4][5] Rinse skin with plenty of water or shower.[6] Seek immediate medical attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][5][6] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1][4][6] Do NOT induce vomiting.[2][4][6] Give one or two glasses of water to drink.[8] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Designated Containers: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[1][10] The container should be corrosion-resistant.[11]
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[4]
Step 2: Spill Management
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Contain Spill: Use an inert, non-combustible absorbent material such as sand, earth, or a universal binder to contain the spill.[1][10][11] Cover drains to prevent environmental release.[1][4][5]
-
Collect Waste: Carefully collect the absorbent material and place it into a suitable container for hazardous waste disposal.[1][10]
-
Decontaminate Area: Clean the spill area thoroughly.
Step 3: Final Disposal
-
Follow Regulations: Dispose of the waste material through an approved waste disposal plant.[4][5][6] All disposal activities must be in accordance with local, regional, and national regulations.[4]
-
Environmental Precaution: Do not allow the product to enter drains, surface water, or ground water.[1][4][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, which is essential for risk assessment and emergency planning.
| Property | Value |
| Acute Toxicity | |
| Oral LD50 (rat) | ~3,000 mg/kg[9][11] |
| Dermal LD50 (rabbit) | 630 mg/kg[11] |
| Flammability | |
| Flash Point | 102°C - 108°C[2][8][11] |
| Auto-ignition Temperature | 380°C[2][8][11] |
| Explosive Limits in Air | 1.3 - 9.3%[2][8] |
| Physical Properties | |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [10] |
| Boiling Point | ~205°C[2][8][10] |
| Solubility in Water (20°C) | 1.1 g/100mL[2][8][10] |
References
- 1. chemos.de [chemos.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. ICSC 1167 - this compound [inchem.org]
- 9. chemicalbull.com [chemicalbull.com]
- 10. This compound | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
